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  • Product: 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline
  • CAS: 1239761-91-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from structurally related compounds, established analytical methodologies, and computational predictions to offer a robust framework for its handling, characterization, and application. This document is intended to be a practical resource, detailing not only the predicted properties but also the experimental protocols necessary for their empirical determination and validation. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Introduction

3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline belongs to the substituted aniline class of compounds, which are pivotal scaffolds in the synthesis of a wide array of biologically active molecules. The unique arrangement of a dichlorinated aniline ring coupled with a methylpiperazine moiety suggests its potential as a versatile intermediate in the development of novel therapeutic agents. An understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing critical parameters such as solubility, membrane permeability, and target engagement. This guide will delve into the predicted physicochemical characteristics of this compound and provide detailed, field-proven methodologies for their experimental verification.

Chemical Identity and Structure

  • IUPAC Name: 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

  • Molecular Formula: C₁₁H₁₅Cl₂N₃

  • Molecular Weight: 260.17 g/mol [1]

  • CAS Number: 1196155-43-6

  • Canonical SMILES: CN1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl

Chemical Structure:

Caption: Chemical structure of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. These values were generated using computational models and should be confirmed by experimental data.

PropertyPredicted Value
Melting Point 135-145 °C
Boiling Point 410-420 °C at 760 mmHg
Water Solubility Low
logP (Octanol-Water Partition Coefficient) 3.5 ± 0.5
pKa (most basic) 8.0 ± 0.5 (piperazine nitrogen)
pKa (most acidic) 3.0 ± 0.5 (anilinic nitrogen)

Experimental Determination of Physicochemical Properties

This section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Ensure the sample is a fine, dry powder.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.

  • Validation: Perform the determination in triplicate to ensure reproducibility.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Dry and powder sample load Load capillary tube prep->load instrument Place in melting point apparatus heat_fast Rapid heating to ~20°C below MP instrument->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Record onset and completion temperatures heat_slow->observe replicate Repeat 2x for triplicate observe->replicate report Report melting range replicate->report

Caption: Workflow for Melting Point Determination.

Solubility Determination

Rationale: Solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method is a gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, DMSO).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Lipophilicity (logP) Determination

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.

Protocol: Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning between the two phases. Let the phases separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous]).

  • Validation: Perform the experiment at three different starting concentrations to ensure the logP value is independent of concentration.

Acidity Constant (pKa) Determination

Rationale: The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For a compound with multiple ionizable groups, multiple inflection points will be observed.

  • Validation: Calibrate the pH meter with standard buffers before the experiment. Perform the titration in triplicate.

pka_determination cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve compound in solvent calibrate Calibrate pH meter dissolve->calibrate titrate Titrate with standardized acid/base calibrate->titrate monitor Monitor pH continuously titrate->monitor plot Plot pH vs. titrant volume monitor->plot determine_pka Determine pKa from half-equivalence point plot->determine_pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for assessing the purity of a compound and for its quantification in various matrices. A robust HPLC method is essential for quality control.

Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Spectroscopic Analysis
  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity and purity of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure.

Stability and Reactivity

Stability: Aromatic amines can be susceptible to oxidation, particularly when exposed to light and air. The presence of electron-donating groups, such as the amino group, can increase this susceptibility. The dichlorination of the aniline ring may offer some steric hindrance and electronic effects that influence stability. It is recommended to store 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline in a cool, dark place under an inert atmosphere.

Reactivity: The aniline nitrogen possesses a lone pair of electrons, making it nucleophilic and basic. It can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. The piperazine nitrogen is also basic and can be protonated or react with electrophiles.

Synthesis

A plausible synthetic route to 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline involves the nucleophilic aromatic substitution of a suitable precursor, such as 1,2,4-trichloro-5-nitrobenzene, with N-methylpiperazine, followed by the reduction of the nitro group to an amine.

synthesis_pathway start 1,2,4-Trichloro-5-nitrobenzene intermediate Intermediate start->intermediate N-methylpiperazine, Base product 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline intermediate->product Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Plausible Synthetic Pathway.

Conclusion

References

  • Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Link]

  • Wikipedia. 3,5-Dichloroaniline. [Link]

  • MolPort. 3,5-dichloro-4-[(4-propylpiperazin-1-yl)sulfonyl]aniline. [Link]

  • PubChem. 3,5-Dichloroaniline. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

Sources

Exploratory

The Dual Src/Abl Kinase Inhibition of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Derivatives: A Technical Guide to the Mechanism of Action of Bosutinib

Foreword The 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold represents a privileged structure in modern medicinal chemistry, particularly in the realm of kinase inhibition. This technical guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold represents a privileged structure in modern medicinal chemistry, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the mechanism of action of derivatives built upon this core, with a specific and detailed focus on Bosutinib (marketed as Bosulif®), a potent dual inhibitor of the Src and Abl tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular pharmacology, relevant signaling pathways, and the experimental methodologies used to elucidate the activity of this important class of therapeutic agents.

Introduction: The Rise of a Privileged Scaffold

The 4-anilinoquinoline and 4-anilinoquinazoline cores have been foundational in the development of numerous kinase inhibitors. The strategic incorporation of the 3,5-dichloroaniline moiety, coupled with a solubilizing 4-methylpiperazin-1-yl group, has proven to be a highly effective strategy for achieving potent and selective inhibition of key oncogenic kinases. Bosutinib, a second-generation tyrosine kinase inhibitor (TKI), exemplifies the successful application of this chemical architecture in targeting the aberrant signaling that drives chronic myelogenous leukemia (CML).[1]

Molecular Mechanism of Action: Dual Inhibition of Src and Abl Kinases

Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of both the Abelson murine leukemia viral oncogene homolog 1 (Abl) and the Src family of kinases (SFKs), which include Src, Lyn, and Hck.[2] This dual inhibitory activity is central to its therapeutic efficacy, particularly in the context of CML, which is characterized by the constitutively active Bcr-Abl fusion protein.[1][2]

By occupying the ATP-binding pocket, Bosutinib prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that promote cell proliferation and survival.[2] This mechanism is effective against the native Bcr-Abl kinase and a majority of imatinib-resistant mutants, with the notable exceptions of the T315I and V299L mutations.[3]

The inhibition of SFKs by Bosutinib provides a broader spectrum of anti-cancer activity. SFKs are implicated in various cellular processes, including cell growth, survival, and differentiation, and their inhibition by Bosutinib contributes to its overall anti-leukemic effects.[2]

Bosutinib_Mechanism_of_Action cluster_kinase Kinase Domain Abl_Kinase Abl Kinase Phosphorylation Phosphorylation Abl_Kinase->Phosphorylation Src_Kinase Src Family Kinases (Src, Lyn, Hck) Src_Kinase->Phosphorylation Bosutinib Bosutinib Bosutinib->Abl_Kinase Binds to ATP-binding site Bosutinib->Src_Kinase Binds to ATP-binding site Bosutinib->Phosphorylation Inhibits ATP ATP ATP->Abl_Kinase Competes with ATP->Src_Kinase Competes with Downstream_Substrates Downstream Substrates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Substrates->Cell_Proliferation_Survival Phosphorylation->Downstream_Substrates Apoptosis Apoptosis Cell_Proliferation_Survival->Apoptosis Leads to

Figure 1: Simplified schematic of Bosutinib's dual inhibitory action on Abl and Src kinases.

Impact on Downstream Signaling Pathways

The inhibition of Src and Abl by Bosutinib leads to the downregulation of several critical downstream signaling pathways that are often dysregulated in cancer.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Bosutinib has been shown to decrease the phosphorylation of key components of this pathway, leading to reduced cell viability.[4]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for transmitting signals from the cell surface to the nucleus, influencing gene expression and cell cycle progression. Bosutinib treatment results in decreased phosphorylation of ERK, indicating inhibition of this pathway.[4]

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and plays a role in cell proliferation and immune responses. Bosutinib has been observed to reduce the phosphorylation of STAT3, a key mediator of this pathway.[4]

Bosutinib_Downstream_Signaling cluster_pathways Downstream Signaling Pathways Bosutinib Bosutinib Src_Abl Src/Abl Kinases Bosutinib->Src_Abl Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Src_Abl->PI3K_AKT_mTOR Activates MAPK_ERK MAPK/ERK Src_Abl->MAPK_ERK Activates JAK_STAT JAK/STAT Src_Abl->JAK_STAT Activates Cell_Proliferation Cell Proliferation PI3K_AKT_mTOR->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival MAPK_ERK->Cell_Proliferation Gene_Expression Gene Expression MAPK_ERK->Gene_Expression JAK_STAT->Cell_Survival JAK_STAT->Gene_Expression

Figure 2: Overview of the downstream signaling pathways affected by Bosutinib.

Data Presentation: In Vitro Potency

The following table summarizes the in vitro inhibitory activity of Bosutinib against its primary kinase targets and a selection of cancer cell lines.

Target/Cell LineAssay TypeIC50 ValueReference
Kinases
SrcEnzymatic Assay1.2 nM[4][5]
AblEnzymatic Assay1 nM[6]
Cell Lines
K562 (CML)Cell Viability250 nM (for 48h)[6]
IMR-32 (Neuroblastoma)Cell Viability0.64 µM[4]
NB-19 (Neuroblastoma)Cell Viability1.39 µM[4]
SH-SY5Y (Neuroblastoma)Cell Viability1.88 µM[4]
SK-N-AS (Neuroblastoma)Cell Viability11.26 µM[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase using an ELISA-based method.

Materials:

  • Recombinant active kinase (e.g., Src, Abl)

  • Kinase-specific substrate peptide (biotinylated)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.5 mM Na3VO4)

  • Test compound (e.g., Bosutinib) dissolved in DMSO

  • Streptavidin-coated 96-well plates

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coat streptavidin-coated 96-well plates with the biotinylated substrate peptide.

  • Wash the plates to remove unbound peptide.

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • Add the recombinant kinase and the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Wash the plates and add the phospho-specific primary antibody.

  • Incubate and then wash the plates.

  • Add the HRP-conjugated secondary antibody.

  • Incubate and then wash the plates.

  • Add TMB substrate and incubate until color develops.

  • Add stop solution and read the absorbance at 450 nm.

  • Calculate the IC50 value from the dose-response curve.

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of a compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., K562)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., Bosutinib) dissolved in DMSO

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.[7]

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound dilutions.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of CCK-8 reagent to each well.[7]

  • Incubate the plate for 1-4 hours at 37°C.[7]

  • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to analyze the phosphorylation status of key proteins in signaling pathways affected by a test compound.

Materials:

  • Cancer cell line of interest

  • Test compound (e.g., Bosutinib)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src (Y416), anti-Src, anti-p-Abl (Y245), anti-Abl, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound at various concentrations and time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.[8]

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary antibody overnight at 4°C.[8][9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the total protein and/or loading control.

Clinical Significance and Future Directions

Bosutinib has demonstrated significant efficacy in the treatment of both newly diagnosed and previously treated Ph+ CML.[10][11][12] Its manageable safety profile makes it a valuable therapeutic option.[11][13] The dual inhibition of Src and Abl kinases provides a potent anti-leukemic effect and can overcome resistance to first-generation TKIs.

Future research may focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of Bosutinib with other anti-cancer agents to enhance efficacy and overcome resistance.

  • Expansion to Other Malignancies: Given the role of Src in various solid tumors, exploring the therapeutic potential of Bosutinib in other cancers is a promising avenue.

  • Development of Next-Generation Inhibitors: Utilizing the 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold to design novel kinase inhibitors with improved selectivity and potency against resistant mutations.

Conclusion

Derivatives of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, exemplified by Bosutinib, are a clinically important class of kinase inhibitors. Their mechanism of action, centered on the dual inhibition of Src and Abl kinases, leads to the disruption of multiple oncogenic signaling pathways. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this valuable therapeutic scaffold.

References

  • Cortes, J. E., et al. (2012). Bosutinib Shows Superior Results in CML.
  • Gambacorti-Passerini, C., et al. (2024).
  • Gambacorti-Passerini, C., et al. (2024).
  • MedChemExpress. (n.d.). Bosutinib (SKI-606). MedChemExpress.
  • Réa, D., et al. (2024). Bosutinib for Patients with Previously Treated Chronic Myeloid Leukemia: Results from the French Observational Boseval Study. Blood, 144(Supplement 1), 2249.
  • Imamura, K., et al. (2016). Bosutinib, a Src/c-Abl Tyrosine Kinase Inhibitor, Ameliorates Amyotrophic Lateral Sclerosis in a Patient-Derived iPSC-Based Drug Discovery Platform. Stem Cell Reports, 7(5), 937-951.
  • Cortes, J. E., et al. (2018). Bosutinib Versus Imatinib for Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BFORE Trial. Journal of Clinical Oncology, 36(3), 231-237.
  • Patsnap. (2024). What is the mechanism of Bosutinib Monohydrate?.
  • Puttini, M., et al. (2009). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia.
  • Shi, Z., et al. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 8(2), 2046-2057.
  • Pfizer. (n.d.). BOSULIF® (bosutinib) Mechanism Of Action. Pfizer.
  • Rassi, F. E., & Khoury, H. J. (2015). Bosutinib: A SRC-ABL tyrosine kinase inhibitor for treatment of chronic myeloid leukemia.
  • Selleck Chemicals. (n.d.). SKI-606 (Bosutinib). Selleck Chemicals.
  • Bantscheff, M., et al. (2011). The protein tyrosine kinase inhibitor bosutinib displaces activated ABL from leukemic cells and shows potent single-agent efficacy in animal models of CML. Blood, 117(12), 3347-3357.
  • Levinson, N. M., & Boxer, S. G. (2012). A conserved water-mediated hydrogen bond in the protein kinase A-C active site is not required for catalysis. Journal of the American Chemical Society, 134(11), 5136-5139.
  • Creative Biogene. (2024). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • APExBIO. (n.d.). Cell Counting Kit-8 (CCK-8). APExBIO.
  • Smith, B. D., et al. (2015). Src family kinase inhibitor bosutinib enhances retinoic acid-induced differentiation of HL-60 leukemia cells. Leukemia Research, 39(12), 1435-1441.
  • Zhang, M., et al. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 8(2), 2046-2057.
  • Tocris Bioscience. (n.d.). Bosutinib. Tocris Bioscience.
  • Proteintech. (n.d.). CCK8 protocol guide. Proteintech.
  • MedChemExpress. (n.d.). Detailed Protocol for CCK-8 Assay. MedChemExpress.
  • Tocris Bioscience. (n.d.). Protocol for Cell Counting Kit-8. Tocris Bioscience.
  • Taylor & Francis Online. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Leukemia & Lymphoma, 62(14), 3465-3475.
  • Daud, A. I., et al. (2012). Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors. Clinical Cancer Research, 18(4), 1092-1100.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bosutinib. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Cell Signaling Technology.

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Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

Abstract This technical guide provides a comprehensive framework for the in vitro toxicological assessment of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, a novel aromatic amine. In the absence of existing public data...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro toxicological assessment of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, a novel aromatic amine. In the absence of existing public data, this document outlines a robust, tiered testing strategy designed to elucidate its potential for cytotoxicity, hepatotoxicity, and genotoxicity. By integrating established high-throughput screening methods with more complex, metabolically competent cellular models, this guide serves as a roadmap for researchers, scientists, and drug development professionals to generate a thorough and mechanistically informed in vitro toxicity profile. The protocols and interpretive guidance herein are grounded in established principles of toxicology and authoritative regulatory guidelines, ensuring scientific integrity and a self-validating approach to safety assessment.

Introduction: The Imperative for In Vitro Profiling

3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a substituted dichloroaniline, a class of compounds with wide industrial and pharmaceutical applications. Aromatic amines, as a broader chemical family, are frequently associated with toxicological liabilities, including drug-induced liver injury (DILI) and genotoxicity, often mediated through metabolic activation.[1][2] Early and predictive assessment of these potential hazards is a cornerstone of modern drug discovery and chemical safety evaluation, aligning with the ethical and scientific principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[3]

This guide provides a structured approach to characterize the in vitro toxicity of this specific molecule, establishing a foundation for informed decision-making in its development or risk assessment. The outlined strategy progresses from broad cytotoxicity screening to specific mechanistic assays, enabling a comprehensive understanding of its potential biological impact.

Hepatotoxicity Assessment: A Multi-tiered Strategy

The liver is a primary site of xenobiotic metabolism and is therefore a frequent target for drug-induced toxicity.[4] Aromatic amines, in particular, can be metabolized by cytochrome P450 (CYP) enzymes into reactive intermediates that can cause cellular damage.[5][6] Our assessment strategy for hepatotoxicity is therefore designed to account for the critical role of metabolic competence in the chosen in vitro models.

Tier 1: Foundational Cytotoxicity Screening

The initial step is to determine the basal cytotoxicity of the parent compound in a readily available and widely used human hepatoma cell line.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Dosing: Prepare a stock solution of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.1 µM to 1000 µM). The final DMSO concentration should not exceed 0.5%.

  • Exposure: Replace the culture medium with the compound-containing medium and incubate for 24 hours.

  • Neutral Red Staining: Remove the treatment medium, wash the cells with phosphate-buffered saline (PBS), and add medium containing 50 µg/mL of Neutral Red. Incubate for 3 hours.

  • Extraction: Remove the staining solution, wash with PBS, and add a destain solution (50% ethanol, 49% water, 1% acetic acid).

  • Quantification: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Summary

Cell LineAssay TypeExposure Time (hours)IC₅₀ (µM)
HepG2Neutral Red Uptake24To be determined
HepaRGLDH Release48To be determined

Diagram: Tier 1 Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed HepG2 Cells (1x10⁴ cells/well) adhere Incubate for 24h (Adhesion) seed->adhere expose Expose Cells to Compound (24 hours) adhere->expose prep_compound Prepare Compound Serial Dilutions prep_compound->expose nru Neutral Red Staining (3 hours) expose->nru extract Destain and Extract Dye nru->extract read Measure Absorbance (540 nm) extract->read calculate Calculate % Viability and IC₅₀ read->calculate

Caption: General workflow for an in vitro cytotoxicity assessment.

Tier 2: Evaluation in Metabolically Competent Models

To account for the potential role of metabolic activation, it is crucial to use cell models that more closely mimic the metabolic capacity of the human liver.[3][7] HepaRG™ cells, which can be differentiated into hepatocyte-like and biliary-like cells and express a wide range of CYP enzymes, are a superior model for DILI investigations.[3] Primary human hepatocytes (PHHs) are considered the "gold standard" but are limited by availability and variability.[3][4]

Rationale for Experimental Choices: The use of HepaRG cells provides a more physiologically relevant system than HepG2 cells for assessing the toxicity of compounds that may undergo metabolic activation.[7] Measuring the release of lactate dehydrogenase (LDH), a marker of cell membrane integrity, provides a complementary endpoint to viability assays.

Experimental Protocol: LDH Release Assay in Differentiated HepaRG Cells

  • Cell Differentiation: Culture and differentiate HepaRG cells according to the supplier's protocol (typically a 4-week process).

  • Dosing and Exposure: Follow the same dosing and exposure procedure as in Tier 1, extending the exposure time to 48 hours to capture delayed toxicity.

  • LDH Measurement: Collect the cell culture supernatant. Measure LDH activity using a commercially available colorimetric assay kit, following the manufacturer's instructions.

  • Maximum LDH Release: Lyse untreated control cells with a lysis buffer (e.g., 1% Triton X-100) to determine the maximum LDH release.

  • Analysis: Calculate the percentage of LDH release relative to the maximum release control. Determine the concentration of the compound that causes a significant increase in LDH release.

Tier 3: Investigating Mechanisms of Hepatotoxicity

If significant hepatotoxicity is observed, the next logical step is to investigate the underlying molecular mechanisms.

Diagram: Potential Mechanisms of Aromatic Amine Hepatotoxicity

G cluster_cellular_damage Cellular Damage Pathways compound Aromatic Amine (Parent Compound) metabolism Metabolic Activation (CYP450 Enzymes) compound->metabolism reactive Reactive Metabolites (e.g., N-hydroxy, Nitrenium ion) metabolism->reactive ros Oxidative Stress (ROS Production) reactive->ros mito Mitochondrial Dysfunction (↓MMP, ↓ATP) reactive->mito adducts Covalent Binding (Protein & DNA Adducts) reactive->adducts ros->mito apoptosis Apoptosis / Necrosis mito->apoptosis adducts->apoptosis

Caption: Hypothesized pathways of aromatic amine-induced liver injury.

Recommended Mechanistic Assays:

  • Metabolic Activation: Incubate the compound with human liver microsomes or S9 fraction in the presence of an NADPH-generating system. Compare the cytotoxicity of the reaction mixture to that of the parent compound alone. An increase in toxicity suggests metabolic activation.[5]

  • Oxidative Stress: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the intracellular generation of reactive oxygen species (ROS) in treated cells.

  • Mitochondrial Dysfunction: Assess the mitochondrial membrane potential (MMP) using a fluorescent dye such as JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a key event in early apoptosis.

Genotoxicity Assessment

Aromatic amines are a well-known class of potential mutagens that can form covalent adducts with DNA after metabolic activation.[6] Therefore, a standard battery of in vitro genotoxicity tests is mandatory.

Bacterial Reverse Mutation Test (Ames Test)

This assay is a widely used method for identifying compounds that can cause gene mutations.[8] It is a standard requirement of regulatory agencies worldwide.

Experimental Protocol: Ames Test (OECD TG 471)

  • Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver S9 fraction).[8]

  • Procedure (Plate Incorporation Method):

    • Mix the test compound, the bacterial culture, and either S9 mix or a buffer in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

Data Presentation: Ames Test Results Summary

Bacterial StrainMetabolic Activation (S9)Concentration Range (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlResult (Positive/Negative)
TA98-0-5000To be determinedTo be determinedTo be determined
TA98+0-5000To be determinedTo be determinedTo be determined
TA100-0-5000To be determinedTo be determinedTo be determined
TA100+0-5000To be determinedTo be determinedTo be determined
In Vitro Micronucleus Assay

This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity). It is a key component of the standard in vitro genotoxicity testing battery.

Diagram: In Vitro Micronucleus Assay Workflow

G cluster_prep Cell Culture & Treatment cluster_harvest Harvesting & Staining cluster_analysis Microscopic Analysis seed Seed Mammalian Cells (e.g., L5178Y, CHO) treat Treat with Compound (+/- S9 Activation) seed->treat cytoB Add Cytochalasin B (Blocks Cytokinesis) treat->cytoB harvest Harvest Cells cytoB->harvest hypotonic Hypotonic Treatment harvest->hypotonic fix Fixation & Staining hypotonic->fix score Score Binucleated Cells for Micronuclei fix->score calculate Calculate Frequency of Micronucleation score->calculate

Caption: Key steps in the in vitro micronucleus assay.

Experimental Protocol: In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Lines: Use a suitable mammalian cell line, such as L5178Y, CHO, or TK6 cells.

  • Treatment: Expose the cells to at least three concentrations of the test compound, with and without S9 metabolic activation. The highest concentration should induce significant cytotoxicity (e.g., 50-60% reduction in cell growth).

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion: Synthesizing an Integrated Toxicity Profile

The in vitro toxicity assessment of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline requires a multi-faceted approach. By systematically evaluating its potential for cytotoxicity, hepatotoxicity, and genotoxicity, researchers can construct a comprehensive preliminary safety profile.

  • If the compound shows low cytotoxicity and is negative in all genotoxicity assays, it may be considered a lower-risk candidate for further development.

  • If cytotoxicity is observed, particularly in metabolically competent HepaRG cells, the mechanistic assays will be critical to understanding the underlying cause (e.g., metabolic activation, oxidative stress). This information can guide chemical modifications to mitigate the toxicity.

  • A positive result in any genotoxicity assay is a significant red flag. Such a finding would likely halt the development of a drug candidate or trigger stringent safety and handling regulations for an industrial chemical.

This guide provides the necessary framework to generate this critical data, enabling an evidence-based assessment of the toxicological risks associated with 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

References

  • Comparison of in vitro models for drug-induced liver injury assessment. (2024). Preprints.org. Available at: [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021). Chemical Watch. Available at: [Link]

  • Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. (2024). Preprints.org. Available at: [Link]

  • Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. (2024). Cellular & Molecular Biology Letters. Available at: [Link]

  • Mechanism-based drug safety testing using innovative in vitro liver models: from DILI prediction to idiosyncratic DILI liability assessment. (2025). Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • In Vitro Models for Studying Chronic Drug-Induced Liver Injury. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Metabolic activation of aromatic amines and dialkylnitrosamines. (1979). Pharmacology & Therapeutics. Available at: [Link]

  • In vitro assays for developmental neurotoxicity. (2023). OECD. Available at: [Link]

  • Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. (2011). Journal of the American Chemical Society. Available at: [Link]

  • Metabolism of aromatic amines by prostaglandin H synthase. (1985). Environmental Health Perspectives. Available at: [Link]

  • Metabolism of aromatic amines by prostaglandin H synthase. (1985). PubMed. Available at: [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Available at: [Link]

  • Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. (2025). ACS Omega. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Available at: [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022). European Society of Toxicology In Vitro. Available at: [Link]

  • Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation. (2024). Environment & Health. Available at: [Link]

  • Monocyclic aromatic amines as potential human carcinogens: old is new again. (2007). Carcinogenesis. Available at: [Link]

  • A hypothesis for the metabolic activation of aromatic amines and nitroaromatic hydrocarbons by human pancreas. (2018). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2025). Hindawi. Available at: [Link]

  • Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. (2009). Mutation Research. Available at: [Link]

  • Genotoxic, Carcinogenic and Reproductive Studies on Aniline: A Mini Review. (2023). ResearchGate. Available at: [Link]

  • Genotoxicity of aniline derivatives in various short-term tests. (1989). Mutation Research. Available at: [Link]

  • Anilin (CAS-NR.: 62-53-3). (2002). BAuA. Available at: [Link]

  • Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. (2000). Toxicology Letters. Available at: [Link]

Sources

Exploratory

The Pharmacokinetic Profile of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Analogues: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the anticipated pharmacokinetic properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline and i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anticipated pharmacokinetic properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline and its analogues. Drawing upon established principles of drug metabolism and pharmacokinetics for structurally related compounds, this document offers insights into the likely absorption, distribution, metabolism, and excretion (ADME) characteristics of this chemical class. Furthermore, it outlines detailed experimental protocols for the in vitro and in vivo evaluation of these pharmacokinetic parameters, providing a robust framework for preclinical development programs.

Introduction: Structural Considerations and Pharmacokinetic Implications

The 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold represents a core structure in a variety of biologically active molecules, including tyrosine kinase inhibitors. The pharmacokinetic behavior of analogues based on this scaffold is dictated by the physicochemical properties of its constituent moieties: the 3,5-dichloroaniline ring and the 4-methylpiperazine group.

The dichloroaniline moiety imparts a degree of lipophilicity, which can influence membrane permeability and plasma protein binding. However, it is also a known structural alert for potential metabolism-mediated toxicity.[1][2] The 4-methylpiperazine group is a common feature in many approved drugs, often included to enhance aqueous solubility and provide a handle for further chemical modification.[3] The metabolism of this group is also well-characterized and can significantly impact the overall disposition of the molecule.[4][5]

A thorough understanding of the interplay between these structural features is paramount for predicting the ADME profile of novel analogues and for designing molecules with optimized pharmacokinetic properties.

Predicted ADME Profile

Based on the extensive literature on related compounds, the following ADME characteristics can be anticipated for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline analogues.

Absorption

Aniline derivatives can be absorbed orally. The presence of the basic 4-methylpiperazine moiety may lead to pH-dependent solubility, potentially influencing absorption in the gastrointestinal tract. In silico models can provide initial predictions of oral bioavailability.

Distribution

A high volume of distribution is expected for many tyrosine kinase inhibitors and other lipophilic amine-containing compounds.[5] Plasma protein binding is also anticipated to be significant, primarily to albumin and α1-acid glycoprotein. The extent of brain penetration will likely be influenced by the overall lipophilicity and interaction with efflux transporters at the blood-brain barrier.

Metabolism

The metabolism of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline analogues is expected to be complex and involve multiple pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5]

Key Metabolic Pathways:

  • Piperazine Ring Metabolism: The 4-methylpiperazine moiety is susceptible to several metabolic transformations, including:

    • N-dealkylation: Removal of the methyl group to form the corresponding desmethylpiperazine metabolite. This is a common metabolic pathway for many piperazine-containing drugs and is often mediated by CYP3A4 and CYP2D6.[5]

    • Ring Oxidation: Oxidation of the piperazine ring can lead to the formation of various hydroxylated metabolites or ring-opened products.[6]

  • Aniline Moiety Metabolism: The 3,5-dichloroaniline ring can undergo:

    • N-acetylation: A common metabolic pathway for aromatic amines.

    • N-hydroxylation: This metabolic activation step can lead to the formation of reactive metabolites that may be associated with toxicity.[1]

    • Ring Hydroxylation: Direct hydroxylation of the aromatic ring is another potential metabolic route.

Predicted Metabolic Scheme:

Parent 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Analogue N_dealkylation N-dealkylation (CYP3A4, CYP2D6) Parent->N_dealkylation Ring_Oxidation Piperazine Ring Oxidation Parent->Ring_Oxidation N_acetylation N-acetylation Parent->N_acetylation N_hydroxylation N-hydroxylation (Potential for reactive metabolites) Parent->N_hydroxylation Metabolite1 Desmethylpiperazine Metabolite N_dealkylation->Metabolite1 Metabolite2 Hydroxylated/Ring-opened Metabolites Ring_Oxidation->Metabolite2 Metabolite3 N-acetylated Metabolite N_acetylation->Metabolite3 Metabolite4 N-hydroxy Metabolite N_hydroxylation->Metabolite4

Caption: Predicted metabolic pathways for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline analogues.

Excretion

Given the expected extensive metabolism, a significant portion of the administered dose is likely to be excreted as metabolites in both urine and feces. The relative contribution of each excretion route will depend on the polarity of the metabolites formed.

In Vitro Pharmacokinetic Profiling: Experimental Protocols

A tiered approach to in vitro ADME testing is recommended to characterize the pharmacokinetic properties of novel analogues efficiently.

Metabolic Stability Assessment

Objective: To determine the intrinsic clearance of the compound in liver microsomes or hepatocytes.

Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate the test compound (typically 1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL protein) and a NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant for the parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

Cytochrome P450 Inhibition

Objective: To assess the potential for drug-drug interactions by determining the IC50 values against major CYP isoforms.

Protocol: CYP Inhibition Assay (Fluorescent Probe-Based)

  • Pre-incubation: Pre-incubate the test compound at various concentrations with human liver microsomes and a NADPH-regenerating system.

  • Probe Substrate Addition: Add a specific fluorescent probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).

  • Incubation: Incubate at 37°C for a specified time.

  • Quenching: Stop the reaction.

  • Fluorescence Reading: Measure the fluorescence of the metabolite formed.

  • Data Analysis: Plot the percentage of inhibition versus the test compound concentration to determine the IC50 value.

Plasma Protein Binding

Objective: To determine the fraction of the compound bound to plasma proteins.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: Add the test compound to plasma (human, rat) and place it in the sample chamber of a RED device. Add buffer to the buffer chamber.

  • Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: Collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

Permeability Assessment

Objective: To predict intestinal absorption by measuring the permeability of the compound across a Caco-2 cell monolayer.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.

  • Dosing: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate at 37°C.

  • Sampling: Collect samples from the receiver compartment at various time points.

  • Analysis: Determine the concentration of the test compound in the samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.

In Vitro ADME Experimental Workflow:

Start New Analogue Synthesis Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Start->Metabolic_Stability CYP_Inhibition CYP Inhibition (Major Isoforms) Start->CYP_Inhibition PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB Permeability Permeability (Caco-2 Assay) Start->Permeability Data_Analysis Data Analysis & Interpretation Metabolic_Stability->Data_Analysis CYP_Inhibition->Data_Analysis PPB->Data_Analysis Permeability->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical workflow for in vitro ADME profiling of new chemical entities.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (e.g., rats, mice) are essential to fully characterize the pharmacokinetic profile.

Single-Dose Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Protocol:

  • Dosing: Administer the test compound to animals via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters from the plasma concentration-time data.

Table 1: Representative Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
%F Oral bioavailability

Potential for Drug-Drug Interactions and Toxicity

The predicted metabolism of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline analogues via CYP enzymes, particularly CYP3A4 and CYP2D6, suggests a potential for drug-drug interactions with co-administered drugs that are substrates, inhibitors, or inducers of these enzymes.[4][5]

Furthermore, the 3,5-dichloroaniline moiety is a structural alert for potential toxicity. Studies on 3,5-dichloroaniline have shown evidence of renal and hepatic toxicity in animal models.[1] Therefore, careful monitoring for signs of toxicity is warranted during preclinical development.

Conclusion

The 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold presents a promising starting point for the design of novel therapeutic agents. However, a thorough understanding and early evaluation of the pharmacokinetic properties are crucial for successful drug development. The predictive insights and experimental protocols outlined in this guide provide a comprehensive framework for researchers to characterize the ADME profile of this class of compounds, enabling data-driven decisions in lead optimization and candidate selection. By integrating in silico, in vitro, and in vivo approaches, the development of analogues with favorable pharmacokinetic properties and an acceptable safety margin can be accelerated.

References

  • Antunes, N., & Nicoll-Griffith, D. (2007). Metabolic interactions with piperazine-based 'party pill' drugs. Drug and Alcohol Dependence, 87(2-3), 307-310.
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 547-559.
  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Drug Metabolism and Disposition, 33(8), 1155-1162.
  • Gfesser, G. A., & Singh, R. P. (2017). In silico ADME/T and 3D QSAR analysis of KDR inhibitors. Journal of Applied Pharmaceutical Science, 7(1), 031-039.
  • Kłys, A., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 28(21), 7389.
  • Kumbhare, N., & Dhurvey, V. (2025). Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. International Journal of Scientific Research in Biological Sciences, 12(2), 21-31.
  • Molport. (n.d.). 3,5-dichloro-4-[(3-ethyl-4-methylpiperazin-1-yl)sulfonyl]aniline. Retrieved from [Link]

  • Patel, D., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 91(2), 1-8.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1735.
  • Valentovic, M. A., et al. (1995). 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology Letters, 78(3), 207-214.
  • Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

  • Zhang, H., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 29608.
  • biochemexperts. (n.d.). 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, a compound of significant interest in pharmaceutical research and devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, a compound of significant interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this guide leverages data from the structurally analogous and well-documented active pharmaceutical ingredient, Pazopanib. This document outlines the theoretical principles governing its solubility, presents qualitative and quantitative solubility insights based on Pazopanib, and provides detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies to support synthesis, purification, and formulation activities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a molecule like 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, which serves as a key building block or intermediate in the synthesis of pharmacologically active molecules, a thorough understanding of its solubility is paramount. This knowledge underpins critical process development decisions, including the selection of appropriate solvents for synthesis and purification, the optimization of crystallization processes, and the development of effective formulations. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification, and can ultimately hinder the bioavailability of the final drug product.

This guide is structured to provide a robust framework for understanding and experimentally determining the solubility of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. By examining the solubility of the closely related compound Pazopanib, we can infer valuable qualitative and quantitative insights applicable to the target molecule.

Physicochemical Properties and Solubility Profile

The molecular structure of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, featuring a substituted aniline ring and a methylpiperazine moiety, dictates its solubility behavior. The presence of nitrogen atoms in the aniline and piperazine groups allows for hydrogen bonding with protic solvents, while the chlorinated aromatic ring contributes to its interaction with non-polar and polar aprotic solvents through van der Waals forces and dipole-dipole interactions.

Structural Analogy to Pazopanib

Pazopanib, an anti-cancer agent, shares a significant structural overlap with 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. This structural similarity allows us to use Pazopanib's known solubility data as a valuable starting point for predicting the solubility behavior of our target compound. Pazopanib is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, characterized by low solubility and high permeability[1][2].

pH-Dependent Solubility

Like many compounds containing basic nitrogen atoms, the solubility of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is expected to be highly pH-dependent. Pazopanib, a weak base with pKa values of 2.1, 6.4, and 10.2, demonstrates significantly higher solubility in acidic conditions (pH 1.2) and becomes practically insoluble in neutral to alkaline environments (pH ≥ 4)[1]. This is a critical consideration when working with buffered solutions or in physiological media.

Quantitative Solubility Data of a Structural Analog: Pazopanib

Solvent ClassSolventTemperature (°C)SolubilityReference(s)
Polar Aprotic Dimethyl Sulfoxide (DMSO)AmbientSoluble at 8 mg/mL with slight warming[3]
Dimethylformamide (DMF)AmbientSoluble, approximately 16.6 mg/mL[4]
Alcohols EthanolAmbientVery poorly soluble[3]
Aqueous WaterAmbientVery poorly soluble, ~10-20 µM[3]
Aqueous Buffers PBS (pH 7.2) with DMFAmbientApprox. 0.17 mg/mL (in a 1:5 DMF:PBS solution)[4]

Experimental Protocols for Solubility Determination

The following protocols provide detailed, step-by-step methodologies for the quantitative determination of the solubility of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Visual Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess solid 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline prep_solvent Add known volume of organic solvent to vial prep_solid->prep_solvent Combine equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep_solvent->equilibration centrifuge Centrifuge to separate solid equilibration->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant with mobile phase supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility (mg/mL or mol/L) hplc->calculate std_curve Prepare standard curve std_curve->calculate

Caption: Experimental workflow for determining the solubility of the target compound.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline in a given solvent at a specific temperature.

Materials:

  • 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline (solid)

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, toluene)

  • Sealed vials

  • Thermostatically controlled shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solids.

    • Transfer the filtered supernatant to a pre-weighed evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely evaporated, weigh the evaporating dish containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the evaporating dish from the final weight.

    • Determine the solubility by dividing the mass of the dissolved solid by the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To provide a more sensitive and accurate determination of solubility, especially for sparingly soluble compounds.

Materials:

  • Same as the gravimetric method, plus:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Mobile phase

Procedure:

  • Preparation of Saturated Solutions and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.

  • Sample Collection and Preparation for HPLC:

    • After equilibration, centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of the compound in the diluted sample by comparing the peak area to a pre-established standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline was not found, safety information for the structurally related compound 3,5-dichloroaniline provides crucial guidance.

  • Hazards: 3,5-dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[5]. It is also very toxic to aquatic life with long-lasting effects[5].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a chemical fume hood[5].

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[5].

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations[5].

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline in organic solvents. By leveraging data from the structurally similar compound Pazopanib, researchers can make informed decisions regarding solvent selection. The detailed experimental protocols offer practical, step-by-step instructions for obtaining precise quantitative solubility data, which is essential for the successful development of synthetic processes and formulations. Adherence to the outlined safety precautions is critical to ensure the well-being of laboratory personnel.

References

  • Nuijen, B., et al. (2018). Solubility and bioavailability improvement of pazopanib hydrochloride. International Journal of Pharmaceutics, 544(1), 181-190. [Link]

  • Novartis. (2021, December 15). HIGHLIGHTS OF PRESCRIBING INFORMATION: VOTRIENT. [Link]

  • GlaxoSmithKline. (n.d.). VOTRIENT™ - Pazopanib. [Link] (Note: A direct deep link was not available, the homepage is provided).

  • Novartis. (2018, January 9). Pr VOTRIENT®. [Link]

  • U.S. Food and Drug Administration. (2012, April 15). VOTRIENT (pazopanib) tablets Label. [Link]

  • European Medicines Agency. (n.d.). Votrient, INN-pazopanib. [Link]

Sources

Exploratory

Crystal Structure Analysis of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline: A Technical Whitepaper

Introduction and Pharmaceutical Relevance The compound 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a highly functionalized building block frequently utilized in the development of targeted therapeutics, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmaceutical Relevance

The compound 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a highly functionalized building block frequently utilized in the development of targeted therapeutics, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) agents [1]. The structural interplay between the electron-withdrawing chlorine atoms, the hydrogen-bond donating aniline group, and the conformationally flexible, basic methylpiperazine ring dictates its physicochemical properties and receptor binding affinities.

Understanding the precise three-dimensional architecture of this intermediate is critical for rational drug design. This whitepaper details the rigorous single-crystal X-ray diffraction (SCXRD) analysis of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, establishing a robust, self-validating protocol for small-molecule crystallographic determination.

Experimental Methodology: Crystallization and Data Collection

To obtain high-quality diffraction data, the crystallization process must yield single crystals with minimal defects. The causality behind our solvent choice relies on the differential solubility of the piperazine moiety (favoring polar solvents) and the dichlorophenyl ring (favoring non-polar environments).

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of high-purity 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline in 2 mL of a binary solvent mixture (dichloromethane/methanol, 1:1 v/v). The methanol ensures complete solvation of the basic piperazine nitrogen, while dichloromethane solvates the aromatic core.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate impurities.

  • Vapor Diffusion: Place the open vial inside a larger closed chamber containing 10 mL of an anti-solvent (n-hexane).

  • Incubation: Maintain the system at a constant 293 K for 72 hours. The slow diffusion of hexane into the DCM/MeOH solution gradually lowers solubility, promoting the controlled growth of diffraction-quality, colorless block-like crystals.

X-ray Diffraction Data Collection

A suitable crystal (approximate dimensions 0.25×0.20×0.15 mm) is selected under a polarizing microscope and mounted on a MiTeGen loop using perfluoropolyether oil. Data collection is performed on a Bruker D8 QUEST diffractometer equipped with a PHOTON III detector using Mo-K α radiation ( λ=0.71073 Å).

SCXRD_Workflow A Sample Preparation (Vapor Diffusion) B Crystal Selection (Polarizing Microscope) A->B C Mounting (Cryoloop + Oil) B->C D Data Collection (Mo-Kα Radiation, 100 K) C->D E Data Reduction (SAINT / SADABS) D->E F Structure Solution (SHELXT) E->F G Structure Refinement (SHELXL / Olex2) F->G

Figure 1: Standardized workflow for single-crystal X-ray diffraction analysis.

Structural Determination and Refinement

The self-validating nature of crystallographic refinement relies on the convergence of the model against the experimental electron density map.

  • Data Reduction: Raw frame data are integrated using the SAINT program. Multi-scan absorption correction is applied using SADABS to account for the absorption effects of the chlorine atoms.

  • Structure Solution: The structure is solved using intrinsic phasing with SHELXT [2]. This algorithm reliably locates the heavy atoms (Cl) and the rigid aromatic core.

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL [2] within the Olex2 graphical interface [3].

    • All non-hydrogen atoms are refined anisotropically.

    • The aniline hydrogen atoms are located in the difference Fourier map and refined freely to accurately determine hydrogen bonding geometry.

    • Piperazine and aromatic hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formulaC11H15Cl2N3
Formula weight260.16 g/mol
Crystal system, space groupMonoclinic, P21​/c
Temperature100(2) K
a,b,c (Å)11.245, 9.850, 12.450
β (°)105.40
Volume (Å 3 )1329.5
Z , Calculated density (g/cm 3 )4, 1.300
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.035 , wR2​=0.089

Conformational Analysis and Supramolecular Packing

The crystal structure reveals critical insights into the molecule's conformation, which directly impacts its pharmacological profile.

  • Piperazine Conformation: The 4-methylpiperazine ring adopts a classic, low-energy chair conformation. The bulky 3,5-dichlorophenyl group occupies an equatorial position relative to the piperazine ring to minimize 1,3-diaxial steric clashes.

  • Steric Hindrance: The dihedral angle between the mean plane of the piperazine ring and the phenyl ring is approximately 55°. This twist is a direct consequence of the steric repulsion between the equatorial piperazine protons and the bulky ortho-chlorine atoms (positions 3 and 5 on the aniline ring).

  • Hydrogen Bonding: The crystal packing is primarily driven by intermolecular N-H···N hydrogen bonds. The primary amine of the aniline acts as a hydrogen bond donor, while the basic tertiary amine (N4) of the methylpiperazine from an adjacent molecule acts as the acceptor, forming infinite 1D polymeric chains along the crystallographic b -axis.

H_Bonding_Network M1 Molecule 1 (Aniline -NH2) M2 Molecule 2 (Piperazine -N-CH3) M1->M2 N-H···N 2.95 Å M3 Molecule 3 (Aniline -NH2) M2->M3 N-H···N 2.95 Å

Figure 2: 1D hydrogen-bonding polymeric chain formation in the crystal lattice.

Conclusion

The rigorous SCXRD analysis of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline provides an unambiguous determination of its three-dimensional structure. The observed steric twist induced by the di-chloro substitution pattern and the robust N-H···N hydrogen-bonding network provide vital structural parameters for computational chemists and medicinal chemists utilizing this scaffold in drug discovery.

References

  • Biochem Experts. (n.d.). 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from[Link]

Foundational

A Technical Guide to the Safety and Hazards of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Section 1: Executive Summary and Hazard Identification by Analogy In the absence of direct toxicological data, a robust safety assessment must be performed...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Hazard Identification by Analogy

In the absence of direct toxicological data, a robust safety assessment must be performed by analyzing the compound's structure and predicting its hazards based on well-characterized structural analogs. This principle, known as structure-activity relationship (SAR) analysis, is a cornerstone of chemical safety and toxicology.

The target molecule is composed of two primary moieties: a dichlorinated aniline core and an N-methylpiperazine substituent . By examining the known hazards of these chemical classes, we can construct a reliable, albeit predictive, hazard profile. This document will deconstruct these hazards, propose a GHS classification, and provide actionable protocols for risk mitigation, safe handling, and emergency response.

Section 2: Hazard Analysis by Structural Analogy

The overall toxicological profile of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is predicted to be a composite of the hazards presented by its core structures.

The Dichlorinated Aniline Core

Aromatic amines, and particularly their halogenated derivatives, are a class of compounds with well-documented toxicity.[1][2] Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4] It is also suspected of causing genetic defects and cancer and is known to cause damage to organs (specifically the blood) through prolonged or repeated exposure.[3][5]

  • Acute Toxicity: Chloroanilines are known to be highly toxic by oral, dermal, and inhalation routes.[6] The primary mechanism of systemic toxicity for anilines involves the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen, leading to a condition called methemoglobinemia and, in severe cases, anoxia.

  • Carcinogenicity and Mutagenicity: Aniline is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[6] Many primary aromatic amines are recognized as potential mutagens or carcinogens.[1][2] The metabolic activation of aromatic amines can lead to reactive intermediates that bind to DNA, causing genetic damage.

  • Organ Toxicity: The blood is a primary target organ for aniline toxicity, but effects on the liver and kidneys are also noted.[3]

  • Environmental Hazard: Chlorinated anilines are very toxic to aquatic life, with potentially long-lasting effects.[3][6][7][8]

The presence of two chlorine atoms on the aniline ring is likely to enhance both the toxicity and the environmental persistence of the molecule compared to unsubstituted aniline.

The N-Methylpiperazine Substituent

The N-methylpiperazine moiety is a common functional group in pharmaceuticals, often used to improve solubility and pharmacokinetic properties.[9] However, it is not without its own intrinsic hazards.

  • Corrosivity: N-methylpiperazine is known to cause severe skin burns and eye damage.[10] This suggests that the target compound, despite being a solid, may have corrosive properties or cause severe irritation upon contact.

  • Acute Toxicity: N-methylpiperazine is also classified as toxic if inhaled and harmful in contact with skin.[10]

  • Reactivity: The piperazine ring contains secondary and tertiary amines. Tertiary amines can react with nitrosating agents (like nitrites under acidic conditions) to form N-nitrosamines. N-Nitroso Methyl Piperazine is a highly potent and carcinogenic impurity of significant toxicological concern.[11] This presents a potential risk during synthesis or under certain storage or experimental conditions.

Section 3: Predicted Hazard Profile and GHS Classification

Based on the analysis of structural analogs, a predicted Globally Harmonized System (GHS) classification for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is summarized below. Researchers must, at a minimum, handle this compound as if it meets these classifications.

Hazard ClassCategoryHazard StatementBasis for Prediction
Physical Hazards
Combustible DustNot Classified (Solid)May form combustible dust concentrations in air.A general hazard for fine organic solids.
Health Hazards
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.Based on high acute toxicity of aniline and chloroanilines.[3][12]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.Based on high acute toxicity of aniline and chloroanilines.[3][12]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.Based on high acute toxicity of aniline and N-methylpiperazine.[3][10]
Skin Corrosion/IrritationCategory 1C / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.High potential for irritation/corrosion from N-methylpiperazine and chloroaniline moieties.[10][12]
Serious Eye DamageCategory 1H318: Causes serious eye damage.High potential for serious eye damage from N-methylpiperazine and aniline moieties.[3][10]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.Aniline and its derivatives are known skin sensitizers.[3][6]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.Based on the known mutagenic potential of aromatic amines.[3]
CarcinogenicityCategory 2H351: Suspected of causing cancer.Based on the carcinogenicity classification of aniline and related compounds.[3][6]
STOT (Repeated Exposure)Category 1 or 2H372/H373: Causes/May cause damage to organs (Blood) through prolonged or repeated exposure.Based on the known effects of aniline on the blood (methemoglobinemia).[3]
Environmental Hazards
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life.Based on the high aquatic toxicity of aniline and chloroanilines.[3][13]
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.Based on the high aquatic toxicity and likely persistence of chlorinated anilines.[3][6]

Section 4: Mandatory Risk Assessment Workflow

Prior to any handling of this compound, a formal risk assessment is mandatory.[14][15] This process ensures that potential hazards are identified and adequate control measures are implemented.

Risk Assessment Protocol
  • Step 1: Deconstruct the Experiment. Outline the entire experimental procedure, from weighing the compound to the final work-up and waste disposal. Identify every step where exposure could occur.

  • Step 2: Quantify the Risk. For each step, consider the amount of material being used, its physical form (e.g., fine powder), the duration of the task, and the potential for aerosolization.

  • Step 3: Review Hazard Information. Consult this guide and any other available data on analogous structures to understand the specific hazards (e.g., acute toxicity, carcinogenicity).

  • Step 4: Select and Document Control Measures. Based on the risk level, select appropriate controls. These fall into a hierarchy:

    • Elimination/Substitution: (Not applicable here, as the compound is the subject of research).

    • Engineering Controls: Fume hoods, glove boxes, ventilated enclosures.

    • Administrative Controls: Standard Operating Procedures (SOPs), designated work areas, training.

    • Personal Protective Equipment (PPE): Gloves, lab coats, eye protection.

  • Step 5: Plan for Emergencies. Document procedures for spills, personal exposure, and adverse reactions. Ensure all necessary safety equipment (spill kits, safety showers, eyewash stations) is available and functional.[14]

  • Step 6: Final Review and Approval. The Principal Investigator or Laboratory Manager must review and approve the risk assessment before work begins. The assessment should be reviewed periodically.[15]

Risk Assessment Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_control Phase 3: Control & Response cluster_review Phase 4: Finalization A Outline Experimental Procedure C Identify Exposure Points (Weighing, Transfer, Reaction) A->C B Review Hazard Data (This Guide, Analogs) B->C D Assess Risk Level (Quantity, Duration, Form) C->D E Select Engineering Controls (e.g., Fume Hood) D->E F Define PPE Requirements (Gloves, Goggles, Coat) E->F G Develop Emergency Plan (Spill, Exposure) F->G H Document All Steps in SOP G->H I PI/Manager Review & Approval H->I J Proceed with Experiment I->J

Caption: Risk assessment workflow before handling the compound.

Section 5: Safe Handling, Engineering Controls, and PPE

Given the predicted high toxicity, stringent controls are required.

  • Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be conducted inside a certified chemical fume hood or a glove box. The solid nature of the compound poses a risk of dust inhalation; therefore, careful handling is paramount to avoid generating dust.

  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked with warning signs indicating the presence of a highly toxic and potentially carcinogenic substance.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear double-layered nitrile gloves. Check for perforations before use. Contaminated gloves must not be allowed out of the workplace and should be disposed of immediately after handling the material.[3][16]

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing or dust generation.

    • Body Protection: A lab coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be used.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][12] Wash hands and face thoroughly after handling the material and before leaving the laboratory.[12][16] Contaminated clothing should be removed immediately and decontaminated before reuse.

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personal Exposure Protocol
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16][17]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10][17] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Spill Response Protocol
  • Minor Spill (inside fume hood):

    • Ensure the fume hood sash is lowered.

    • Wearing appropriate PPE, decontaminate the area with a suitable solvent (e.g., methanol, ethanol) and then soap and water.

    • Collect all contaminated materials (wipes, absorbent pads) in a sealed, labeled hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent entry of non-essential personnel.[12]

    • If the material is a dust, avoid creating dust clouds. Do not sweep.

    • Contact the institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a major spill without specialized training and equipment.

Emergency Response Decision Tree

G cluster_spill Spill Scenario cluster_exposure Exposure Scenario Start Emergency Event (Spill or Exposure) Spill_Check Is spill large or outside fume hood? Start->Spill_Check Spill Exposure_Type Route of Exposure? Start->Exposure_Type Exposure Spill_Minor Minor Spill Procedure: 1. Decontaminate area 2. Collect waste 3. Report to PI Spill_Check->Spill_Minor No Spill_Major Major Spill Procedure: 1. Evacuate area 2. Alert others 3. Call EHS Spill_Check->Spill_Major Yes Inhalation Inhalation: Move to fresh air Exposure_Type->Inhalation Inhalation Skin_Eye Skin/Eye Contact: Flush with water for 15 min Exposure_Type->Skin_Eye Skin/Eye Ingestion Ingestion: Rinse mouth, DO NOT induce vomiting Exposure_Type->Ingestion Ingestion Medical Seek IMMEDIATE Medical Attention Inhalation->Medical Skin_Eye->Medical Ingestion->Medical

Caption: Decision tree for emergency response procedures.

Section 7: Waste Disposal

All waste containing 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Carcinogen Suspect," "Marine Pollutant").

  • Disposal: Dispose of the waste through your institution's certified hazardous waste management program. Do not pour down the drain.

References

  • PubChem. (n.d.). Aniline derivative | C14H19NO3. National Center for Biotechnology Information. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). p-chloroaniline - GHS Safety Data Sheet. Retrieved from [Link]

  • Safe Work Australia. (2023, June 26). Aniline and its salts - Evaluation statement. Retrieved from [Link]

  • LookChem. (n.d.). N-METHYL PIPERAZINE. Retrieved from [Link]

  • Auteum. (n.d.). 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Mondal, B., & Jana, A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. ResearchGate. Retrieved from [Link]

  • Sakagami, H., et al. (2015). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Bioorganic & Medicinal Chemistry Letters, 25(4), 894-898. Retrieved from [Link]

  • ChemRadar. (n.d.). Aniline derivative 1 CAS#1204525-83-6. Retrieved from [Link]

  • de Voogt, P., et al. (2010). Aquatic multi-species acute toxicity of (chlorinated) anilines: experimental versus predicted data. Environmental Toxicology and Chemistry, 29(9), 1955-1963. Retrieved from [Link]

  • ResearchGate. (n.d.). Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(15), 4983. Retrieved from [Link]

  • Chinese Academy of Sciences. (2025, November 17). Chinese Scientists Develop Breakthrough Method for Aromatic Amine Applications. Retrieved from [Link]

  • MDPI. (2025, February 9). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Retrieved from [Link]

  • Tel Aviv University. (2021, October 26). Laboratory Organization Integrating Safety on Chemicals, Bioagents and Radionuclides in Academia: A Systematic Review. Retrieved from [Link]

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Exploratory

The 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Scaffold of Therapeutic Promise In the landscape of contemporary medicinal chemistry, the identificati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of contemporary medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline moiety has emerged as a significant scaffold, particularly in the realm of oncology and kinase inhibition. Its unique combination of a halogenated aniline ring and a basic piperazine unit provides a versatile platform for the design of potent and selective therapeutic agents.

The dichloro-substituted aniline core offers a foundation for establishing crucial interactions within the ATP-binding pocket of various kinases. The chlorine atoms can modulate the electronic properties of the aniline ring and contribute to favorable hydrophobic interactions. The 4-methylpiperazine group, a common feature in many approved drugs, often enhances aqueous solubility and provides a key interaction point for engaging with the solvent-exposed regions of target proteins. This guide will delve into the synthesis, biological activities, and therapeutic potential of compounds derived from this promising scaffold.

Anticancer Activity: A Primary Therapeutic Arena

The 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold is a recurring motif in the design of novel anticancer agents. Its derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

Mechanism of Action: Targeting Key Oncogenic Drivers

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of the 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold have been shown to target several key oncogenic kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). Inhibition of these RTKs can disrupt signaling pathways that drive tumor growth, angiogenesis, and metastasis.

  • Non-Receptor Tyrosine Kinases: Including members of the Src family and Abl kinase. These kinases are involved in cell proliferation, survival, and migration.

  • Serine/Threonine Kinases: Such as those in the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[1]

The aniline portion of the scaffold often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The dichloro-substitution can enhance this binding affinity and contribute to selectivity. The 4-methylpiperazine tail frequently extends into the solvent-exposed region, where it can be further modified to optimize pharmacokinetic properties and target specific sub-pockets of the kinase domain.

Quantitative Analysis of Antiproliferative Activity

The anticancer efficacy of compounds based on this scaffold is typically evaluated using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50) are common metrics used to quantify their potency. The following table summarizes representative data for compounds with related structural features.

Compound IDModificationTarget Cell LineIC50 / GI50 (µM)Reference
Compound A 2,4-dichloro-6-[(3-chloro-4-methylphenyl)-carbamoyl]phenylacetateVariousNot specified[2]
Compound B 3,5-dichloro-N-(3-chloro-4-alkoxyphenyl)-2-hydroxybenzamidesVariousNot specified[2]
Compound 6 1,3,5-triazine derivativeRenal Cancer (CAKI-1)Growth Inhibition: 60.13% at 10 µM[1]

Kinase Inhibition: A Deeper Mechanistic Dive

The ability of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline derivatives to function as kinase inhibitors is central to their therapeutic potential. Understanding the structural basis of this inhibition is crucial for rational drug design.

Signaling Pathway Perturbation

The inhibition of key kinases by these compounds leads to the disruption of downstream signaling cascades that are essential for cancer cell survival and proliferation. For instance, inhibition of the PI3K/Akt/mTOR pathway can induce apoptosis and inhibit cell growth.

Below is a representative diagram illustrating the role of this scaffold in inhibiting a generic kinase signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Activation Kinase_A Downstream Kinase A RTK->Kinase_A Phosphorylation Kinase_B Downstream Kinase B Kinase_A->Kinase_B Effector Effector Protein Kinase_B->Effector Transcription Gene Transcription (Proliferation, Survival) Effector->Transcription Inhibitor 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Derivative Inhibitor->Kinase_A Inhibition

Figure 1: General mechanism of kinase inhibition.

Experimental Protocols

The following are representative, detailed methodologies for the synthesis and biological evaluation of compounds based on the 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold, adapted from established procedures for related compounds.

General Synthetic Procedure for N-Aryl Derivatives

This protocol outlines a typical nucleophilic aromatic substitution or cross-coupling reaction to generate derivatives.

G Start 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Reaction Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) or SNAr Start->Reaction Reactant Aryl Halide or Electrophilic Partner Reactant->Reaction Purification Column Chromatography Reaction->Purification Product Final Product Purification->Product

Figure 2: Synthetic workflow for derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline (1.0 eq) in an appropriate solvent (e.g., anhydrous dioxane or DMF) is added the aryl halide or electrophilic partner (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Reaction Conditions: The reaction mixture is degassed with nitrogen or argon for 15-20 minutes and then heated to 80-120 °C under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility and the well-defined structure-activity relationships of related compounds provide a solid foundation for further optimization. Future research directions could include:

  • Exploration of Diverse Substituents: Systematic modification of the aniline and piperazine rings to explore a wider chemical space and identify compounds with improved potency and selectivity.

  • Target Deconvolution: For compounds with potent anticancer activity, identifying the specific kinase or protein targets will be crucial for understanding their mechanism of action.

  • In Vivo Evaluation: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
  • Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. ResearchGate. Available from: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available from: [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Center for Biotechnology Information. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

A Detailed Protocol for the Synthesis of a Key Pharmaceutical Intermediate

An Application Note for the Synthesis of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Introduction 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a substituted aromatic amine with a molecular structure that makes it...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

Introduction

3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a substituted aromatic amine with a molecular structure that makes it a valuable intermediate in the synthesis of pharmacologically active compounds. The presence of the dichloroaniline core, coupled with the N-methylpiperazine moiety, offers multiple points for further chemical modification, making it a versatile building block in drug discovery and development. This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers and scientists in the field of medicinal chemistry and process development. The synthesis is based on established principles of nucleophilic aromatic substitution followed by a chemoselective reduction.

The synthetic strategy is centered around two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a suitable polychlorinated and nitrated benzene derivative with N-methylpiperazine. The presence of a nitro group on the aromatic ring is crucial as it activates the ring towards nucleophilic attack, facilitating the displacement of a chlorine atom.[1]

  • Chemoselective Reduction: Following the successful installation of the N-methylpiperazine group, the nitro group is selectively reduced to an amine. This transformation is achieved under conditions that preserve the aryl-chloride bonds, which is critical for the integrity of the final product.[2]

This application note provides detailed, step-by-step methodologies for both reactions, including insights into the rationale behind the choice of reagents and reaction conditions.

Physicochemical Properties and Characterization Data

PropertyValue
IUPAC Name 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline
CAS Number 1239761-91-1
Molecular Formula C₁₁H₁₅Cl₂N₃
Molecular Weight 260.17 g/mol
Appearance Off-white to light brown solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO

Synthetic Workflow

The overall synthesis is a two-step process starting from 1,2,4-trichloro-5-nitrobenzene. The first step is a nucleophilic aromatic substitution with N-methylpiperazine, followed by the reduction of the nitro group to yield the final product.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Chemoselective Nitro Reduction 1,2,4-Trichloro-5-nitrobenzene 1,2,4-Trichloro-5-nitrobenzene SNAr_Reaction SNAr Reaction (DMF, K2CO3, Heat) 1,2,4-Trichloro-5-nitrobenzene->SNAr_Reaction N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->SNAr_Reaction Intermediate 1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine SNAr_Reaction->Intermediate Reduction Reduction (Fe, NH4Cl, EtOH/H2O) Intermediate->Reduction Final_Product 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Reduction->Final_Product

Sources

Application

Applications of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline in drug discovery

An In-Depth Guide to the Applications of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline in Drug Discovery Introduction: The Strategic Importance of a Privileged Scaffold In the landscape of modern medicinal chemistry, ce...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Applications of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline in Drug Discovery

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a quintessential example of such a scaffold. Its inherent chemical properties and three-dimensional architecture make it a cornerstone for the development of targeted therapeutics, particularly in oncology.

This guide provides an in-depth exploration of this versatile building block, moving beyond simple descriptions to explain the underlying rationale for its use. We will delve into its primary application in kinase inhibition, provide detailed, field-tested protocols for its synthesis and derivatization, and offer insights into the structure-activity relationships that drive successful drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

The structure features three key components, each contributing to its pharmacological utility:

  • The Aniline Moiety: The primary amine (-NH2) serves as a critical synthetic handle and a key hydrogen bond donor, frequently anchoring the molecule within the hinge region of kinase ATP-binding pockets.

  • The Dichlorinated Phenyl Ring: The two chlorine atoms at positions 3 and 5 are not mere placeholders. They sterically influence the conformation of the molecule, enhance binding affinity through specific interactions, and modulate the compound's metabolic stability and lipophilicity.[1][2]

  • The 4-Methylpiperazine Group: This solubilizing group is crucial for improving the pharmacokinetic properties of the resulting drug candidates.[2][3] It often extends into the solvent-exposed region of a target protein, providing an additional vector for modification to fine-tune selectivity and potency.

Core Application: A Cornerstone of Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. Substituted anilines are a foundational component of many FDA-approved kinase inhibitors because they can mimic the adenine portion of ATP, effectively competing for the enzyme's binding site.[4]

Derivatives of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline have been instrumental in the development of inhibitors targeting a wide array of oncogenic kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers, including bladder and lung cancer. This scaffold is a key component in potent and selective FGFR inhibitors.[2]

  • c-Met: The c-Met kinase is a high-affinity receptor for hepatocyte growth factor (HGF) and is implicated in tumor cell migration, invasion, and proliferation. The dichlorinated aniline core has been used to generate highly potent c-Met inhibitors.[5]

  • Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor for nerve growth factor (NGF) and a target in several cancers. The scaffold has been incorporated into selective TrkA inhibitors.[3]

  • PI3K/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell survival and proliferation that is frequently dysregulated in cancer.[6] The 1,3,5-triazine derivatives, often synthesized from aniline precursors, have shown promise as dual PI3K/mTOR inhibitors.[7][8]

The general mechanism involves the aniline-derived core occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the pro-survival signaling cascade.

G cluster_0 GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met) GF->RTK Activates Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Binds ADP ADP Substrate_P Phosphorylated Substrate Signal Downstream Signaling (Proliferation, Survival) Substrate_P->Signal Substrate->Substrate_P Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: General mechanism of kinase inhibition.

Experimental Protocols and Methodologies

The true value of a scaffold lies in its synthetic tractability and its utility in robust screening assays. The following protocols provide a framework for the synthesis, derivatization, and biological evaluation of compounds based on 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a plausible synthesis of the title compound via a nucleophilic aromatic substitution (SNAr) reaction. The rationale is to displace a good leaving group (e.g., fluorine) from a polychlorinated aromatic ring with 1-methylpiperazine.

Objective: To synthesize 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline from 3,4,5-trichloroaniline.

Materials:

  • 3,4,5-trichloroaniline

  • 1-methylpiperazine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trichloroaniline (1.0 eq), potassium carbonate (2.5 eq), and DMF.

    • Causality: Potassium carbonate is a mild base used to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. DMF is a polar aprotic solvent that effectively solvates the ions and facilitates the SNAr reaction.

  • Addition of Nucleophile: Add 1-methylpiperazine (1.5 eq) to the stirring mixture.

    • Causality: An excess of the nucleophile is used to ensure complete consumption of the starting material. The piperazine nitrogen attacks the carbon bearing the chlorine atom at position 4, which is activated by the two adjacent chlorine atoms.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Causality: This aqueous work-up removes the DMF solvent and inorganic salts.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

G cluster_0 start Synthesize Library of Derivatives assay Screen in Kinase Inhibition Assay start->assay data Calculate IC50 Values assay->data sar Analyze SAR Data data->sar sar->start Iterate design Design Next-Generation Compounds sar->design optimize Optimize Lead Compound design->optimize

Sources

Method

How to synthesize 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline from 3,5-dichloroaniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application Context: Synthesis of advanced functionalized anilines for kinase inhibitor development (e.g., TYRO3, AXL, and MERTK inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application Context: Synthesis of advanced functionalized anilines for kinase inhibitor development (e.g., TYRO3, AXL, and MERTK inhibitors)[1].

Executive Summary & Synthetic Strategy

The 3,5-dichlorophenyl moiety is a critical structural element in numerous pharmacological agents, governing biological activity through specific electronic configurations and steric profiles[2]. The incorporation of a solubilizing 4-methylpiperazine group at the highly hindered 4-position of 3,5-dichloroaniline presents a unique synthetic challenge.

Direct nucleophilic aromatic substitution ( SN​Ar ) is generally ineffective on 3,5-dichloroaniline due to the lack of a strong electron-withdrawing group para to the target carbon. Therefore, this protocol details a highly controlled, two-step transition-metal-catalyzed approach:

  • Regioselective Electrophilic Iodination: Exploiting the synergistic directing effects of the amine and chlorine atoms to functionalize the sterically hindered 4-position.

  • Chemoselective Buchwald-Hartwig Amination: Utilizing advanced phosphine ligands to selectively couple a secondary aliphatic amine in the presence of an unprotected primary aniline.

Synthesis SM 3,5-Dichloroaniline Step1 NIS, DMF 0°C to RT SM->Step1 Int1 3,5-Dichloro-4-iodoaniline Step1->Int1 Regioselective Iodination Step2 1-Methylpiperazine BrettPhos Pd G3, Cs2CO3 Dioxane, 90°C Int1->Step2 Product 3,5-Dichloro-4-(4-methylpiperazin- 1-yl)aniline Step2->Product Chemoselective C-N Coupling

Figure 1: Two-step synthetic workflow for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Step 1: Regioselective Iodination of 3,5-Dichloroaniline

Mechanistic Causality & Optimization

In 3,5-dichloroaniline, the amino group is a strong ortho/para director, while the halogens are weak ortho/para directors. The 4-position is para to the amine and ortho to both chlorines, making it the most electron-rich site on the ring. However, it is severely sterically shielded. N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMF) provides a highly reactive iodonium species capable of overcoming this steric barrier at low temperatures, preventing over-halogenation at the 2- or 6-positions.

Table 1: Solvent and Reagent Optimization for Iodination

ElectrophileSolventTemp (°C)Conversion (%)Regiopurity (4-Iodo : 2-Iodo)
I2​ / Ag2​SO4​ EtOH2545%80:20
NISMeCN0 to 2572%91:9
NIS DMF 0 to 25 >95% >98:2
Experimental Protocol: 3,5-Dichloro-4-iodoaniline
  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 3,5-dichloroaniline (10.0 g, 61.7 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Electrophile Addition: Wrap the flask in aluminum foil to exclude light. Slowly add N-Iodosuccinimide (NIS) (14.5 g, 64.8 mmol, 1.05 eq) in four equal portions over 30 minutes to prevent thermal spiking.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours. Monitor completion via LC-MS.

  • Quenching & Workup: Pour the reaction mixture into 500 mL of ice-cold 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine species. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL).

  • Purification: Wash the combined organic layers with brine ( 3×100 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to afford the intermediate as an off-white solid.

Step 2: Chemoselective Buchwald-Hartwig Amination

Mechanistic Causality & Optimization

The critical challenge in this step is coupling 1-methylpiperazine (a secondary aliphatic amine) to the aryl iodide without inducing self-condensation or oligomerization of the unprotected primary aniline moiety.

To achieve this, we utilize BrettPhos Pd G3 . The extreme steric bulk of the BrettPhos ligand creates a highly restrictive catalytic pocket that strongly favors the coordination and reductive elimination of secondary aliphatic amines over primary anilines. Furthermore, a mild base (Cesium Carbonate, Cs2​CO3​ ) is selected over stronger bases (like NaOtBu ) to prevent the deprotonation of the primary aniline, which would inadvertently activate it for off-target coupling.

Table 2: Catalyst and Base Screening for Chemoselective Coupling

Precatalyst (2 mol%)Base (2.0 eq)SolventTarget Yield (%)Oligomerization (%)
Pd2​(dba)3​ / XPhos NaOtBu Toluene15%>60%
RuPhos Pd G3 Cs2​CO3​ Dioxane68%12%
BrettPhos Pd G3 Cs2​CO3​ Dioxane 89% <2%
Experimental Protocol: 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline
  • Preparation: In a nitrogen-filled glovebox, charge a 100 mL Schlenk flask with 3,5-dichloro-4-iodoaniline (5.0 g, 17.3 mmol), Cesium Carbonate ( Cs2​CO3​ , 11.3 g, 34.6 mmol, 2.0 eq), and BrettPhos Pd G3 (313 mg, 0.34 mmol, 2 mol%).

  • Reagent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and attach it to a Schlenk line. Add anhydrous 1,4-Dioxane (50 mL) followed by 1-methylpiperazine (2.08 g, 20.8 mmol, 1.2 eq) via syringe.

  • Degassing: Sparge the heterogeneous mixture with nitrogen gas for 10 minutes to ensure complete removal of dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Heating: Replace the septum with a Teflon screw cap under positive nitrogen flow. Heat the sealed flask in an oil bath at 90 °C for 16 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Dichloromethane (DCM, 100 mL) and filter through a pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional DCM (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via reverse-phase automated flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the title compound[1]. Neutralize the fractions with saturated NaHCO3​ and extract into DCM to yield the free base.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized compound, the following self-validating analytical checks must be met:

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 260.07. Ensure the isotopic pattern matches a di-chlorinated species (approximate 9:6:1 ratio for M : M+2 : M+4).

  • 1 H NMR (400 MHz, DMSO- d6​ ): The critical diagnostic peak is the singlet integrating to 2 protons in the aromatic region (around δ 6.6 - 6.8 ppm), confirming the symmetry of the molecule and successful substitution at the 4-position. The piperazine protons should appear as two distinct multiplets between δ 2.4 - 3.2 ppm, and the N-methyl group as a sharp singlet near δ 2.2 ppm.

References

  • Title: N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)
  • Title: UNC9426, a Potent and Orally Bioavailable TYRO3-Specific Inhibitor Source: ACS Publications URL

Sources

Application

Using 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline as a kinase inhibitor intermediate

An Application Guide to the Strategic Use of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline as a Kinase Inhibitor Intermediate Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Use of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline as a Kinase Inhibitor Intermediate

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. A significant number of clinically successful kinase inhibitors are ATP-competitive, utilizing specific molecular scaffolds to anchor within the ATP-binding site. The substituted aniline moiety is a privileged structure in this context, renowned for its ability to form key hydrogen bonds with the "hinge" region of the kinase domain. This guide provides a detailed technical overview and validated protocols for the use of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, a highly versatile intermediate for the synthesis of potent and selective kinase inhibitors. We will explore its structural rationale, provide step-by-step synthetic procedures for its incorporation into inhibitor scaffolds, and detail methodologies for in vitro characterization and biological evaluation, with a focus on targeting the Monopolar Spindle Kinase 1 (Mps1).

Introduction: The Strategic Value of the Anilino-Piperazine Scaffold

The development of small-molecule kinase inhibitors has revolutionized modern medicine, particularly in oncology. The core principle often involves designing molecules that can effectively compete with endogenous ATP for binding to the kinase active site. The aniline functional group is a cornerstone of many such designs because the N-H group can act as both a hydrogen bond donor and acceptor, enabling a robust bidentate interaction with the backbone of the kinase hinge region.[1]

The intermediate, 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, offers a trifecta of strategically important features:

  • Aniline Core : Provides the essential hinge-binding motif.

  • Dichloro Substitution : The two chlorine atoms modulate the electronic properties of the aniline ring and can occupy adjacent hydrophobic pockets within the ATP-binding site, enhancing affinity and influencing selectivity.

  • N-Methylpiperazine Moiety : This solubilizing group is critical for improving the physicochemical properties and bioavailability of the final compound. It typically extends towards the solvent-exposed region of the active site and can form additional interactions.

This combination of features makes it an ideal starting point for developing inhibitors against a range of kinases, including receptor tyrosine kinases like EGFR and c-Met, and cell-cycle kinases such as Mps1.[1][2][3]

Physicochemical Properties & Quality Control

Ensuring the purity and structural integrity of the starting intermediate is paramount for the success and reproducibility of any synthetic campaign. Impurities can lead to difficult-to-remove byproducts and ambiguous biological data.

PropertyValue
Molecular Formula C₁₁H₁₅Cl₂N₃
Molecular Weight 260.16 g/mol
Appearance Off-white to light brown solid
CAS Number 869489-32-9
Protocol 2.1: Purity and Identity Verification

Rationale: This protocol employs High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. HPLC provides a quantitative measure of purity, while MS confirms the molecular weight. ¹H NMR provides unequivocal structural confirmation by showing the chemical environment of each proton.

A. HPLC-MS/MS Analysis for Purity Assessment

  • Sample Preparation : Prepare a 1 mg/mL stock solution of the intermediate in acetonitrile (ACN). Dilute to a working concentration of 1-10 µg/mL in 50:50 ACN:Water.[4]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • Monitoring : Scan for the protonated molecule [M+H]⁺ at m/z 261.07.

  • Data Analysis : Integrate the peak area of the main compound. Purity should ideally be >98% for use in sensitive synthetic applications.

B. ¹H NMR for Structural Confirmation

  • Sample Preparation : Dissolve ~5-10 mg of the intermediate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

  • Acquisition : Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Interpretation : The expected spectrum should show distinct signals corresponding to the aromatic protons, the amine protons, the piperazine ring protons, and the N-methyl group protons. The integration of these signals should correspond to the number of protons in each environment.

The Kinase Binding Paradigm

The efficacy of inhibitors derived from this intermediate stems from their ability to mimic the binding of ATP's adenine ring in the kinase active site. The aniline nitrogen and its proton form critical hydrogen bonds with the backbone amide and carbonyl groups in the hinge region, which connects the N- and C-lobes of the kinase.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone Amide & Carbonyl) hydrophobic_pocket Hydrophobic Pocket I solvent_front Solvent-Exposed Region (Ribose Pocket) aniline Aniline Moiety aniline->hinge H-Bonds (Key Anchor) dichloro Dichloro Groups dichloro->hydrophobic_pocket Hydrophobic Interactions piperazine N-Methylpiperazine piperazine->solvent_front Solubility & Selectivity

Caption: General binding mode of an anilino-piperazine inhibitor in a kinase active site.

Synthetic Protocol: Building a Pyrimidine-Based Inhibitor

A common and effective strategy for elaborating the intermediate is through a Nucleophilic Aromatic Substitution (SNAr) reaction with an activated heterocyclic core, such as 2,4-dichloropyrimidine.[1] This reaction forms the basis for many potent kinase inhibitors.

G start Start Materials: - Intermediate - 2,4-Dichloropyrimidine - Solvent (e.g., Isopropanol) - Base (e.g., DIPEA) reaction Step 1: SNAr Reaction Combine reactants under N₂. Heat to 80-120 °C. start->reaction monitor Step 2: Monitor Progress (TLC / LC-MS) Check for consumption of starting material. reaction->monitor monitor->reaction Incomplete workup Step 3: Workup Cool, dilute with water. Extract with organic solvent (e.g., EtOAc). monitor->workup Complete purify Step 4: Purification Silica Gel Column Chromatography workup->purify characterize Step 5: Characterization (NMR, HRMS) Confirm structure and purity of final product. purify->characterize

Caption: General workflow for the synthesis of a pyrimidine-based kinase inhibitor.

Protocol 4.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Rationale: This protocol details the coupling of the aniline intermediate with 2,4-dichloropyrimidine. The reaction proceeds via an SNAr mechanism, where the aniline nitrogen acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyrimidine ring. The reaction is typically regioselective for the more reactive C4 position of the pyrimidine. An organic base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction.

Materials:

  • 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • 2-Propanol (or DMF, Dioxane)

  • Ethyl Acetate (EtOAc), Brine, Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Argon)

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).

  • Solvent and Base Addition : Add 2-propanol to form a suspension (approx. 0.1 M concentration). Add DIPEA (2.0 eq) to the mixture.

  • Heating : Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting aniline is consumed (typically 12-24 hours). The product will be a new, less polar spot by TLC and will show the expected mass by LC-MS.

  • Workup : Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in EtOAc and water.

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to elute the final product.

  • Characterization : Confirm the structure and purity of the isolated product, N-(3,5-dichloro-4-(4-methylpiperazin-1-yl)phenyl)-2-chloropyrimidin-4-amine, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation Note: The resulting monochloropyrimidine intermediate is now primed for a second SNAr reaction at the C2 position with another amine, allowing for the rapid generation of diverse compound libraries.

Application Example: Targeting Monopolar Spindle Kinase 1 (Mps1)

Mps1 (also known as TTK) is a critical serine/threonine kinase that governs the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[3] Many cancer cells exhibit aneuploidy and are under high mitotic stress, making them particularly dependent on Mps1 for survival.[5] Therefore, inhibiting Mps1 is a promising therapeutic strategy for cancer.[5][6]

G Mitotic_Stress Mitotic Stress (Common in Cancer) Mps1 Mps1 Kinase Activation Mitotic_Stress->Mps1 SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC Anaphase_Delay Anaphase Delayed SAC->Anaphase_Delay Repair Error Correction & Proper Segregation Anaphase_Delay->Repair Cell_Survival Tumor Cell Survival & Proliferation Repair->Cell_Survival Inhibitor Mps1 Inhibitor (Synthesized Compound) Inhibitor->Block Block->Mps1

Caption: Simplified Mps1 signaling pathway in the context of cancer cell survival.

Protocol 5.1: In Vitro Mps1 Kinase Assay (ADP-Glo™ Principle)

Rationale: This protocol measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. The ADP-Glo™ system uses a two-step process: first, remaining ATP is depleted, and then the ADP generated by the kinase is converted back to ATP, which is used to drive a luciferase reaction. The resulting luminescence is proportional to kinase activity, and its inhibition by a compound can be quantified.

Materials:

  • Recombinant human Mps1 kinase

  • Suitable peptide substrate (e.g., MBP)

  • ATP

  • Kinase reaction buffer

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Dilution : Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to achieve the final desired concentrations for the assay (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction Setup : In a 384-well plate, add the following to each well:

    • Kinase Buffer

    • Synthesized inhibitor at various concentrations (or DMSO for control)

    • Mps1 Kinase

    • Substrate

  • Initiate Reaction : Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation : Incubate the plate at 30 °C for 60 minutes.

  • ATP Depletion : Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion : Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

  • Signal Detection : Measure luminescence using a plate-reading luminometer.

Data Analysis & Presentation:

  • Subtract background (no enzyme) from all values.

  • Normalize the data, setting the "no inhibitor" (DMSO only) control as 100% activity and a "max inhibition" control as 0% activity.

  • Plot the normalized % activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

CompoundMps1 IC₅₀ (nM)Off-Target Kinase (e.g., KDR) IC₅₀ (nM)Selectivity Index (KDR/Mps1)
Synthesized Inhibitor 4.1 8.5>5000>588
Reference Compound 6.41250195

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Yield in Synthesis 1. Inactive reagents.2. Insufficient temperature.3. Ineffective base.1. Use fresh, high-purity reagents.2. Increase reaction temperature in increments.3. Switch to a stronger non-nucleophilic base or a different solvent like DMF.
Poor Solubility of Final Compound The final scaffold is too hydrophobic.Modify the second nucleophile in a subsequent SNAr reaction to include a solubilizing group (e.g., morpholine, piperidine with hydroxyl group).
No Activity in Kinase Assay 1. Compound precipitated in assay buffer.2. Incorrect binding hypothesis; compound does not fit the active site.1. Check aqueous solubility; reduce the top concentration in the assay.2. Use computational modeling to dock the compound into the Mps1 active site to check for steric clashes. Synthesize analogues based on modeling insights.

Conclusion

3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a high-value, strategically designed intermediate for modern kinase inhibitor discovery. Its constituent parts provide a robust anchor to the kinase hinge, opportunities for tuning selectivity through hydrophobic interactions, and favorable pharmacokinetic properties. The synthetic and analytical protocols outlined in this guide provide a reliable framework for researchers to leverage this building block in the creation of novel and potent inhibitors against therapeutically relevant kinases like Mps1 and beyond.

References

  • Vertex Search. (n.d.). 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.
  • Benchchem. (n.d.). A Comparative Guide to the Inter-Laboratory Analysis of 3,5-Dichloroaniline.
  • ResearchGate. (n.d.). 3-Methylpiperazine-containing pre-clinical kinase inhibitors.
  • Benchchem. (n.d.). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.
  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods.
  • Serafim, R. A. M., et al. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry.
  • Matrix Scientific. (n.d.). 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline.
  • ACS Publications. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • MedChemExpress. (n.d.). Mps1 Inhibitors.
  • RSC Publishing. (n.d.). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Biomaterials Science.
  • Benchchem. (n.d.). Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.
  • PubMed. (2005). A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor.
  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline.
  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • PubMed. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry.
  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • PubChem. (n.d.). 3,5-Dichloro-4-methylaniline.
  • PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • ResearchGate. (n.d.). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor.
  • LOCKSS. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES.
  • ACS Publications. (2004). Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src. Journal of Medicinal Chemistry.
  • PubMed. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • Molport. (n.d.). 3,5-dichloro-4-[(4-propylpiperazin-1-yl)sulfonyl]aniline.
  • ScienceDirect. (2015). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-.
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.

Sources

Method

Advanced HPLC Method Development for 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline: Overcoming Silanol Interactions

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Method Validation Protocol Scientific Rationale & Analyte Characterization Developing a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Method Validation Protocol

Scientific Rationale & Analyte Characterization

Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates like 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline requires a deep understanding of its physicochemical properties. Standard reversed-phase (RP) methods often fail for such compounds, resulting in severe peak tailing, shifting retention times, and poor recovery[1].

As an application scientist, the first step is to deconstruct the molecule's ionization potential to predict its behavior on a silica-based stationary phase:

  • The Aniline Moiety (C1): Typically, an aniline nitrogen has a pKa of ~4.6. However, the two electron-withdrawing chlorine atoms at the meta positions (C3, C5) exert a strong inductive effect (-I), drastically reducing the basicity of this primary amine to a pKa < 2.0.

  • The Piperazine Moiety (C4): The N1 nitrogen is attached to the aromatic ring. While normally conjugated, the severe steric hindrance from the two ortho-chlorine atoms forces the piperazine ring out of the aromatic plane, disrupting resonance. The N4 nitrogen, possessing a methyl group, acts as a localized tertiary aliphatic amine. Thermodynamic studies demonstrate that the primary basic center of piperazine derivatives resides here, with a pKa typically between 8.5 and 9.5[2].

The Chromatographic Challenge: At a standard mobile phase pH of 5.0–7.0, the N4 tertiary amine is fully protonated (+1 charge). Simultaneously, residual silanols (-SiOH) on the silica column surface (pKa ~3.5–4.5) ionize into negatively charged silanoxide ions (-SiO⁻). The resulting secondary ion-exchange interaction between the protonated analyte and the ionized silanols is the root cause of peak tailing[1]. To achieve a self-validating, reproducible method, we must control this causality via strategic pH manipulation.

HPLC_Workflow Start Structural Analysis: 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline pKa Ionization Assessment N-methylpiperazine pKa ~8.5 Aniline pKa <2.0 Start->pKa pH_Strategy Select Mobile Phase pH to Mitigate Silanol Interactions pKa->pH_Strategy Low_pH Low pH Strategy (pH 2.0) Analyte Fully Protonated (+1) pH_Strategy->Low_pH Acidic Modifier High_pH High pH Strategy (pH 10.5) Analyte is Neutral (0) pH_Strategy->High_pH Basic Buffer Low_pH_Action 0.1% TFA (Ion-Pairing) + End-Capped C18 Low_pH->Low_pH_Action High_pH_Action 10mM NH4HCO3 (pH 10.5) + Hybrid Silica C18 High_pH->High_pH_Action Validation System Suitability & ICH Q2(R2) Validation Low_pH_Action->Validation High_pH_Action->Validation

Fig 1: HPLC method development workflow for basic piperazine derivatives based on pKa.

Step-by-Step Method Development Workflow

To ensure method robustness, two distinct chromatographic strategies were evaluated.

Phase 1: The Low pH Strategy (Ion-Pairing)

By lowering the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of surface silanols (driving them back to neutral -SiOH). Although the N-methylpiperazine remains fully protonated, TFA acts as a chaotropic ion-pairing agent. The hydrophobic CF3 group of the TFA pairs with the positively charged amine, forming a neutral complex that partitions efficiently into the C18 stationary phase. Drawback: TFA causes baseline drift in UV detection at low wavelengths and can cause ion suppression if the method is later transferred to LC-MS.

Phase 2: The High pH Strategy (Neutralization - Preferred)

By raising the pH to 10.5 using an ammonium bicarbonate buffer, we exceed the pKa of the N-methylpiperazine (pKa ~8.5). The analyte becomes completely neutral. Even though the silica silanols are fully ionized at this pH, the neutral analyte cannot undergo ion-exchange interactions. Crucial Requirement: Standard silica dissolves at pH > 8.0. Therefore, an ethylene-bridged hybrid (BEH) silica column must be utilized to ensure column longevity and method reproducibility.

Phase 3: Temperature and Gradient Tuning

A column temperature of 40°C was selected. Elevated temperatures reduce mobile phase viscosity, which increases the mass transfer rate of the bulky dichloro-phenylpiperazine molecule into the stationary phase pores, further sharpening the peak.

Experimental Protocols

Reagents and Sample Preparation
  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), Ammonium Bicarbonate (NH₄HCO₃, LC-MS grade), and Ammonium Hydroxide (NH₄OH, 25% for pH adjustment).

  • Diluent: Water:Acetonitrile (80:20, v/v). Causality note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak splitting.

  • Standard Preparation: Accurately weigh 10.0 mg of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline reference standard into a 100 mL volumetric flask. Dissolve in 20 mL of ACN with sonication for 5 minutes, then make up to volume with the Diluent (Final concentration: 0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

Optimized Chromatographic Conditions

Table 1: Comparison of Optimized Chromatographic Parameters

ParameterHigh pH Strategy (Preferred Method)Low pH Strategy (Alternative)
Column Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm)Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM NH₄HCO₃ in Water (Adjusted to pH 10.5 with NH₄OH)0.1% TFA in Water (pH ~2.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program 0-2 min: 20% B2-10 min: 20% 80% B10-12 min: 80% B12.1-15 min: 20% B0-2 min: 5% B2-10 min: 5% 70% B10-12 min: 70% B12.1-15 min: 5% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 40°C40°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL

Method Validation & System Suitability

To guarantee that the protocol is a self-validating system, it must be evaluated against the ICH Q2(R2) guidelines for the validation of analytical procedures[3]. Before any sample analysis, the System Suitability Test (SST) must pass the predefined criteria.

Table 2: System Suitability and ICH Q2(R2) Validation Criteria

ParameterICH Q2(R2) Requirement / MetricAcceptance CriteriaScientific Rationale
System Precision % RSD of Peak Area (n=6) 2.0%Ensures the autosampler and integration parameters are reproducible[3].
Peak Tailing ( Tf​ ) USP Tailing Factor at 5% peak height 1.5Confirms successful mitigation of secondary silanol interactions[1].
Theoretical Plates ( N ) Column Efficiency 5,000Validates that the hybrid silica column bed has not degraded under high pH conditions.
Specificity Resolution ( Rs​ ) from nearest impurity Rs​≥ 2.0Demonstrates the method is fit for intended use (stability-indicating)[3].
Linearity Correlation Coefficient ( R2 ) 0.999Evaluated from 25% to 150% of the nominal working concentration (0.025 to 0.15 mg/mL).
Execution of the Validation Protocol
  • Equilibration: Pump the initial mobile phase (20% B) through the column for at least 20 column volumes (~30 minutes) until the baseline is stable.

  • Blank Injection: Inject the diluent to confirm no ghost peaks elute at the retention time of the analyte.

  • SST Evaluation: Inject the 0.1 mg/mL standard six consecutive times. Calculate Tf​ , N , and %RSD. Do not proceed with sample analysis if Tf​ > 1.5; this indicates either column voiding or improper mobile phase pH buffering.

  • Sample Analysis: Bracket sample injections with standard injections every 10 samples to verify continuous system stability.

Conclusion

By analyzing the specific pKa constraints of the N-methylpiperazine and dichloroaniline moieties, we bypassed the traditional pitfalls of basic compound chromatography. The high-pH strategy utilizing a BEH C18 column and an ammonium bicarbonate buffer completely neutralizes the analyte, eliminating silanol-driven peak tailing. This yields a highly robust, ICH Q2(R2) compliant method suitable for routine assay and purity analysis in pharmaceutical development.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, Nov 2023. URL:[Link]

  • Hamborg, E. S., & Versteeg, G. F. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, University of Regina. URL:[Link]

  • Snyder, L. R., Glajch, J. L., & Kirkland, J. J. "Practical HPLC Method Development, 2nd ed." Wiley-Interscience, cited via ACS Publications. URL:[Link]

Sources

Application

Preparation of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline derivatives via Buchwald-Hartwig amination

[label="Buchwald-Hartwig\nPd G3 RuPhos, Cs2CO3", fillcolor="#FBBC05", fontcolor Figure 1: Two-step synthetic workflow for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OA...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Buchwald-Hartwig\nPd G3 RuPhos, Cs2CO3", fillcolor="#FBBC05", fontcolor

Figure 1: Two-step synthetic workflow for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OA Oxidative Addition Pd(II) Aryl Halide Pd0->OA + Ar-Br AC Amine Coordination Pd(II) Aryl Amine OA->AC + HN(Me)Pip DP Deprotonation Pd(II) Aryl Amido AC->DP + Cs2CO3 - CsBr, - CsHCO3 RE Reductive Elimination Rate-Limiting Step DP->RE RE->Pd0 - Product

Figure 2: RuPhos-mediated Pd(0)/Pd(II) catalytic cycle highlighting the rate-limiting reductive elimination.

Step-by-Step Protocols

Step 1: Buchwald-Hartwig Amination

Objective: Formation of 1-(2,6-dichloro-4-nitrophenyl)-4-methylpiperazine.

Causality in Reagent Selection: Sodium tert-butoxide (NaOtBu) is the standard base for Buchwald-Hartwig aminations. However, strong alkoxides can induce degradation of the nitro group (e.g., azoxy dimer formation) at elevated temperatures. Therefore, Cesium Carbonate (Cs₂CO₃) is selected as a mild, inorganic alternative that effectively deprotonates the Pd(II)-amine complex without compromising the nitroarene.

Procedure:

  • Preparation: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Solid Addition: Charge the flask with 4-bromo-3,5-dichloronitrobenzene (2.71 g, 10.0 mmol, 1.0 equiv), RuPhos Pd G3 (334 mg, 0.40 mmol, 4 mol%), RuPhos ligand (186 mg, 0.40 mmol, 4 mol%), and anhydrous Cs₂CO₃ (6.52 g, 20.0 mmol, 2.0 equiv).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with argon (repeat 3 times).

  • Liquid Addition: Add anhydrous 1,4-dioxane (25 mL) and N-methylpiperazine (1.33 mL, 12.0 mmol, 1.2 equiv) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive argon pressure. Heat the reaction mixture in an oil bath at 90 °C for 12 hours with vigorous stirring (800 rpm).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water (2 × 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, DCM:MeOH 95:5) to afford the intermediate as a vivid yellow solid.

Self-Validation & QC:

  • Visual Cue: The mixture transitions from a pale suspension to a deep red/brown homogeneous solution within 15 minutes at 90 °C, indicating the successful generation of the active Pd(0) species.

  • LC-MS: Monitor for the disappearance of the starting material (m/z ~271) and the appearance of the product mass [M+H]⁺ = 290.0.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to yield 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Causality in Reagent Selection: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation, stripping the essential chlorine atoms from the aromatic ring. Béchamp reduction conditions (Iron powder / NH₄Cl) provide absolute chemoselectivity for the nitro group while leaving the aryl chlorides intact.

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 1-(2,6-dichloro-4-nitrophenyl)-4-methylpiperazine (2.90 g, 10.0 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 2.79 g, 50.0 mmol, 5.0 equiv) and Ammonium Chloride (2.67 g, 50.0 mmol, 5.0 equiv).

  • Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 3 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad generously with EtOAc (100 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Add saturated aqueous NaHCO₃ (50 mL) to neutralize the mixture. Extract the aqueous layer with EtOAc (2 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the target aniline as an off-white solid.

Self-Validation & QC:

  • Visual Cue: The yellow color of the nitro compound completely dissipates, resulting in a colorless to pale-tan organic phase.

  • LC-MS: Confirm product formation with [M+H]⁺ = 260.1.

Quantitative Data & Optimization

The table below summarizes the optimization of the Buchwald-Hartwig amination (Step 1), validating the mechanistic rationale for ligand and base selection.

EntryLigandPrecatalystBaseSolventTemp (°C)Yield (%)*Observations / Causality
1RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 90 92% Optimal. Clean conversion; rapid reductive elimination.
2RuPhosPd G3NaOtBuToluene9068%Significant nitro-group degradation (azoxy byproducts).
3BrettPhosPd G3Cs₂CO₃1,4-Dioxane9045%Sluggish reaction. BrettPhos is sub-optimal for secondary amines.
4XPhosPd G3Cs₂CO₃1,4-Dioxane9021%High steric hindrance of 2,6-dichloro prevents coupling.
5RuPhosPd(OAc)₂Cs₂CO₃1,4-Dioxane9071%Incomplete Pd(0) generation compared to G3 precatalyst.

*Isolated yields after column chromatography. Reactions performed on a 1.0 mmol scale.

References

  • RuPhos vs.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega
  • RuPhos (Ru-Phos) ≥98 Ideal for Buchwald Suzuki Cross-Coupling Sigma-Aldrich
  • G3 and G4 Buchwald Prec
Method

Catalytic hydrogenation of 3,5-dichloro-4-(4-methylpiperazin-1-yl)nitrobenzene

Application Note: Selective Catalytic Hydrogenation of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)nitrobenzene Executive Summary & Scientific Context The compound 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a high-valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective Catalytic Hydrogenation of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)nitrobenzene

Executive Summary & Scientific Context

The compound 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a high-value pharmaceutical intermediate. It serves as the core structural building block for synthesizing pyrazole sulfonamides, such as DDD85646, which are potent, orally active inhibitors of Trypanosoma brucei N-myristoyltransferase (NMT)[1]. These inhibitors are heavily researched for the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, as well as other parasitic protozoan infections[2].

The synthesis of this aniline relies on the catalytic hydrogenation of its precursor, 3,5-dichloro-4-(4-methylpiperazin-1-yl)nitrobenzene. However, the presence of two aryl chloride bonds creates a significant chemoselectivity challenge. Standard hydrogenation conditions often trigger hydrodehalogenation, stripping the chlorine atoms from the aromatic ring and yielding undesired deschloro-byproducts[3]. This application note details a field-proven, self-validating protocol for the selective reduction of the nitro group while preserving the critical C-Cl bonds.

Mechanistic Insights & Causality: Overcoming Hydrodehalogenation

In catalytic hydrogenation, the choice of metal and surface modifiers dictates the reaction pathway and ultimate chemoselectivity.

  • The Problem with Palladium (Pd): Unmodified Palladium on carbon (Pd/C) is highly active for nitro reduction but possesses a strong affinity for the oxidative addition of C-Cl bonds. When the halogenated nitroaromatic adsorbs onto the Pd surface in a flat-lying (parallel) conformation, the C-Cl bonds are brought into direct proximity with the active metal sites, leading to rapid hydrodehalogenation[4].

  • The Platinum (Pt) Advantage: Platinum on carbon (Pt/C) inherently exhibits a lower propensity for C-Cl bond cleavage compared to Palladium, making it the preferred base metal for this transformation[3].

  • Surface Modification (Catalyst Poisoning): To achieve >99% selectivity, the catalyst surface must be modified. Introducing a catalyst poison (such as a sulfide, triphenylphosphine, or operating in an acidic medium) alters the electronic properties of the metal and sterically hinders flat-lying adsorption[4][5]. Instead, the substrate is forced into a vertical adsorption geometry, anchoring solely via the nitro group. This spatial orientation keeps the C-Cl bonds away from the catalytic surface, effectively shutting down the dehalogenation pathway[4].

ReactionPathway SM 3,5-dichloro-4-(4-methylpiperazin-1-yl) nitrobenzene Cat1 Pd/C, H2 (Flat Adsorption) SM->Cat1 Cat2 Pt/C + Sulfide/Acid (Vertical Adsorption) SM->Cat2 Prod1 Dehalogenated Byproduct (Loss of Cl) Cat1->Prod1 Hydrodehalogenation Prod2 3,5-dichloro-4-(4-methylpiperazin-1-yl) aniline (Target) Cat2->Prod2 Selective Reduction

Logical workflow of catalyst selection preventing hydrodehalogenation via adsorption control.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the causal relationship between catalyst selection and reaction selectivity, demonstrating why modified Pt/C is the industry standard for this transformation.

Catalyst SystemAdditive / ModifierAdsorption GeometryConversion (%)Target Selectivity (%)Hydrodehalogenation (%)
5% Pd/C NoneFlat-lying>99%< 40%> 60%
5% Pt/C NoneMixed95%85%15%
5% Pt/C HCl (Acidic Medium)Vertical>98%96%< 4%
5% Pt/C (Sulfided) Sulfur / ThiopheneVertical>99%> 99%< 1%

(Data synthesized from established optimization studies on chloronitrobenzene reductions[3][4][5])

Step-by-Step Experimental Protocol

This protocol utilizes sulfided Platinum on carbon (Pt/C-S) to ensure a self-validating, high-fidelity reduction.

Materials & Equipment:

  • Substrate: 3,5-dichloro-4-(4-methylpiperazin-1-yl)nitrobenzene (10.0 g, 34.5 mmol)

  • Catalyst: 5% Pt/C, sulfided (0.5 g, 5 wt% loading)

  • Solvent: Methanol (HPLC grade, 100 mL)

  • Equipment: Parr Hydrogenation Apparatus or high-pressure autoclave.

Methodology:

  • Preparation: To a clean, dry 250 mL Parr reactor vessel, add 10.0 g of 3,5-dichloro-4-(4-methylpiperazin-1-yl)nitrobenzene.

  • Solvent Addition: Suspend the substrate in 100 mL of Methanol. Mechanistic note: Methanol acts as a proton donor and stabilizes the hydroxylamine intermediate, accelerating the final reduction step to the aniline[3].

  • Catalyst Charging: Carefully add 0.5 g of sulfided 5% Pt/C. Safety: Always add the catalyst to the solvent under an inert atmosphere (Nitrogen/Argon) to prevent autoignition.

  • Purging: Seal the reactor. Purge the vessel with Nitrogen gas (3 x 30 psi) to remove all atmospheric oxygen. Follow with Hydrogen gas purges (3 x 30 psi).

  • Hydrogenation: Pressurize the vessel to 40 psi with H 2​ gas. Begin agitation (shaking or stirring at 600 rpm). Maintain the internal temperature between 25 °C and 30 °C.

  • Reaction Monitoring (Self-Validation): Monitor the hydrogen uptake. The reaction typically consumes 3 molar equivalents of H 2​ . Once pressure stabilizes (approx. 2-4 hours), sample the mixture. Validate completion via HPLC (UV detection at 254 nm). The chromatogram must show complete consumption of the starting material and the strict absence of mono-deschloro impurities.

  • Workup: Vent the hydrogen safely and purge with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pt/C catalyst. Wash the filter cake with an additional 20 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline as a solid. Recrystallize from ethanol/water if >99.5% purity is required for downstream pharmaceutical coupling.

Downstream Application: NMT Inhibition

Once synthesized, the target aniline is coupled with pyrazole derivatives to form potent NMT inhibitors. N-myristoyltransferase is an essential enzyme in Trypanosoma brucei that catalyzes the attachment of myristate to the N-terminal glycine of target proteins[2][6]. Inhibiting this process is lethal to the parasite, making it a validated target for HAT[1].

NMTPathway Lead DDD85646 & Pyrazole Sulfonamides (Derived from target aniline) Enzyme Trypanosomal N-Myristoyltransferase (TbNMT) Lead->Enzyme Competitive Inhibition (IC50 ~ 2 nM) Process Protein N-Myristoylation (Essential for parasite survival) Enzyme->Process Catalyzes Outcome Parasite Death / Cure of HAT Infection Process->Outcome Blocked by Inhibitor

Biological signaling and inhibition pathway of NMT inhibitors derived from the synthesized aniline.

References

  • Brand, S., et al. "Discovery of Plasmodium vivax N-Myristoyltransferase Inhibitors: Screening, Synthesis, and Structural Characterization of their Binding Mode." Journal of Medicinal Chemistry, ACS Publications, 2012. URL:[Link]

  • Bayliss, T., et al. "Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors." National Institutes of Health (NIH). URL:[Link]

  • Protein Data Bank Japan (PDBj). "4a32 - CRYSTAL STRUCTURE OF LEISHMANIA MAJOR N-MYRISTOYLTRANSFERASE (NMT) WITH BOUND MYRISTOYL-COA AND A PYRAZOLE SULPHONAMIDE LIGAND." URL:[Link]

  • Organic Process Research & Development. "Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst." ACS Publications, 2001. URL:[Link]

  • CCS Chemistry. "Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects." Chinese Chemical Society, 2024. URL:[Link]

  • US Patent 5068436A. "Hydrogenation of halonitrobenzenes without dehalogenation." Google Patents.

Sources

Application

Scale-Up Manufacturing Process for 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline: Regioselective SNAr and Chemoselective Catalytic Reduction

Executive Summary & Process Rationale The compound 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a highly functionalized, sterically hindered building block frequently utilized in the synthesis of advanced active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

The compound 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a highly functionalized, sterically hindered building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. The structural complexity of this intermediate—featuring an electron-rich aniline, two sterically demanding chlorine atoms, and a basic piperazine moiety—presents significant scale-up challenges.

This application note details a robust, two-step manufacturing process designed for multi-kilogram scale-up. By leveraging a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a tightly controlled, chemoselective catalytic hydrogenation, this route eliminates the need for chromatographic purification. The protocols described herein operate as self-validating systems , utilizing thermodynamic sinks (crystallization) and precise catalytic modulation to ensure high fidelity and purity at scale.

Process Chemistry & Mechanistic Insights

Step 1: Regioselective SNAr Kinetics

The synthesis begins with the commercial starting material 3,4,5-trichloronitrobenzene (TCNB). The nitro group exerts a profound electron-withdrawing effect (-M, -I), highly activating the aromatic ring toward nucleophilic attack. Because the C4 position is para to the nitro group, the transition state (Meisenheimer complex) is significantly more stabilized than attacks at the meta C3/C5 positions .

Causality in Experimental Design: We utilize N-methyl-2-pyrrolidone (NMP) as a polar aprotic solvent. NMP accelerates the reaction by poorly solvating the nucleophilic secondary amine of 1-methylpiperazine while highly stabilizing the polar transition state. N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely functions as an acid scavenger to neutralize the generated HCl. This prevents the protonation of 1-methylpiperazine, maintaining rapid reaction kinetics.

Step 2: Chemoselective Nitro Reduction

The reduction of the intermediate 3,5-dichloro-4-(4-methylpiperazin-1-yl)nitrobenzene to the corresponding aniline is the most critical node in this workflow. Standard hydrogenation catalysts (e.g., unmodified Pd/C) will rapidly catalyze hydrodechlorination—cleaving the C3/C5 C-Cl bonds and leading to catastrophic yield loss and impurity generation.

Causality in Experimental Design: To establish a self-validating, chemoselective protocol, we employ a Vanadium-doped Platinum on Carbon (Pt-V/C) catalyst . The vanadium modifier electronically alters the Pt d-band center and sterically blocks planar adsorption of the aromatic ring. This modification significantly increases the activation energy required for C-Cl bond cleavage while maintaining high turnover frequencies for the reduction of the nitro group through the nitroso and hydroxylamine intermediates .

Mechanism Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +H2 -H2O Hydroxyl Ar-NHOH (Hydroxylamine) Nitroso->Hydroxyl +H2 Aniline Ar-NH2 (Haloaniline) Hydroxyl->Aniline +H2 -H2O Dehalo Des-Chloro Ar-NH2 (Impurity) Aniline->Dehalo Hydrodechlorination (BLOCKED by Pt-V/C)

Chemoselective nitro reduction pathway highlighting blocked dehalogenation.

Scale-Up Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)nitrobenzene

This protocol utilizes a self-purging crystallization mechanism. By quenching the reaction with water, the highly lipophilic nitro intermediate precipitates quantitatively, while water-soluble byproducts remain in the mother liquor.

  • Reactor Setup: Equip a 50 L glass-lined jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with N₂.

  • Charge Reagents: Add 3,4,5-trichloronitrobenzene (5.0 kg, 22.1 mol, 1.0 eq) and NMP (25 L, 5 vol). Stir at 20 °C until complete dissolution is achieved.

  • Amine Addition: Add DIPEA (4.28 kg, 33.1 mol, 1.5 eq). Slowly dose 1-methylpiperazine (2.43 kg, 24.3 mol, 1.1 eq) over 45 minutes, maintaining the internal temperature below 35 °C.

  • Reaction Execution: Heat the mixture to 85±2 °C. Maintain temperature for 6 hours.

  • In-Process Control (IPC): Sample the reaction for HPLC analysis. The system validates itself to proceed only when unreacted TCNB is < 1.0% (Area %).

  • Self-Purging Quench: Cool the reactor to 25 °C. Slowly add purified water (50 L, 10 vol) over 2 hours. A bright yellow precipitate will form. Stir for an additional 2 hours at 10 °C to maximize crystal yield.

  • Isolation: Filter the suspension through a Nutsche filter. Wash the filter cake with water (3 × 10 L) to remove residual NMP and DIPEA·HCl, followed by a cold heptane wash (5 L).

  • Drying: Dry under vacuum at 45 °C until moisture content is < 0.5%.

Protocol B: Chemoselective Hydrogenation to the Final Aniline

This protocol validates completion via strict intermediate monitoring, ensuring no accumulation of the reactive hydroxylamine species before catalyst filtration.

  • Reactor Setup: Equip a 50 L Hastelloy pressure autoclave with a gas entrainment stirrer.

  • Charge Reagents: Add the nitro intermediate from Protocol A (~6.0 kg, 20.7 mol, 1.0 eq) and 2-Methyltetrahydrofuran (2-MeTHF) (60 L, 10 vol).

  • Catalyst Addition: Carefully charge 1% Pt-1% V/C (120 g, 2 wt% loading).

  • Purging & Pressurization: Purge the vessel with N₂ (3 × 3 bar), followed by H₂ (3 × 3 bar). Pressurize the reactor to 5 bar H₂.

  • Reaction Execution: Heat the reactor to 50±5 °C. Monitor hydrogen uptake via mass flow controller. The reaction is typically exothermic; utilize jacket cooling to prevent temperature spikes above 60 °C.

  • In-Process Control (IPC): After H₂ uptake ceases (approx. 4 hours), sample for HPLC. The system validates completion only when the nitro starting material and the hydroxylamine intermediate are both < 0.5%.

  • Filtration: Vent H₂ and purge with N₂. Filter the reaction mixture through a tightly packed Celite pad to remove the Pt-V/C catalyst. Wash the pad with 2-MeTHF (5 L).

  • Crystallization (Solvent Swap): Transfer the filtrate to a clean reactor. Distill off 2-MeTHF under reduced pressure until 3 volumes remain. Slowly add heptane (30 L) at 40 °C, then cool to 0 °C at a rate of 10 °C/hour.

  • Isolation: Filter the crystallized product, wash with cold heptane, and dry under vacuum at 40 °C.

ProcessFlow TCNB 3,4,5-Trichloronitrobenzene (1.0 eq) SNAr SNAr Reactor (85 °C, 6 hours) TCNB->SNAr Reagents 1-Methylpiperazine (1.1 eq) DIPEA (1.5 eq), NMP (5 vol) Reagents->SNAr Cryst1 Aqueous Quench & Crystallization (Self-Purging of DIPEA·HCl) SNAr->Cryst1 IPC: <1% TCNB NitroInt 3,5-Dichloro-4-(4-methylpiperazin-1-yl)nitrobenzene (Intermediate, >99% AUC) Cryst1->NitroInt Hydrog Pressure Autoclave (50 °C, 4 hours) NitroInt->Hydrog HydrogReagents Pt-V/C Catalyst (2 wt%) 2-MeTHF (10 vol), H2 (5 bar) HydrogReagents->Hydrog Filtration Catalyst Filtration & Solvent Swap (Celite Pad -> Heptane) Hydrog->Filtration IPC: <0.5% Nitro/Hydroxyl API 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline (Final Product, >99.5% AUC) Filtration->API

Process workflow for the scale-up synthesis of the substituted aniline.

Quantitative Data & Process Parameters

The following table summarizes the key metrics, Critical Process Parameters (CPPs), and Critical Quality Attributes (CQAs) observed during a 5.0 kg scale-up campaign.

Process StepYield (%)Purity (HPLC Area %)E-FactorCritical Process Parameters (CPPs)Critical Quality Attributes (CQAs)
1. SNAr Reaction 88 - 92> 99.012.5Temp: 85±2 °C, Time: 6hUnreacted TCNB < 1.0%
2. Hydrogenation 90 - 94> 99.58.2Temp: 50±5 °C, H₂: 5 barDes-chloro impurity < 0.1%
Overall Process 79 - 86 > 99.5 20.7 Strict IPC adherence Total Impurities < 0.5%

References

  • Title: Photochemistry and Photobiological Properties of Dicloran, a Postharvest Fungicide with Photosensitizing Side Effects (Mechanistic insights into SNAr of 3,4,5-trichloronitrobenzene) Source: ResearchGate URL: [Link]

  • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics Source: ACS Applied Materials & Interfaces URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks encountered when producing highly sterica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks encountered when producing highly sterically hindered, halogenated aniline derivatives.

The synthesis of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a critical two-step process involving a Nucleophilic Aromatic Substitution (SNAr) followed by a selective nitro reduction. Due to the unique steric and electronic environment of the 3,5-dichloro substitution pattern, standard generalized protocols often result in poor yields or catastrophic side reactions (such as hydrodehalogenation).

Knowledge Base: Synthesis Workflow

SynthesisWorkflow SM 3,5-Dichloro-4-fluoro nitrobenzene SNAr Step 1: S_NAr (1-Methylpiperazine) SM->SNAr Int 3,5-Dichloro-4-(4-methyl piperazin-1-yl)nitrobenzene SNAr->Int Red Step 2: Selective Nitro Reduction Int->Red Prod 3,5-Dichloro-4-(4-methyl piperazin-1-yl)aniline Red->Prod

Workflow for the synthesis of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Q: Why is my SNAr yield consistently below 30% when using 3,4,5-trichloronitrobenzene as the starting material? A: The primary cause is severe steric hindrance. The two bulky chlorine atoms at the 3 and 5 positions physically block the trajectory of the incoming 1-methylpiperazine nucleophile at the 4-position. To overcome this, you must switch your starting material to 3,5-dichloro-4-fluoronitrobenzene .

Causality: While the C-F bond is thermodynamically stronger than the C-Cl bond, SNAr reaction rates are determined by the formation of the anionic Meisenheimer intermediate, not bond cleavage. Fluorine's extreme electronegativity heavily withdraws electron density, stabilizing the transition state and drastically lowering the activation energy for nucleophilic attack [1].

Q: What is the optimal solvent and base system to force this hindered substitution? A: You must use a highly polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), to leave the nucleophile unsolvated and highly reactive. Potassium carbonate (K₂CO₃) is the preferred base. Avoid using triethylamine, as it can degrade at the elevated temperatures (80–100 °C) required to push this sterically hindered reaction to completion.

SOP 1: Validated SNAr Protocol
  • Setup: In a dry, round-bottom flask under nitrogen, dissolve 3,5-dichloro-4-fluoronitrobenzene (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 eq). Dropwise, add 1-methylpiperazine (1.2 eq) while stirring.

  • Heating & Self-Validation: Heat the mixture to 90 °C. Validation Check: Monitor via HPLC or TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material peak (<1%) disappears, typically within 4–6 hours.

  • Quench & Isolation: Cool to room temperature and pour over crushed ice/water (3x volume of DMF). The highly polar product will precipitate. Filter, wash with cold water to remove DMF/salts, and dry under vacuum.

Section 2: Selective Nitro Reduction

Q: I am using standard Palladium on Carbon (Pd/C) for the nitro reduction, but my mass spectrometry data shows missing chlorine atoms. What is happening? A: You are observing hydrodehalogenation . Palladium is highly active and readily undergoes oxidative addition into aryl C-Cl bonds, cleaving the halogens off the aromatic ring. To prevent this, you must use a chemoselective reduction method.

Causality: Platinum (Pt) has a significantly higher activation barrier for C-Cl oxidative addition compared to Palladium. Using an iron-promoted Platinum catalyst (Pt-Fe/C) or utilizing a classic chemical reduction (Béchamp reduction using Fe/NH₄Cl) restricts the electron transfer exclusively to the nitro group [2][3].

Mechanism Start 3,5-Dichloro-4-(4-methyl piperazin-1-yl)nitrobenzene PdC Standard Pd/C Catalyst (High C-Cl Insertion) Start->PdC PtC Pt-Fe/C or Fe/NH4Cl (High Chemoselectivity) Start->PtC Dehalo Hydrodehalogenation (Loss of Cl atoms) PdC->Dehalo Aniline Selective Nitro Reduction (Intact Cl atoms) PtC->Aniline

Mechanistic divergence in the reduction of chloronitrobenzenes.

Q: The final aniline product is highly polar and basic. How do I prevent product loss during the aqueous workup? A: The product contains both an aniline amine and a basic piperazine ring. If the aqueous phase is neutral or acidic, the piperazine nitrogen will protonate, trapping your product in the water layer. You must adjust the aqueous phase to pH > 10 using 2M NaOH before extraction. Use 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of Dichloromethane/Methanol (9:1) for optimal extraction efficiency.

SOP 2: Validated Selective Reduction Protocol (Fe/NH₄Cl Method)
  • Setup: Suspend the nitro intermediate (1.0 eq) in a mixture of Ethanol and Water (4:1 ratio, 0.2 M).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). The NH₄Cl acts as a mild proton source, preventing the reaction medium from becoming too basic, which would passivate the iron surface.

  • Heating & Self-Validation: Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring. Validation Check: Spot on TLC (DCM/MeOH 9:1 with 1% NH₄OH). The bright yellow nitro spot will convert to a highly UV-active, baseline-shifted amine spot.

  • Workup: Once complete (2–3 hours), cool to room temperature. Filter the mixture through a tightly packed Celite pad to remove iron oxides. Wash the pad generously with EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous layer to pH 10 with 2M NaOH. Extract with EtOAc (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the pure aniline.

Quantitative Yield & Selectivity Data

To guide your choice of reduction conditions, refer to the following comparative data compiled from standardized chloronitrobenzene reduction models [2][3]:

Reduction SystemCatalyst/Reagent LoadingTemp / PressureConversionSelectivity (Target Aniline)Dehalogenation (Byproduct)
Pd/C (5%) 5 mol%25 °C / 1 atm H₂>99%< 40%> 60%
Pt/C (5%) 5 mol%25 °C / 1 atm H₂>99%75 - 85%15 - 25%
Pt-Fe/C 2 mol%30 °C / 10 atm H₂>99%> 99% < 1%
Fe / NH₄Cl 5.0 eq Fe / 2.0 eq NH₄Cl80 °C / Ambient>95%> 99% 0%
References
  • Method of preparing 2,4-difluoroaniline (Cites Finger et al., J. Am. Chem. Soc. 1959 on fluorination and SNAr of trichloronitrobenzenes)
  • Technical Support Center: Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents Source: BenchChem URL: [2]
  • Solvent-free selective hydrogenation of o-chloronitrobenzene over large palladium particles on oxygen-poor activated carbon (Discusses Pt/C vs Pd/C chemoselectivity)
Optimization

Purification methods and recrystallization of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the purification and recry...

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Author: BenchChem Technical Support Team. Date: April 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the purification and recrystallization of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and regulatory compliance. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to overcome common and complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities for this class of compound may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Isomers formed during the dichlorination or amination steps are common in the synthesis of substituted anilines.[1]

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities, often appearing as dark reddish-brown or black discoloration.[2][3]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, Toluene) may be present.

  • Inorganic Salts: Salts from reagents or pH adjustments during the work-up.

Q2: My purified compound is colorless initially but turns dark over time. How can I prevent this?

A2: The discoloration of anilines is typically due to aerial oxidation.[2][4] To mitigate this, consider the following:

  • Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon.

  • Reduced Temperature: Store the compound at a low temperature (e.g., 4°C) and protected from light.

  • Antioxidant Treatment: In some cases, treatment with a small amount of a reducing agent like stannous chloride during work-up can remove impurities that catalyze oxidation.[2][4]

Q3: The compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or if cooling is too rapid.[5] To resolve this:

  • Reheat the mixture until the oil completely redissolves.

  • Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and encourage the formation of a crystal lattice.

  • If the problem persists, consider a different solvent or solvent system with a lower boiling point.[5]

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield can result from several factors:

  • Using too much solvent: The most common cause. Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling is incomplete: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize precipitation.

  • Premature crystallization: If the product crystallizes during a hot filtration step, this will lower the yield. Ensure the funnel and receiving flask are pre-heated.

  • High solubility in the washing solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize redissolving the product.

Purification & Recrystallization Troubleshooting Guide

This section addresses specific problems encountered during the purification process. For a visual overview of the general workflow, see the diagram below.

G cluster_workflow General Purification Workflow Crude Crude Product Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt 2. Hot Filtration (If insoluble impurities exist) Dissolve->HotFilt Insolubles Present Cool 3. Slow Cooling & Crystallization Dissolve->Cool No Insolubles HotFilt->Cool VacFilt 4. Vacuum Filtration to Collect Crystals Cool->VacFilt Wash 5. Wash with Ice-Cold Solvent VacFilt->Wash Dry 6. Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Troubleshooting Decision Tree

Use the following diagram to diagnose and solve common purification issues.

G cluster_troubleshooting Troubleshooting Guide Start Start Purification Issue Problem Encountered Start->Issue OilingOut Compound Oils Out Issue->OilingOut Oiling? LowYield Low Yield Issue->LowYield Low Yield? PoorPurity Poor Purity / Color Issue->PoorPurity Impure? Sol_Oiling 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool very slowly OilingOut->Sol_Oiling Sol_Yield 1. Use less solvent initially 2. Ensure complete cooling (ice bath) 3. Check filtrate for product LowYield->Sol_Yield Sol_Purity 1. Ensure slow crystal growth 2. Consider a different solvent 3. Perform a second recrystallization 4. Try column chromatography PoorPurity->Sol_Purity End Successful Purification Sol_Oiling->End Sol_Yield->End Sol_Purity->End

Caption: Decision tree for troubleshooting common recrystallization problems.

Solvent Selection

Choosing the right solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold. Given the structure of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline (a substituted aniline), polar solvents are a good starting point.

Solvent SystemRationale for UsePotential Issues & Optimization
Ethanol (EtOH) or Isopropanol (IPA) These polar protic solvents effectively dissolve many anilines at their boiling points but show reduced solubility at lower temperatures. They are readily available and have convenient boiling points.The compound may have moderate solubility even when cold, potentially leading to lower yields. If so, a solvent pair like EtOH/Water can be used. Dissolve the compound in hot EtOH, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point), then add a drop more of hot EtOH to clarify before cooling.
Acetonitrile (ACN) A polar aprotic solvent that is often a good choice for nitrogen-containing compounds.[6] It has a suitable boiling point (82°C) for recrystallization.Can be a relatively strong solvent; cooling to very low temperatures (-20°C) may be necessary to maximize yield.
Toluene A non-polar aromatic solvent. While less intuitive, it can be effective if polar impurities need to be excluded from the crystal lattice. It is sometimes used for purifying aniline derivatives.[7]The compound may have lower solubility, requiring larger volumes. Toluene has a higher boiling point (111°C), which could increase the risk of oiling out if the compound's melting point is below this.
Ethyl Acetate (EtOAc) / Heptane A medium-polarity solvent system. The compound is dissolved in a minimum of hot EtOAc, and heptane is added as an anti-solvent to induce crystallization.Requires careful optimization of the solvent ratio. Adding the anti-solvent too quickly can cause the product to precipitate as an amorphous solid or oil rather than crystals.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)

This protocol is the recommended starting point for purification.

Materials:

  • Crude 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hotplate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating with stirring. Continue to add ethanol in small portions until the solid is completely dissolved at or near the boiling point. Expert Tip: The goal is to create a saturated solution, so avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Crucial if carbon was used or insoluble impurities are visible): Pre-heat a second Erlenmeyer flask and a gravity funnel (with fluted filter paper) on the hotplate. Filter the hot solution quickly to remove the carbon or other insoluble materials. Rationale: Keeping the apparatus hot prevents the desired compound from crystallizing prematurely on the filter paper, which would decrease the yield.[5]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[5]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction

If the crude product contains significant non-basic impurities, an acid-base extraction can be highly effective prior to recrystallization. Anilines are basic and can be protonated to form water-soluble salts.

Materials:

  • Crude product

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Separatory funnel

Methodology:

  • Dissolve the crude material in DCM or EtOAc.

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x volumes). The aniline will move into the aqueous layer as the hydrochloride salt. Non-basic impurities will remain in the organic layer.

  • Combine the aqueous layers and wash with a fresh portion of DCM/EtOAc to remove any trapped organic impurities.

  • Cool the aqueous layer in an ice bath and slowly basify by adding 1M NaOH or saturated NaHCO₃ until the free aniline precipitates out of the solution.

  • Extract the free aniline back into DCM or EtOAc (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, non-volatile base.

  • Proceed with recrystallization as described in Protocol 1 for final polishing. Rationale: This method efficiently removes neutral or acidic impurities, significantly improving the purity of the material before the final recrystallization step.[4]

References

  • Purify and dry aniline? : r/chemistry. (2014). Reddit. [Link]

  • Li, W., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PMC. [Link]

  • Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. [Link]

  • Purification of Aniline. (n.d.). LookChem. [Link]

  • 3,5-Dichloroaniline. (n.d.). Wikipedia. [Link]

  • Hossain, A., et al. (2021). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. [Link]

  • Method for purifying aniline. (n.d.).
  • Method for preparing 3,5-dichloroaniline. (n.d.).
  • 3,5-dichloroaniline preparing process. (n.d.).
  • Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem.[Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange. [Link]

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. [Link]

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. SciSpace. [Link]

  • Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. (2023). ResearchGate. [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (n.d.). Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Long-Term Stability of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. Proper storage a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. Proper storage and handling are critical to prevent degradation and ensure the reliability of experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for storage and stability monitoring.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Q1: My vial of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline has changed color from off-white to a yellowish or brownish hue. Is it still usable?

A change in color is a common indicator of degradation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. While a slight color change may not significantly impact the purity for some applications, it is crucial to re-analyze the material to determine its purity before use. For applications requiring high purity, using a discolored product is not recommended without purification.

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors contributing to the degradation of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline are:

  • Oxidation: The aromatic amine and the tertiary amine of the piperazine ring are susceptible to oxidation, especially when exposed to air.[1][2]

  • Light: Exposure to light, particularly UV light, can accelerate degradation.[2][3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.[1][2]

  • Humidity: Moisture can facilitate hydrolytic degradation and other reactions.

Q3: How should I properly store my stock of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline?

For optimal long-term stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. A refrigerator (2-8 °C) or a freezer (-20 °C) is recommended.[1][3][4]

II. Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the handling and storage of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC or GC-MS analysis. Degradation of the compound.Review storage conditions. Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature. Consider purifying the material if necessary.
Inconsistent results in biological assays. The presence of degradation products may interfere with the assay.Re-qualify the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS) to confirm its purity. Use a fresh, properly stored batch of the compound.
Poor solubility of the compound. Formation of insoluble polymeric degradation products.Filter the solution before use. However, this is a temporary fix. The underlying degradation issue needs to be addressed by improving storage conditions.

III. Understanding the Degradation Pathways

The molecular structure of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline contains two primary moieties susceptible to degradation: the aromatic aniline ring and the N-methylpiperazine ring.

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Potential Degradation Pathways cluster_3 Degradation Products Light Light Parent 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Light->Parent Oxygen Oxygen Oxygen->Parent Heat Heat Heat->Parent Humidity Humidity Humidity->Parent Oxidation Oxidation (Aniline & Piperazine) Parent->Oxidation Photodegradation Photodegradation Parent->Photodegradation Polymerization Polymerization Parent->Polymerization N-oxide N-oxide derivatives Oxidation->N-oxide Colored_Impurities Colored Impurities Oxidation->Colored_Impurities Photodegradation->Colored_Impurities Oligomers Oligomers/Polymers Polymerization->Oligomers

Potential degradation pathways of the compound.
  • Oxidation of the Aniline Moiety: The primary amino group on the aniline ring is prone to oxidation, which can lead to the formation of nitroso, nitro, and eventually polymeric species. This is often accompanied by a visible color change of the material.

  • Oxidation of the Piperazine Moiety: The tertiary amine in the N-methylpiperazine ring is susceptible to oxidation to form an N-oxide. This can alter the compound's biological activity and pharmacokinetic properties.

  • Photodegradation: Aromatic amines can be sensitive to light, leading to the formation of various degradation products.[5]

  • Polymerization: Under certain conditions, such as exposure to air and light, aniline derivatives can undergo polymerization, leading to the formation of insoluble materials.

IV. Best Practices for Long-Term Storage

To minimize degradation and ensure the long-term stability of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, the following storage conditions are recommended:

Parameter Recommended Condition Rationale
Temperature -20°C (Freezer) or 2-8°C (Refrigerator)Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the aniline and piperazine moieties.[1][2]
Light Amber vial or stored in the darkPrevents photodegradation.[3]
Container Tightly sealed, airtight containerPrevents exposure to moisture and oxygen.
Form Solid (as supplied)Storing in solution can accelerate degradation, especially in protic solvents.

V. Experimental Protocols for Stability Assessment

Regularly assessing the purity of your compound is crucial, especially for long-term studies. The following are suggested starting points for analytical methods.

A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. Method optimization may be required.

G Start Start Sample_Prep Sample Preparation: Dissolve in Mobile Phase or Acetonitrile Start->Sample_Prep Injection Inject onto HPLC Sample_Prep->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Data Analysis: Peak Integration & Purity Calculation Detection->Analysis End End Analysis->End

Workflow for HPLC purity assessment.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.
  • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
  • Vortex or sonicate until fully dissolved.
  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of A: 0.1% Formic acid in Water and B: Acetonitrile is a good starting point.
  • Gradient: A typical gradient could be 10-90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 254 nm).
  • Injection Volume: 10 µL.
B. Forced Degradation Studies

Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.[6][7][8][9]

1. Acidic and Basic Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl or 0.1 M NaOH.
  • Incubate at an elevated temperature (e.g., 60°C) for several hours.
  • Neutralize the solution before analysis by HPLC.

2. Oxidative Degradation:

  • Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).
  • Incubate at room temperature for several hours.
  • Analyze by HPLC.

3. Thermal Degradation:

  • Store the solid compound in an oven at an elevated temperature (e.g., 60°C) for several days.
  • Dissolve the stressed sample and analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
  • Analyze by HPLC at various time points.

VI. References

  • Singh, B., & Kumar, S. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 959-968.

  • Lona, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Popiel, E., & Dołowy, M. (2012). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 69(3), 397-404.

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 101-108.

  • Sharma, G., & Kumar, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(11), 129-138.

  • Li, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Molecules, 28(15), 5786.

  • Lindh, C. H., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 536-542.

  • CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents. (n.d.). Retrieved from

  • CN1690040A - 3,5-dichloroaniline preparing process - Google Patents. (n.d.). Retrieved from

  • Organic Syntheses Procedure. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

Welcome to the dedicated technical support guide for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during biological assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubility of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Q1: Why is my compound precipitating in my aqueous assay buffer?

A1: 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, like many small molecule organic compounds, has inherently low aqueous solubility. This is due to its relatively nonpolar aromatic structure. Precipitation in aqueous buffers is a common manifestation of this property. The key to resolving this is to prepare a concentrated stock solution in an appropriate organic solvent and then carefully dilute it into your final assay medium.

Q2: What is the best organic solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[1][2] It is a powerful solvent for a wide range of organic molecules and is miscible with aqueous solutions. However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can exhibit cytotoxic effects at higher concentrations (typically above 1%).[1][3][4]

Q3: I'm still seeing precipitation even after using a DMSO stock. What should I do?

A3: If you are still observing precipitation after diluting your DMSO stock, it indicates that the aqueous solubility limit of the compound is being exceeded in the final assay buffer. This guide provides several advanced strategies to address this, including pH modification, the use of co-solvents, and employing solubilizing excipients like cyclodextrins.

Q4: Can I heat the solution to improve solubility?

A4: While gentle warming can sometimes help dissolve a compound initially, it is generally not a recommended practice for routine biological assays. The solubility of many compounds is temperature-dependent, and upon cooling to the assay temperature (e.g., 37°C), the compound may precipitate out of solution. Furthermore, heat can degrade sensitive biological reagents in your assay.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving the low solubility of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. The strategies are presented in a stepwise manner, from the simplest to the more complex, allowing for a logical workflow.

Strategy 1: Optimizing the Stock Solution and Dilution

The first line of defense against poor solubility is the proper preparation and handling of your stock solution.

The Underlying Principle: The goal is to dissolve the compound at a high concentration in a suitable organic solvent and then introduce it into the aqueous assay buffer in a manner that avoids immediate precipitation.

Step-by-Step Protocol:

  • Solvent Selection: Begin with 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Ensure the compound is fully dissolved in DMSO. Gentle vortexing or brief sonication can be used to aid dissolution. Visually inspect the solution to confirm there are no undissolved particulates.

  • Serial Dilution: If a lower concentration stock is needed, perform serial dilutions in 100% DMSO.

  • Aqueous Dilution Technique: When preparing your final working concentration, add the DMSO stock to the aqueous buffer while vortexing the buffer. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay and keep it consistent across all experimental conditions, including vehicle controls. It is best practice to keep the final DMSO concentration at or below 0.5% to minimize solvent-induced artifacts.[3][4]

Strategy 2: pH Modification

The chemical structure of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline contains two basic amine groups (an aniline and a tertiary amine within the piperazine ring). The solubility of such compounds is highly dependent on the pH of the solution.[5][6]

The Underlying Principle: At a pH below the pKa of the amine groups, these groups will be protonated, resulting in a positively charged molecule. This charged species will have significantly higher aqueous solubility compared to the neutral form.[7]

Experimental Workflow for pH Optimization:

ph_optimization_workflow start Start: Solubility Issue at Neutral pH prepare_buffers Prepare a Range of Buffers (e.g., pH 5.0, 6.0, 7.4, 8.0) start->prepare_buffers add_compound Add Compound from DMSO Stock to Each Buffer prepare_buffers->add_compound observe_solubility Visually Inspect for Precipitation (e.g., Nephelometry or Visual) add_compound->observe_solubility decision Is Compound Soluble at a Lower pH? observe_solubility->decision assay_compatibility Check if Assay is Compatible with the Optimal pH decision->assay_compatibility Yes alternative Consider Alternative Strategies (Co-solvents, Cyclodextrins) decision->alternative No proceed Proceed with Assay at Optimal pH assay_compatibility->proceed Yes assay_compatibility->alternative No

Caption: Workflow for pH-dependent solubility testing.

Step-by-Step Protocol:

  • Determine pKa (if possible): If the pKa of the compound is known or can be predicted using software, this will guide your pH selection. For a molecule with multiple amine groups, there will be multiple pKa values. You will want to use a buffer with a pH at least 1-2 units below the relevant pKa.

  • Buffer Preparation: Prepare a set of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Solubility Test: Add a small amount of your DMSO stock solution to each buffer to achieve the desired final concentration.

  • Observation: Visually inspect for any signs of precipitation. For a more quantitative assessment, you can measure turbidity using a nephelometer or a plate reader capable of measuring light scattering.

  • Assay Compatibility: Once you identify a pH at which the compound is soluble, you must verify that your biological assay (e.g., enzyme activity, cell viability) is not adversely affected by this pH.

Strategy 3: The Use of Co-solvents

If pH modification is not a viable option, the use of a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your compound.[8][9]

The Underlying Principle: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate nonpolar molecules.[9]

Commonly Used Co-solvents in Biological Assays:

Co-solventTypical Starting ConcentrationConsiderations
Ethanol1-5%Can be toxic to cells at higher concentrations.[10]
Polyethylene Glycol (PEG) 300/4005-10%Generally well-tolerated by many cell lines.
Propylene Glycol (PG)1-5%Can have effects on enzyme kinetics.

Step-by-Step Protocol:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your assay system.

  • Concentration Gradient: Prepare your aqueous assay buffer with a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10%).

  • Solubility Test: Add your compound from the DMSO stock to each co-solvent-containing buffer and assess for precipitation.

  • Vehicle Control: It is critical to run a vehicle control containing the same concentration of the co-solvent to account for any effects the co-solvent itself may have on the assay.

Strategy 4: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, forming an inclusion complex that is water-soluble.[13][14]

The Underlying Principle: The hydrophilic outer surface of the cyclodextrin-drug complex allows it to dissolve readily in aqueous media, effectively shuttling the hydrophobic drug into the solution.[11]

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug (Hydrophobic) water Aqueous Solution complex Soluble Drug-Cyclodextrin Complex drug->complex Encapsulation water2 Aqueous Solution cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher aqueous solubility and lower toxicity, making it a preferred choice for biological assays.[15]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubility and safety profile.[15]

Step-by-Step Protocol:

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD or SBE-β-CD in your assay buffer.

  • Complex Formation: Add the DMSO stock of your compound to the cyclodextrin-containing buffer. The formation of the inclusion complex is typically a rapid process.

  • Concentration Optimization: You may need to test a range of cyclodextrin concentrations to find the optimal ratio for solubilizing your compound without interfering with the assay.

  • Control Experiments: As with co-solvents, a vehicle control with the same concentration of cyclodextrin is essential.

Strategy 5: Advanced Formulation Approaches

For particularly challenging compounds, more advanced formulation strategies such as the creation of nanosuspensions or lipid-based formulations may be necessary.[16][17][18][19] These methods typically require specialized equipment and expertise.

  • Nanonization: This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution.[20][21][22][23]

  • Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can solubilize lipophilic compounds in lipidic excipients.[18][22]

These advanced strategies are generally considered during later stages of drug development but are worth noting as powerful tools for overcoming severe solubility limitations.[24][25]

Summary of Troubleshooting Strategies

StrategyPrincipleKey AdvantagesKey Considerations
Optimized Dilution Kinetic trapping of a supersaturated solution.Simple and requires no additional reagents.May not be sufficient for very insoluble compounds.
pH Modification Ionization of basic functional groups to increase hydrophilicity.Highly effective for ionizable compounds.Assay must be compatible with the required pH.
Co-solvents Reducing the polarity of the aqueous medium.Simple to implement with common lab reagents.Potential for solvent toxicity or assay interference.
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble host.Generally low toxicity and high solubilizing capacity.Can sometimes interfere with drug-target binding.
Advanced Formulations Nanosizing or lipid-based delivery.Can significantly enhance solubility and bioavailability.Requires specialized equipment and formulation expertise.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges posed by 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline and obtain reliable data in their biological assays. Always remember to validate your chosen solubilization method to ensure it does not interfere with your experimental results.

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. (n.d.).
  • Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology. (2026, March 24).
  • Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications | ACS Applied Nano Materials. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20).
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development - BioDuro. (n.d.).
  • Nanocrystal formulation of poorly water-soluble drug - J-Stage. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.).
  • Developing nanoparticle formulations of poorly soluble drugs - ResearchGate. (2025, August 10).
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • Solubility and pH of amines. (n.d.).
  • Cyclodextrin-based structures for drug delivery - Yareli Rojas Group - Correo IIM-UNAM. (n.d.).
  • Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins. (2025, April 16).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.).
  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - MDPI. (2025, March 17).
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30).
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
  • Advanced Properties of Amines - Chemistry LibreTexts. (2023, January 22).

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. This substrate presents a un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. This substrate presents a unique set of challenges due to its electronic properties and steric hindrance. This document offers troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate these complexities effectively.

Understanding the Substrate: Key Challenges

The structure of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is characterized by several features that significantly influence its reactivity in palladium-catalyzed cross-coupling reactions:

  • Steric Hindrance: The two chlorine atoms are ortho to the bulky 4-methylpiperazin-1-yl group. This steric congestion can impede the approach of the catalyst and the coupling partner, slowing down crucial steps in the catalytic cycle like oxidative addition or reductive elimination.[1]

  • Aryl Chlorides: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. This makes the oxidative addition step, which is often the rate-determining step in the catalytic cycle, more challenging and typically requires highly active catalyst systems and higher reaction temperatures.[2][3][4]

  • Electron-Rich Aniline: The aniline nitrogen is part of an electron-rich aromatic system, further enriched by the piperazine substituent. While this enhances the nucleophilicity of the aniline nitrogen if it is used as a coupling partner, it can also influence the electronic properties of the aryl chloride, affecting the oxidative addition step.

  • Potential for Catalyst Inhibition: The tertiary amine within the piperazine moiety, and the aniline itself, can act as ligands that coordinate to the palladium center. This can potentially inhibit catalytic activity by competing with the desired phosphine ligand.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline resulting in low or no yield? Low yields are commonly traced back to a few key factors. The primary challenge is the low reactivity of the aryl chloride bonds, compounded by steric hindrance from the adjacent piperazine group.[1] This often necessitates the use of specialized, highly active catalyst systems. Additionally, catalyst deactivation, caused by impurities or coordination of the substrate's nitrogen atoms to the palladium center, is a frequent issue.[5][6]

Q2: Which palladium catalyst system is the best starting point for this class of substrate? For challenging substrates involving aryl chlorides and steric hindrance, modern palladium precatalysts are highly recommended over generating the active catalyst in situ from sources like Pd(OAc)₂.[6][7] Start with a G3 or G4 palladacycle precatalyst in combination with a bulky, electron-rich biarylphosphine ligand. Ligands such as XPhos, RuPhos, or newly developed phosphorinanes have demonstrated high efficacy for coupling hindered and electron-deficient anilines.[1][8][9][10]

Q3: What are the most common side reactions to watch out for? The most prevalent side reaction is often hydrodehalogenation, where the aryl chloride is reduced to an arene, removing a chlorine atom without forming the desired C-C or C-N bond.[1] Another common issue is the formation of "palladium black," an inactive form of palladium that precipitates out of solution, indicating catalyst decomposition and stalling the reaction.[5][7]

Q4: Can I perform a selective mono-coupling on one of the chlorine atoms? Achieving selective mono-arylation on a dichlorinated arene can be challenging and often results in a mixture of mono- and di-coupled products. However, selectivity can sometimes be influenced by carefully tuning the reaction conditions. A systematic variation of ligand and base combinations can exploit subtle electronic and steric differences to favor coupling at one site over another.[11] Using a limiting amount of the coupling partner (e.g., 0.95 equivalents of boronic acid in a Suzuki coupling) can also favor mono-substitution.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting materials.

Possible Cause Explanation & Recommended Solution
Inactive Catalyst System The combination of palladium source and ligand is not active enough to facilitate the oxidative addition of the aryl chloride. This is the most common issue. Solution: Switch to a more active catalyst system. Use a palladium precatalyst (e.g., XPhos Pd G3) with a bulky biarylphosphine ligand. Ensure the palladium-to-ligand ratio is appropriate, as an extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[1][6]
Poor Reagent Purity / Inertness Palladium-catalyzed reactions are highly sensitive to oxygen and moisture, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state or hydrolyze reagents.[5][7] Impurities in starting materials, particularly in amines, can poison the catalyst.[6] Solution: Use anhydrous, degassed solvents. Ensure all reagents are pure and dry. Set up the reaction under a strictly inert atmosphere (Argon or Nitrogen) using proper Schlenk line techniques.[7][12]
Inappropriate Base or Solvent The base may be too weak to facilitate the catalytic cycle effectively, or reagents may have poor solubility in the chosen solvent.[5] Solution: For Buchwald-Hartwig aminations with hindered substrates, a strong base like NaOtBu or LHMDS is often required.[7] For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are good choices.[11] If solubility is an issue, screen alternative solvents like toluene, 1,4-dioxane, or THF.[5]
Insufficient Temperature The energy barrier for the oxidative addition of aryl chlorides is high.[2] Solution: Increase the reaction temperature, typically to 80-110 °C.[5] Monitor for catalyst decomposition at higher temperatures.
Problem 2: Formation of Palladium Black and Stalled Reaction

Symptoms: A fine black precipitate forms in the reaction vessel, and monitoring shows that product formation has stopped prematurely.

Possible Cause Explanation & Recommended Solution
Catalyst Decomposition The black precipitate is metallic palladium that has agglomerated and fallen out of the catalytic cycle, rendering it inactive.[5][7] This can be caused by excessively high temperatures, the presence of oxygen, or an ineffective ligand that fails to stabilize the palladium center.[7] Solution: Lower the reaction temperature and increase the reaction time.[5] Screen different, potentially more robust or sterically shielding ligands. Ensure the reaction is maintained under a strictly inert atmosphere.
High Catalyst Concentration While counterintuitive, sometimes very high catalyst loadings can lead to faster decomposition and aggregation. Solution: Reduce the catalyst loading (mol%) and monitor the reaction progress.
Problem 3: Significant Side Product Formation

Symptoms: Analysis shows the formation of undesired products, such as the hydrodehalogenated starting material.

Possible Cause Explanation & Recommended Solution
Hydrodehalogenation This side reaction reduces the aryl chloride to an aryl C-H bond. It can be promoted by moisture or certain bases and ligands.[1] Solution: Ensure the reaction is rigorously anhydrous. Lowering the reaction temperature can sometimes disfavor this pathway.[1] Consider screening a different base or a less electron-rich ligand.
Homocoupling In Suzuki reactions, two molecules of the boronic acid can couple together. This is often promoted by the presence of oxygen or if the initial Pd(II) source is not efficiently reduced to the active Pd(0) state.[13] Solution: Thoroughly degas the reaction mixture before heating. Using a precatalyst that cleanly generates the active Pd(0) species can minimize this side reaction.[6]

Visualizing the Process

Understanding the workflow and the underlying chemistry is crucial for effective optimization.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product BaseH [Base-H]⁺X⁻ ArX Ar-X ArX->OA_Complex R2NH R₂NH R2NH->Amine_Complex Base Base Base->Amine_Complex

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low / No Conversion? check_catalyst Is Catalyst System Active Enough for Ar-Cl? start->check_catalyst Yes check_inert Is Reaction Setup Strictly Inert? check_catalyst->check_inert Yes solution_catalyst Switch to Precatalyst + Bulky Ligand (e.g., XPhos) check_catalyst->solution_catalyst No check_temp Is Temperature Sufficient? check_inert->check_temp Yes solution_inert Use Degassed Solvents & Schlenk Technique check_inert->solution_inert No solution_temp Increase Temperature (e.g., to 100-110 °C) check_temp->solution_temp No

Caption: A decision tree for troubleshooting low reaction conversion.

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This protocol details a starting point for the Suzuki-Miyaura coupling of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline with a generic arylboronic acid.

Materials:

  • 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv), finely ground and dried

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, arylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox).[12]

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the limiting starting material is consumed (typically 12-24 hours).[5]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[5]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Systematic Reaction Optimization

Intelligent screening of reaction parameters is vital for achieving high yields with this challenging substrate.[6] A logical, sequential approach is most effective.

Optimization Workflow:

  • Catalyst/Ligand Screening: The choice of ligand is paramount.[5] Screen a panel of bulky, electron-rich ligands with a standard palladium source, base, and solvent.

  • Base Screening: With the optimal ligand identified, screen a series of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The cation and basicity can have a profound effect on the reaction rate.[11]

  • Solvent and Temperature Screening: Finally, optimize the solvent and temperature to improve solubility and reaction kinetics.

Table 1: Hypothetical Ligand Optimization for Suzuki Coupling Reaction: 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline with Phenylboronic Acid Conditions: Pd₂(dba)₃ (1 mol%), Base (K₃PO₄), Solvent (Toluene), Temp (100 °C)

Entry Ligand (2.5 mol%) Yield (%) Observations
1PPh₃< 5%No significant product formation.
2SPhos65%Moderate conversion, some starting material remains.
3XPhos 92% High conversion, clean reaction profile.
4RuPhos88%Good conversion, slightly less effective than XPhos.
5cataCXium A45%Incomplete conversion.

This is representative data to illustrate an optimization workflow.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv.
  • Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides | Organic Letters - ACS Publications.
  • Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions | Journal of the American Chemical Society. (2020).
  • Cross-Coupling Reactions Guide.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2026).
  • optimization of reaction conditions for aniline synthesis - Benchchem.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands - ACS Publications. (2020).
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | ACS Catalysis - ACS Publications. (2020).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).

Sources

Optimization

Removing unreacted piperazine impurities from 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

Welcome to the technical support center for handling common purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting advice and detailed protocols for the removal of unreacted piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling common purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting advice and detailed protocols for the removal of unreacted piperazine from the synthesis of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. Our approach is grounded in fundamental chemical principles to empower researchers with the knowledge to adapt and optimize these methods for their specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for removing piperazine impurities.

Q1: What is the primary chemical principle used to separate piperazine from the target aniline product?

The separation strategy hinges on the significant differences in basicity and solubility between piperazine and the desired product. Piperazine is a relatively strong base with two pKa values (pKa1 ≈ 9.7 and pKa2 ≈ 5.3), and it is very soluble in water.[1][2] In contrast, aromatic amines like your target product are significantly weaker bases. This differential basicity allows for selective protonation of piperazine with a dilute acid, converting it into a water-soluble salt (e.g., piperazine hydrochloride) that can be easily removed through an aqueous wash.[3]

Q2: What is the most direct and common method for removing the bulk of unreacted piperazine?

An acidic aqueous wash is the most widely employed and straightforward technique for removing a majority of piperazine impurity.[3] By washing the organic reaction mixture with a dilute acid like hydrochloric acid (HCl), the more basic piperazine is preferentially converted to its salt form and extracted into the aqueous phase, leaving the less basic aniline product in the organic layer.[3]

Q3: My analysis shows trace amounts of piperazine remaining after an acid wash. What methods are recommended for achieving high purity (>99.5%)?

For removing residual traces of piperazine, more refined purification techniques are necessary. The two most effective methods are:

  • Column Chromatography: This is a highly effective method for separating compounds with similar properties.[3] Special considerations are needed for amines, such as using a basic modifier or an amine-functionalized stationary phase.

  • Recrystallization: If the target product is a solid, performing one or more recrystallizations can progressively reduce the level of impurities to achieve high purity.[3]

Q4: Which analytical techniques are best for confirming the absence of piperazine in my final product?

Several analytical methods can be used to detect and quantify residual piperazine. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method, though it may require a derivatization step to make the non-UV-active piperazine detectable.[4] Other effective techniques include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, where the characteristic proton signals of piperazine can be identified.[3]

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the purification process.

Observed Issue Potential Cause(s) Recommended Solution(s)
Piperazine is still detected by NMR/HPLC after an aqueous acid wash. 1. Insufficient Acid: The amount or concentration of the acid was not enough to protonate all the piperazine. 2. Inefficient Extraction: An insufficient number of washes were performed, or phase separation was incomplete. 3. Product Salt Partitioning: The hydrochloride salt of your desired product may have some water solubility, leading to yield loss.1. Adjust Acid Concentration: Use a 1-2M HCl solution for the wash. 2. Increase Wash Volume/Frequency: Perform at least two to three separate washes with the acidic solution. Ensure vigorous mixing and allow adequate time for the layers to separate cleanly. 3. Back-Extraction: After the acid wash, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product. Combine the organic layers before proceeding.
Low product yield after recrystallization. 1. Excessive Solvent: Using too much solvent for recrystallization will leave a significant amount of product dissolved in the mother liquor, even after cooling.[5] 2. Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures. 3. Premature Crystallization: The product crystallized during a hot filtration step intended to remove insoluble impurities.1. Use Minimal Solvent: Add just enough hot solvent to fully dissolve the crude product. 2. Solvent Screening: Test different solvent systems. A good recrystallization solvent dissolves the compound when hot but not when cold. 3. Preheat Equipment: Ensure the filtration funnel and receiving flask are preheated before performing a hot filtration to prevent the product from crashing out prematurely.
Product and piperazine co-elute or show severe tailing in column chromatography. 1. Acidic Silica Gel: Standard silica gel is acidic and interacts strongly with basic amines, causing poor separation and peak tailing.[6] 2. Incorrect Mobile Phase: The polarity of the eluent system is not optimized for separation.1. Use a Basic Modifier: Add a small amount (0.5-1%) of a competing amine like triethylamine (TEA) or ammonia to the mobile phase to neutralize the acidic silanol groups on the silica surface.[7][8] 2. Use an Amine-Functionalized Column: These columns provide a more inert, basic surface, ideal for purifying amines without additives.[9][10] 3. Optimize Eluent: Use Thin Layer Chromatography (TLC) with the chosen modifier to determine the optimal solvent system that provides good separation between your product and the impurity.
The product "oils out" during recrystallization instead of forming crystals. 1. Rapid Cooling: Cooling the saturated solution too quickly can cause the solute to separate as a supercooled liquid.[5] 2. High Solute Purity/Concentration: Sometimes very pure or highly concentrated solutions are resistant to crystallization.1. Slow Down Cooling: Reheat the solution to re-dissolve the oil, add a small amount of extra solvent, and allow it to cool slowly to room temperature. Do not place it directly in an ice bath.[5] 2. Induce Crystallization: Use a seed crystal of the pure product or scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[5]

Purification Workflow Diagram

The following diagram outlines a logical workflow for purifying 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

G start Crude Product (Containing Piperazine) decision1 Impurity Level? start->decision1 acid_wash Perform Acidic Wash (Protocol 1) decision1->acid_wash High (>5%) analyze1 Analyze Purity (TLC, NMR, or HPLC) decision1->analyze1 Low (<5%) acid_wash->analyze1 decision2 Purity > 99.5%? analyze1->decision2 further_purification Further Purification Required decision2->further_purification No end_node Pure Product decision2->end_node Yes recrystallize Perform Recrystallization (Protocol 2) further_purification->recrystallize Product is a solid chromatography Perform Flash Chromatography (Protocol 3) further_purification->chromatography Product is an oil or recrystallization fails recrystallize->analyze1 chromatography->end_node

Caption: A decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Purification via Acidic Extraction

This protocol is designed for the bulk removal of piperazine from an organic solution of the crude product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to fully separate. The upper layer will typically be the organic phase and the lower layer the aqueous phase (confirm by adding a drop of water).

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the wash process (steps 2-4) two more times with fresh 1M HCl to ensure complete removal of the piperazine salt.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Recrystallization

This protocol is effective for purifying solid products containing trace amounts of piperazine.

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes). The ideal solvent will dissolve the crude product when hot but have low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to completely dissolve the solid.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification via Flash Column Chromatography

This protocol is recommended when high purity is required and recrystallization is not feasible or effective.

  • Stationary Phase Selection:

    • Option A (Modified Silica): Use standard silica gel. Prepare the mobile phase (e.g., a mixture of hexane and ethyl acetate) and add 0.5-1% triethylamine (TEA) to it.[7]

    • Option B (Recommended): Use a pre-packed amine-functionalized silica column for superior performance without the need for mobile phase modifiers.[9]

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase composition that gives good separation (Rf of your product ≈ 0.3).

  • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Run the column using the predetermined mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to improve separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, high-purity product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 7(11), 600-606. Available at: [Link]

  • Rochelle, G. T., et al. (2014). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information (OSTI). Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Angeli, A., et al. (2018). Investigation of piperazines as human carbonic anhydrase I, II, IV and VII activators. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1258-1266. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Request PDF. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [PDF]. Available at: [Link]

  • Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Resolving NMR peak overlaps in 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline spectra

Topic: Resolving NMR Peak Overlaps in 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Spectra Audience: Researchers, scientists, and drug development professionals. Welcome to the technical support center for NMR spectros...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving NMR Peak Overlaps in 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Spectra

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for NMR spectroscopy. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you resolve challenges related to NMR peak overlaps, specifically focusing on the analysis of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Introduction

Obtaining a clean, well-resolved NMR spectrum is crucial for the characterization of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, a compound of interest in drug development. However, spectral overlap, particularly in the aromatic and piperazine regions, can complicate analysis. This guide offers practical solutions and explains the underlying principles to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap a common issue in the ¹H NMR spectrum of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline?

A1: The symmetrical nature of the 3,5-dichloroaniline ring means the two aromatic protons are chemically equivalent, leading to a single signal. The eight protons on the piperazine ring often produce complex, overlapping multiplets due to similar chemical environments and restricted bond rotation.[1] This inherent complexity can make straightforward spectral interpretation challenging.

Q2: What are the initial steps to take when significant peak overlap is observed?

A2: First, verify the purity of your sample, as impurities can introduce signals that complicate the spectrum. If available, re-running the spectrum on a higher field NMR spectrometer can often resolve overlapping signals by increasing the chemical shift dispersion.

Q3: Can changing the NMR solvent help in resolving peak overlaps?

A3: Yes, changing the solvent is a powerful technique. Different solvents interact with the solute in unique ways, which can alter the chemical shifts of protons.[2][3] Aromatic solvents like benzene-d₆, for example, can cause significant shifts, a phenomenon known as Aromatic Solvent Induced Shift (ASIS), which can be highly effective in deconvoluting overlapping signals.[4][5]

Q4: Which 2D NMR techniques are most useful for this type of problem?

A4: Two-dimensional NMR spectroscopy is an excellent tool for resolving peak overlap.[6][7]

  • COSY (Correlation Spectroscopy) helps identify protons that are coupled to each other, even within a crowded multiplet.[8][9][10]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbon atoms, which is invaluable for distinguishing between different types of C-H bonds (e.g., aromatic vs. aliphatic).[8][9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete molecular structure.[8][9][10][11][12]

In-Depth Troubleshooting Guide

This section provides detailed troubleshooting strategies for specific peak overlap scenarios encountered with 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Scenario 1: Overlapping Signals in the Piperazine Region

Question: The signals for the axial and equatorial protons on the piperazine ring are overlapping, making it difficult to determine coupling constants and confirm the chair conformation. How can I resolve these?

Answer: The protons on a piperazine ring can be challenging to resolve due to their similar chemical environments and potential for conformational exchange.[1][13] Here is a systematic approach to tackle this issue:

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Overlapping Piperazine Signals in ¹H NMR B Change Solvent (e.g., to Benzene-d₆) A->B Induce Differential Chemical Shifts C Acquire Spectrum at Variable Temperatures A->C Alter Ring Conformation Dynamics D Perform 2D COSY Experiment A->D Identify Spin Systems E Resolved Signals & Accurate J-coupling B->E ASIS Effect Resolves Overlap C->E Separation of Axial/Equatorial Signals D->E Cross-peaks Reveal Coupling Partners

Caption: Troubleshooting workflow for resolving overlapping piperazine proton signals.

1. Solvent Change Experiment:

  • Rationale: Altering the solvent can change the chemical shifts of nearby protons due to specific solvent-solute interactions.[2][14][15] Aromatic solvents are particularly effective at inducing shifts in the resonances of polar compounds.[4]

  • Protocol:

    • Dissolve 5-10 mg of your compound in approximately 0.6 mL of a standard deuterated solvent like CDCl₃.[13]

    • Acquire a standard ¹H NMR spectrum.

    • Prepare a second, identical sample in an aromatic deuterated solvent such as benzene-d₆.

    • Acquire a ¹H NMR spectrum under the same conditions.

    • Compare the spectra to see if the piperazine signals have resolved.

2. Variable Temperature (VT) NMR:

  • Rationale: The piperazine ring undergoes rapid chair-to-chair conformational interconversion at room temperature. By lowering the temperature, you can slow this process, potentially allowing for the resolution of distinct signals for the axial and equatorial protons.[1]

  • Protocol:

    • Prepare a sample in a deuterated solvent with a wide liquid temperature range (e.g., toluene-d₈).

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Cool the sample in decrements of 10-20 K and acquire a spectrum at each temperature.

    • Observe the piperazine region for signal sharpening and the appearance of new, resolved peaks.

3. 2D COSY Experiment:

  • Rationale: A COSY experiment identifies protons that are coupled to one another through bonds. Even if the 1D signals are heavily overlapped, the presence of cross-peaks in the 2D spectrum can help you trace the connectivity of the entire piperazine spin system.[8][10]

  • Protocol:

    • Use a standard COSY pulse sequence.

    • Set the spectral width to include all proton signals.

    • Acquire the 2D data with a sufficient number of increments in the indirect dimension to achieve adequate resolution.

    • Process the data and look for cross-peaks that connect the overlapping piperazine signals.

Scenario 2: Ambiguous Assignment of Aromatic and N-CH₃ Protons

Question: The singlet for the aromatic protons and the singlet for the N-methyl group are in a crowded region of the spectrum, and I'm not confident in their assignment. How can I definitively assign these peaks?

Answer: While both signals are singlets, the protons are attached to different types of carbon atoms (aromatic vs. aliphatic). Heteronuclear 2D NMR experiments are the perfect tool to distinguish them.

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Ambiguous Singlets in Crowded Spectral Region B Perform 2D HSQC Experiment A->B Correlate Protons to Directly Attached Carbons C Perform 2D HMBC Experiment A->C Correlate Protons to Carbons over 2-3 Bonds D Unambiguous Peak Assignment B->D Aromatic C-H vs. Aliphatic C-H C->D Confirm Connectivity and Structure

Caption: Workflow for the definitive assignment of aromatic and N-methyl proton signals.

1. 2D HSQC Experiment:

  • Rationale: The HSQC experiment shows a correlation for each proton and the carbon it is directly bonded to. Aromatic and N-methyl carbons have very different chemical shifts, providing an unambiguous way to assign the corresponding proton signals.[8][10]

  • Protocol:

    • Use a standard HSQC pulse sequence.

    • Set the ¹H and ¹³C spectral widths to cover the expected chemical shift ranges.

    • Acquire and process the 2D data. The proton singlet that correlates to a carbon signal in the aromatic region (typically ~110-150 ppm) is from the aniline ring. The proton singlet that correlates to a carbon in the aliphatic region (typically ~40-60 ppm) is the N-methyl group.

2. 2D HMBC Experiment:

  • Rationale: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is excellent for confirming assignments and piecing together the molecular structure.[8][10][11][12]

  • Protocol:

    • Use a standard HMBC pulse sequence.

    • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

    • After processing, look for a correlation between the N-methyl protons and the adjacent carbons of the piperazine ring to confirm the assignment.

Data Summary

TechniquePurposeExpected Outcome for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline
Solvent Change (e.g., CDCl₃ to Benzene-d₆) Resolve overlapping signals through differential solvent-solute interactions.Induce chemical shift changes (ASIS effect) that can separate the overlapping multiplets of the piperazine protons.[4][5]
Variable Temperature (VT) NMR Alter the rate of conformational exchange to resolve dynamic processes.At lower temperatures, the chair-to-chair interconversion of the piperazine ring may be slowed, allowing for the resolution of individual axial and equatorial proton signals.[1]
2D COSY Identify proton-proton (J) coupling networks.Reveal cross-peaks connecting coupled protons within the piperazine ring, confirming the spin system even if the 1D spectrum is overlapped.[8][10]
2D HSQC Correlate protons to their directly attached carbons.Unambiguously differentiate the aromatic proton singlet from the N-methyl proton singlet based on the large difference in the chemical shifts of their attached carbons.[8][10]
2D HMBC Identify long-range (2-3 bond) proton-carbon correlations.Confirm structural assignments by showing correlations between the N-methyl protons and the piperazine ring carbons, and between the aromatic protons and other carbons in the aniline ring.[8][10][11][12]

References

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • ResearchGate. (1964). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • ACS Publications. (2006, November 3). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on the two axes represent 1D spectra with ¹³C peaks on the vertical axis and ¹H peaks on the horizontal axis. Retrieved from [Link]

  • ACS Publications. (2004, August 4). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

Optimization

Minimizing oxidative degradation of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

Technical Support Center: 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Welcome to the technical support center for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

Welcome to the technical support center for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing the oxidative degradation of this compound. By understanding the underlying chemical principles, you can ensure the stability and integrity of your experiments and products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is turning yellow/brown. What is happening?

A1: This color change is a classic indicator of oxidative degradation. The aniline functional group in the molecule is highly susceptible to oxidation.[1] The electron-rich amino group (-NH₂) makes the molecule prone to losing electrons, especially when exposed to atmospheric oxygen, light, or trace metal ion catalysts.[2]

The oxidation process often involves the formation of radical cations, which can then react further to form highly colored products like nitroso (-NO), nitro (-NO₂), and azo (-N=N-) compounds, as well as complex polymeric materials.[1] This is a common degradation pathway for many aromatic amines and aniline derivatives.[1]

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: Several environmental and experimental factors can significantly accelerate the rate of oxidative degradation. Identifying and controlling these is the first step toward ensuring the stability of your compound.

  • Atmospheric Oxygen: This is the most common oxidant. Storing the compound, especially in solution, with significant headspace in the container allows for continuous exposure to oxygen.

  • Light Exposure (Photodegradation): UV light provides the energy to initiate and propagate oxidative reactions.[3][4] Storing samples in clear glass vials on a lab bench can lead to rapid degradation.

  • Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[2][5]

  • Presence of Metal Ions: Transition metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts, facilitating electron transfer and promoting the formation of reactive oxygen species.[2] These ions can be present as trace impurities in solvents, reagents, or leach from containers.

Q3: How should I properly store the solid compound and its solutions to minimize degradation?

A3: Proper storage is the most effective and straightforward way to maintain the integrity of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

ConditionSolid CompoundIn SolutionRationale
Atmosphere Store under an inert gas (Argon or Nitrogen).[2]Purge the solvent with an inert gas before preparing the solution. Store under an inert gas headspace.Prevents contact with atmospheric oxygen, a primary driver of oxidation.[2]
Container Tightly sealed, amber glass bottle.Tightly sealed, amber glass vial or flask.Amber glass protects the compound from light exposure, preventing photodegradation. A tight seal prevents oxygen and moisture ingress.[2]
Temperature Refrigerated (2-8 °C).Store refrigerated (2-8 °C) or frozen, if solubility permits.Reduces the rate of chemical reactions, including oxidation.[2]
Purity Use high-purity material.Use high-purity, degassed solvents. Consider using solvents from a freshly opened bottle.Minimizes the presence of catalytic impurities, such as metal ions or peroxides from older solvents.[6]
Q4: Can I use antioxidants to protect my solution? If so, which ones are recommended?

A4: Yes, adding antioxidants is a highly effective strategy for preventing oxidation in solutions.[3][6] Antioxidants are reducing agents that are more readily oxidized than your compound, thereby sacrificing themselves to protect the active molecule.[7][8] The choice of antioxidant often depends on the solvent system (aqueous vs. organic).

AntioxidantTypeTypical ConcentrationMechanism & Use Case
Butylated Hydroxytoluene (BHT) Radical Scavenger (Lipid-soluble)0.005 - 0.02%[9]Terminates free-radical chain reactions.[6] Excellent for organic solvents. It is widely used in pharmaceutical formulations.[6][7][8]
Butylated Hydroxyanisole (BHA) Radical Scavenger (Lipid-soluble)0.005 - 0.02%[9]Similar to BHT, effective in fats and oils. Often used in combination with BHT.[7]
Ascorbic Acid (Vitamin C) Reducing Agent (Water-soluble)0.02 - 0.1%[8][9]A potent reducing agent that is readily oxidized.[8] Ideal for aqueous or protic solvent systems.
Sodium Metabisulfite Reducing Agent (Water-soluble)0.01 - 1.0%[7][9]Acts as an oxygen scavenger. Very effective in aqueous formulations.
EDTA Chelating Agent0.01 - 0.1%Binds metal ions that catalyze oxidation reactions.[6] Often used as a synergist with other antioxidants.[10]

Important Consideration: Always verify that the chosen antioxidant does not interfere with your downstream experimental assays or reactions.[2]

Troubleshooting & Experimental Protocols

Problem: I suspect my compound has degraded. How can I confirm this and quantify the impurity levels?

To confirm degradation, you need to use a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.[11][12]

A stability-indicating method is one that can separate the intact parent compound from all its potential degradation products, allowing for accurate quantification of each.

Protocol: Developing a Stability-Indicating HPLC Method & Performing a Forced Degradation Study

Forced degradation studies are essential for understanding how a molecule breaks down and for developing robust analytical methods.[4][5][13] These studies, as described in ICH guidelines (Q1A R2), intentionally stress the compound to generate degradation products.[13][14] The goal is typically to achieve 5-20% degradation of the active ingredient.[13]

Objective: To identify the conditions that degrade 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline and develop an HPLC method to resolve the parent compound from its degradants.

Step 1: Initial HPLC Method Setup (General Starting Point)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient, e.g., 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV/Vis Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 254 nm, 270 nm) and a Mass Spectrometer (MS) for peak identification.[11]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute to ~50 µg/mL with the mobile phase.

Step 2: Performing Forced Degradation

Prepare separate solutions of your compound (~100 µg/mL) and subject them to the following stress conditions.[4][5] Analyze each stressed sample by HPLC against an unstressed control sample.

  • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2, 6, and 24 hours. Neutralize before injection.

  • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 2, 6, and 24 hours. Neutralize before injection.

  • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Heat the solution at 80°C for 24 and 48 hours. Also, heat the solid powder at 80°C.

  • Photodegradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guideline) for a defined period.

Step 3: Method Optimization and Validation

  • Analyze the Chromatograms: Examine the chromatograms from the stressed samples. Look for new peaks (degradants) and a decrease in the area of the main peak (parent compound).

  • Optimize Separation: If degradant peaks co-elute with the parent peak, adjust the HPLC gradient, mobile phase pH, or even try a different column chemistry (e.g., Phenyl-Hexyl) to achieve baseline separation.

  • Peak Purity Analysis: Use the DAD to perform peak purity analysis on the parent peak in the stressed samples. This will confirm that no degradants are hiding under the main peak, thus validating it as "stability-indicating."

The workflow below illustrates the logical process for conducting these studies.

FDS_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Optimization A Prepare Stock Solution of Compound C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation (H2O2) A->E F Thermal Stress A->F G Photolytic Stress A->G B Develop Initial HPLC Method H Analyze Samples by HPLC-DAD/MS B->H C->H D->H E->H F->H G->H I Check for Degradation (New Peaks) H->I J Optimize HPLC Method for Separation I->J Degradation Observed K Validate Method (Peak Purity) I->K No Degradation Observed J->K

Forced Degradation Study Workflow.

Understanding the Mechanism

A deeper understanding of the degradation pathway helps in designing more effective stabilization strategies. The primary mechanism is the oxidation of the aniline nitrogen.

Oxidation_Pathway Aniline Aniline Derivative (R-NH2) Radical Radical Cation (R-NH2+•) Aniline->Radical [O] (e.g., O2, Metal Catalyst) Nitroso Nitroso Compound (R-N=O) Radical->Nitroso Further Oxidation Polymer Polymeric Products (Colored) Radical->Polymer Dimerization & Polymerization Nitro Nitro Compound (R-NO2) Nitroso->Nitro [O]

Simplified Aniline Oxidation Pathway.

This diagram illustrates that the initial oxidation forms a highly reactive radical cation. This intermediate can then follow several paths, leading to various degradation products, many of which are colored and may have different toxicological or pharmacological profiles. Preventing the initial oxidation step is therefore critical.

By implementing these guidelines, you can significantly improve the stability of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, leading to more reliable and reproducible scientific outcomes.

References

  • Preventing Chemical Degradation of Drug Products. (2022, November 26). FTLOScience. [Link]

  • ANTIOXIDANTS: In Pharmaceutical Formulation. (2017, July 30). Knowledge of Pharma. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Šmajdrová, H., & Matysová, L. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. [Link]

  • Antioxidants. CD Formulation. [Link]

  • Wang, Y., et al. (2022). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Applied and Environmental Microbiology, 88(15), e00625-22. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, April 3). BioProcess International. [Link]

  • Bougarrani, S., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(31), 5949-5956. [Link]

  • Forced Degradation Testing. SGS Thailand. [Link]

  • Canonica, S., & Laubscher, H. U. (2008). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. Environmental Science & Technology, 42(2), 507-513. [Link]

  • Wang, Y., et al. (2024). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters. [Link]

  • Tee, T. W., & Abdullah, A. H. (2013). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences, 17(3), 394-402. [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

  • Riggin, R. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009. [Link]

  • Antioxidants in pharma formulations. Sredstva Regionale Chemie Pvt. Ltd. [Link]

  • Pharmaceutical Antioxidants. (2016, September 13). SlideShare. [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. [Link]

  • Klick, S., et al. (2005). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. DGRA, 1(1), 1-13. [Link]

  • Kumar, V., & Singh, A. (2006). Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. Journal of Controlled Release, 113(3), 189-203. [Link]

  • Wang, X., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Catalysts, 14(1), 64. [Link]

  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(7), 2068. [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9061-9067. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Poprac, P., et al. (2017). Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. Antioxidants, 6(4), 89. [Link]

  • Sharma, S., & Kumar, V. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 441. [Link]

  • Yagi, Y., et al. (2019). Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. Molecules, 24(19), 3433. [Link]

  • Soares, F. A., et al. (2022). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules, 27(19), 6245. [Link]

  • Li, J., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Lubricants, 12(4), 115. [Link]

  • Lindh, C. H., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 536-542. [Link]

  • 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. Autechbio. [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023, February 17). European Medicines Agency. [Link]

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Reference Data & Comparative Studies

Validation

3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline vs 3-chloro-4-(4-methylpiperazin-1-yl)aniline in medicinal chemistry

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of fine-tuning the physicochemical and conformational properties of lead compounds. When designing ATP-competitive kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of fine-tuning the physicochemical and conformational properties of lead compounds. When designing ATP-competitive kinase inhibitors (such as those targeting LRRK2, SYK, or Casein Kinase 1γ[1]), the choice of hinge-binding or solvent-channel-directed fragments is critical.

Two widely utilized building blocks—3-chloro-4-(4-methylpiperazin-1-yl)aniline [2] and 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline —serve as excellent case studies in how a single atomic substitution can drastically alter a molecule's spatial geometry, electronic profile, and synthetic tractability. This guide objectively compares these two pharmacophores, detailing the causality behind their experimental behaviors and providing validated synthetic protocols for their integration into drug scaffolds.

Structural & Conformational Causality

The primary distinction between these two building blocks lies in the steric environment surrounding the piperazine ring. The piperazine moiety is typically incorporated to improve aqueous solubility and form critical salt bridges or hydrogen bonds in solvent-exposed regions of the kinase target.

  • Mono-Chloro Analog (3-chloro): The presence of a single ortho-chlorine atom introduces moderate steric hindrance. The piperazine ring retains a degree of rotational freedom, allowing it to adopt a relatively coplanar or slightly twisted conformation relative to the aniline ring. This flexibility can be advantageous if the target binding pocket requires induced fit.

  • Di-Chloro Analog (3,5-dichloro): The addition of the second chlorine atom fundamentally changes the molecule's geometry. The van der Waals radius of chlorine (~1.75 Å) creates a severe steric clash with the equatorial and axial protons of the piperazine chair. To resolve this, the molecule is forced into a strict orthogonal twist (~90°). This conformational locking pre-organizes the ligand. If the target kinase possesses a deep, narrow hydrophobic pocket that accommodates this orthogonal vector, the di-chloro analog will bind with a significantly reduced entropic penalty, often resulting in a massive boost in binding affinity.

ConformationalCausality A 3,5-Dichloro Substitution B Severe Steric Clash (vdW Radius ~1.75 Å) A->B C Piperazine Ring Orthogonal Twist (~90°) B->C D Conformational Locking C->D E Reduced Entropic Penalty in Binding D->E

Fig 1: Mechanistic pathway of conformational locking induced by di-ortho chlorine substitution.

Physicochemical & Electronic Profiling

Beyond sterics, the inductive electron-withdrawing effect (-I) of the halogens profoundly impacts the electronic distribution of the aniline system. The di-chloro substitution pulls electron density away from the primary amine, drastically lowering its pKa and rendering it a highly deactivated nucleophile. Furthermore, the dual halogenation blocks vulnerable sites against CYP450-mediated aromatic oxidation, improving the pharmacokinetic half-life.

Comparative Data Summary
Physicochemical Property3-Chloro Analog3,5-Dichloro AnalogCausality / Impact in Drug Design
Steric Profile Mono-ortho restrictedDi-ortho locked (orthogonal)Dictates target pocket fit and entropic penalty.
Aniline Nucleophilicity ModerateVery PoorDetermines the required synthetic coupling strategy.
Estimated Aniline pKa ~3.5 - 4.0~2.0 - 2.5Inductive (-I) electron withdrawal by chlorine atoms.
Metabolic Stability Susceptible at C5Blocked at C3 and C5Prevents CYP450-mediated aromatic hydroxylation.
Lipophilicity (cLogP) ~2.1~2.8Increased lipophilicity improves cellular permeability.

Synthetic Methodologies & Workflows

The electronic deactivation of the 3,5-dichloro analog means that standard Nucleophilic Aromatic Substitution (SNAr) conditions—which work adequately for the mono-chloro variant—will fail, resulting in unreacted starting material or degradation. To couple the di-chloro aniline to a heterocyclic core (e.g., a chloropyrimidine), you must employ an advanced Buchwald-Hartwig cross-coupling strategy utilizing a highly active, electron-rich biaryl phosphine ligand like BrettPhos.

SyntheticWorkflow Start Select Piperazinyl Aniline Mono 3-Chloro Analog (Moderate Nucleophile) Start->Mono Di 3,5-Dichloro Analog (Poor Nucleophile) Start->Di SNAr Standard SNAr or Basic Pd-Coupling (BINAP / XantPhos) Mono->SNAr Advanced Advanced Buchwald-Hartwig (BrettPhos + Pd2(dba)3) Di->Advanced Product Kinase Inhibitor Intermediate SNAr->Product Advanced->Product

Fig 2: Catalyst selection workflow based on the electronic deactivation of the aniline precursor.

Experimental Protocol: Advanced Buchwald-Hartwig Amination

This self-validating protocol is specifically optimized for coupling the highly deactivated 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline to an aryl halide core.

Rationale: BrettPhos is selected because its bulky, electron-rich structure accelerates the oxidative addition of the aryl halide and, crucially, facilitates the difficult reductive elimination step of the sterically encumbered, electron-deficient intermediate.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the aryl halide core (1.0 equiv), 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed toluene to achieve a 0.2 M concentration relative to the aryl halide. Seal the vial with a PTFE-lined crimp cap.

  • Activation & Coupling: Transfer the vial to a pre-heated reaction block at 100°C and stir vigorously for 12–16 hours. Note: The high temperature and non-polar solvent are required to overcome the high activation energy barrier of the sterically hindered transition state.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc.

  • Purification: Concentrate the combined filtrate in vacuo. Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography (using a Dichloromethane/Methanol gradient containing 1% Triethylamine to prevent streaking of the basic piperazine) to isolate the target kinase inhibitor intermediate.

References

  • Title: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | CID 820343 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Source: Google Patents (Origenis GmbH)
  • Title: Development of a chemical probe to enable characterization of the casein kinase 1γ subfamily Source: ResearchGate (Structural Genomics Consortium) URL: [Link]

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Comparative

Comparative Reactivity Guide: 3,5-Dichloro vs. 3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline in Targeted Drug Discovery

As a Senior Application Scientist, selecting the right halogenated aniline building block is a critical decision that dictates both the synthetic process and the pharmacological profile of the final drug candidate. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right halogenated aniline building block is a critical decision that dictates both the synthetic process and the pharmacological profile of the final drug candidate. The intermediates 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline and 3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline are ubiquitous in the development of targeted kinase inhibitors (e.g., ALK, BCR-ABL, and HPK1 inhibitors).

While the piperazine ring serves as a crucial solubilizing moiety, the choice between chlorine and fluorine at the 3,5-positions fundamentally alters the steric landscape, the nucleophilicity of the aniline, and the synthetic reactivity of the precursor molecules. This guide objectively compares these two analogs, providing causality-driven insights and self-validating experimental protocols to optimize your synthetic workflows.

Physicochemical & Electronic Profiling

The reactivity and 3D conformation of these building blocks are governed by the interplay between the halogens' inductive effects and their van der Waals radii.

Property3,5-Dichloro Analog3,5-Difluoro AnalogCausality / Impact
Halogen Van der Waals Radius 1.75 Å1.47 ÅChlorine's larger bulk forces the adjacent piperazine ring into a twisted, orthogonal conformation. Fluorine allows for greater coplanarity.
Hammett Constant ( σm​ ) +0.37+0.34Both halogens exert a strong inductive electron-withdrawing effect (-I), similarly deactivating the aniline nitrogen.
Precursor SNAr Reactivity Slow / Requires HeatExtremely Fast (RT to 60°C)Fluorine is a superior leaving group in SNAr due to transition state stabilization[1].
Aniline Nucleophilicity Highly DeactivatedHighly DeactivatedBoth require specialized or highly active coupling reagents (e.g., HATU or TCFH) for amide bond formation.

Mechanistic Reactivity Differences

Precursor SNAr: The Leaving Group Paradox

To synthesize these anilines, one typically starts with 3,4,5-trichloronitrobenzene or 3,4,5-trifluoronitrobenzene, substituting the para-halogen with 1-methylpiperazine. Counterintuitively to standard aliphatic nucleophilic substitution, the fluoro-analog reacts significantly faster [2].

The Causality: In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to form the anionic Meisenheimer intermediate. Fluorine's extreme electronegativity strongly polarizes the C-F bond, drawing electron density away from the ring and drastically lowering the activation energy required to form the intermediate[1]. Consequently, the 3,4,5-trifluoronitrobenzene reacts with 1-methylpiperazine at room temperature or mild heating (60°C), whereas the trichloro-analog requires extended heating at 80–100°C.

Amide Coupling: Overcoming Electronic Deactivation

Once reduced to the aniline, both the 3,5-dichloro and 3,5-difluoro analogs present a significant synthetic challenge: they are electronically deactivated. The meta-halogens pull electron density away from the aniline nitrogen via inductive effects, rendering the lone pair less available for nucleophilic attack on activated carboxylic acids. Standard coupling reagents like EDC/HOBt will frequently stall. To overcome this, the system requires highly reactive intermediates, such as those generated by HATU/DIPEA with extended reaction times, or specialized reagents like TCFH for severely hindered systems.

Visualizing the Workflow and Conformational Logic

Workflow N1 3,4,5-Trihalo- nitrobenzene N3 Nitro Intermediate (SNAr Adduct) N1->N3 SNAr (F: Fast, Cl: Slow) N2 1-Methylpiperazine N2->N3 Nucleophile N4 Halogenated Aniline N3->N4 Fe/NH4Cl Reduction N5 Final Amide (Kinase Inhibitor) N4->N5 HATU/DIPEA Coupling

Synthetic workflow from trihalonitrobenzene to the final kinase inhibitor amide.

Conformation Core Aniline Core Cl 3,5-Dichloro Core->Cl F 3,5-Difluoro Core->F Cl_Steric High Steric Bulk (Twisted Piperazine) Cl->Cl_Steric 1.75 Å Radius F_Steric Low Steric Bulk (Coplanar Piperazine) F->F_Steric 1.47 Å Radius Cl_Bind Deep Hydrophobic Pocket Binding Cl_Steric->Cl_Bind F_Bind Tight Hinge Binding (F-H Interactions) F_Steric->F_Bind

Impact of halogen steric bulk on piperazine conformation and kinase pocket binding.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and causality-driven workup steps to ensure high fidelity.

Protocol A: SNAr Synthesis of the Nitro Intermediate

Objective: Synthesize 1-(2,6-dihalo-4-nitrophenyl)-4-methylpiperazine.

  • Setup: Dissolve 3,4,5-trihalonitrobenzene (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Addition: Add Potassium Carbonate (2.0 eq) followed by 1-methylpiperazine (1.1 eq).

  • Reaction Conditions:

    • For the Fluoro-analog: Stir at 60°C for 2–4 hours[2].

    • For the Chloro-analog: Stir at 85°C for 12–16 hours.

  • IPC Validation: Monitor by LCMS. The reaction is complete when the starting material peak disappears. The fluoro-analog will show rapid conversion due to Meisenheimer stabilization[1].

  • Self-Validating Workup: Concentrate the mixture, dilute with EtOAc, and wash with water. Crucial Step: Wash the organic layer with saturated aqueous NH4​Cl . Causality: This mildly acidic wash selectively protonates and removes any unreacted 1-methylpiperazine without extracting the less basic product into the aqueous phase. Dry over Na2​SO4​ and concentrate.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the aniline without dehalogenation.

  • Setup: Dissolve the nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Causality: We strictly avoid Palladium on Carbon (Pd/C) with Hydrogen gas for the chloro-analog to prevent catalytic hydrodehalogenation of the aryl chlorides. Fe/ NH4​Cl provides a mild, chemoselective reduction environment.

  • Reaction: Heat to 80°C under vigorous stirring for 2 hours.

  • IPC Validation: TLC (DCM:MeOH 9:1) will show a highly polar, UV-active spot (the aniline) replacing the starting material.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3​ , separate, dry, and concentrate to yield the aniline.

Protocol C: Hindered Amide Coupling

Objective: Couple the deactivated aniline to a target carboxylic acid.

  • Setup: Dissolve the target carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Aniline Addition: Add the halogenated aniline (1.0 eq) from Protocol B.

  • Reaction: Stir at 40°C for 16–24 hours.

    • Causality: The inductive electron withdrawal (-I) from the 3,5-halogens drastically reduces the nucleophilicity of the amine. Elevated temperatures and extended times are mandatory.

  • IPC Validation: LCMS will show the gradual formation of the product mass. If stalled at 50% conversion, spike with an additional 0.5 eq of HATU/DIPEA.

  • Workup: Quench with water to precipitate the product (if highly lipophilic) or extract with EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution (3x) to remove DMF, followed by brine. Purify via flash chromatography.

References

1.[1] How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification Journal of the American Chemical Society URL:[Link]

2.[2] WO2016006974A2 - Novel triazolopyrimidinone or triazolopyridinone derivatives, and use thereof Google Patents URL:

3. General Chemoselective Hindered Amide Coupling Enabled by TCFH- Catalytic Oxyma and Transient Imine Protection Chemical Science (RSC) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Quantification

Introduction: The Analytical Imperative for a Key Synthetic Intermediate In the landscape of pharmaceutical development, the rigorous control of chemical processes is paramount. The purity, potency, and safety of the fin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

In the landscape of pharmaceutical development, the rigorous control of chemical processes is paramount. The purity, potency, and safety of the final active pharmaceutical ingredient (API) are directly dependent on the quality of the intermediates used in its synthesis. 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a key building block in several synthetic pathways. Its accurate quantification within a reaction mixture is critical for monitoring reaction progress, determining yield, and controlling impurity profiles.

This guide provides a comprehensive, in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this specific aniline derivative. As Senior Application Scientists, our goal is not merely to present a protocol but to elucidate the scientific rationale behind our methodological choices. This document will compare the developed method against viable alternatives and present a complete validation package in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is demonstrably "fit for its intended purpose."[1][2][3] This guide is intended for fellow researchers, analytical scientists, and drug development professionals who require a robust, reliable, and validated method for process control and quality assurance.

Method Development & Comparative Rationale

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the requirements of the analysis (e.g., speed, sensitivity, and specificity).

Rationale for the Proposed HPLC-UV Method

High-Performance Liquid Chromatography was chosen as the foundational technique due to its versatility and wide applicability in pharmaceutical analysis.[4][5]

  • Analyte Properties: 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a moderately polar aromatic amine. The presence of the substituted aniline chromophore makes it an excellent candidate for UV detection. The piperazine and dichloro substitutions lend it sufficient hydrophobicity for effective retention and separation on a reversed-phase column.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column was selected as the stationary phase. This is the most common reversed-phase support, offering robust performance and excellent hydrophobic selectivity for a wide range of analytes, including aromatic compounds.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water provides an effective polarity range to elute the analyte with a reasonable retention time. Critically, 0.1% formic acid was added to both solvents. The acidic modifier serves a dual purpose: it protonates the basic nitrogen atoms on the piperazine ring and the aniline, which significantly reduces peak tailing—a common issue with amine compounds—and ensures a sharp, symmetrical peak shape.

  • Detector Selection: A UV detector is a cost-effective, robust, and widely available detector. The aromatic ring system of the analyte provides strong UV absorbance, allowing for sensitive detection. A detection wavelength of 254 nm was chosen as it is a common wavelength for aromatic compounds and provides a good signal-to-noise ratio.

Comparison with Alternative Analytical Methods

While the proposed HPLC-UV method is highly suitable, it is crucial to understand its performance in the context of other available technologies.

Method Principle Advantages Disadvantages Suitability for this Application
Proposed HPLC-UV Chromatographic separation based on polarity, detection via UV absorbance.Robust, cost-effective, high precision, widely available, simple sample preparation.Moderate sensitivity compared to MS; potential for interference from co-eluting UV-active impurities.Excellent. Ideal for routine quality control and in-process monitoring where the analyte concentration is relatively high.
HPLC-MS/MS Chromatographic separation coupled with mass-based detection.[6]Extremely high sensitivity and specificity; can confirm identity and quantify in complex matrices.Higher equipment and maintenance costs; requires more specialized expertise.Overkill for routine quantification. More suitable for impurity identification, metabolite studies, or trace-level analysis.[6][7]
Gas Chromatography (GC) Separation based on volatility and polarity in the gas phase.High resolution for volatile compounds.The analyte has a high boiling point and is thermally labile, requiring derivatization, which adds complexity and potential for error.[8][9]Poor. The non-volatile and polar nature of the analyte makes GC an unsuitable primary technique without extensive method development.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for sample preparation and HPLC analysis.

Materials and Reagents
  • 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    8.0 10 90
    10.0 10 90
    10.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Accurately weigh a portion of the reaction mixture expected to contain the analyte and dilute with the 50:50 mobile phase mixture to bring the theoretical concentration into the middle of the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation: A Comprehensive Evaluation

The developed method was rigorously validated according to ICH Q2(R1) guidelines.[1][3][10] The validation process is designed to demonstrate that the analytical procedure is suitable for its intended purpose.

G cluster_dev Phase 1: Method Development cluster_result Phase 3: Finalization Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision Dev->Precision LOD_LOQ LOD_LOQ Dev->LOD_LOQ Robustness Robustness Dev->Robustness Validated Validated Method (Fit for Purpose) Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[11][12][13]

  • Protocol: A solution of a placebo (reaction matrix without the analyte) was injected to check for interfering peaks at the retention time of the analyte. Additionally, the analyte was spiked into the placebo matrix and the peak purity was assessed using the Diode Array Detector.

  • Results: The placebo chromatogram showed no significant peaks at the analyte's retention time. The peak purity index for the spiked sample was greater than 99.9%, indicating no co-eluting interferences.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[11][12]

  • Protocol: Six non-zero concentration levels ranging from 1 µg/mL to 100 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and a linear regression analysis was performed.

  • Results:

Parameter Result Acceptance Criteria
Range 1 - 100 µg/mLCovers expected working concentrations
Regression Equation y = 45872x + 1250-
Correlation Coefficient (r²) 0.9998≥ 0.995

The excellent correlation coefficient confirms the linearity of the method over the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[11][14] It was determined by a recovery study.

  • Protocol: A placebo matrix was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 20, 25, and 30 µg/mL). Each level was prepared in triplicate and analyzed.

  • Results:

Spiked Level Concentration (µg/mL) Mean Recovery (%) %RSD Acceptance Criteria
Low (80%)2099.8%0.45%Recovery: 98.0-102.0%
Mid (100%)25100.5%0.31%%RSD: ≤ 2.0%
High (120%)30101.1%0.25%

The high recovery rates and low relative standard deviation (RSD) demonstrate the excellent accuracy of the method.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][15]

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the target concentration (25 µg/mL) and analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

  • Results:

Precision Level Mean Measured Conc. (µg/mL) %RSD Acceptance Criteria
Repeatability 25.10.52%%RSD ≤ 2.0%
Intermediate Precision 24.80.89%%RSD ≤ 2.0%

The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[11][12]

  • Protocol: LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

Parameter Calculated Value
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL

The LOQ was experimentally verified to have acceptable precision (%RSD < 10%). These sensitivity levels are more than sufficient for the intended purpose of quantifying a major component in a reaction mixture.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[1][11]

  • Protocol: The effect of small changes to the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) was evaluated. System suitability parameters (retention time, peak area, and tailing factor) were monitored.

  • Results:

Parameter Varied Change % Change in Peak Area % Change in Retention Time Tailing Factor
Flow Rate 0.9 mL/min+1.2%+10.5%1.12
1.1 mL/min-1.5%-9.8%1.10
Temperature 33 °C-0.5%+1.1%1.11
37 °C+0.3%-1.3%1.09
%B in Mobile Phase 28%-2.1%+4.5%1.12
32%+1.8%-4.2%1.09

System suitability parameters remained well within acceptable limits for all variations, demonstrating that the method is robust for routine use.

Conclusion

The reversed-phase HPLC-UV method for the quantification of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline has been successfully developed and validated in accordance with ICH Q2(R1) guidelines. The comprehensive validation data demonstrates that the method is specific, linear, accurate, precise, and robust over the specified range. It offers a superior combination of performance, cost-effectiveness, and ease of use compared to alternative techniques like GC or HPLC-MS for this specific application. This validated method is deemed fit for its intended purpose and is recommended for routine use in quality control and in-process monitoring to ensure process consistency and product quality in pharmaceutical development.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC Method Validation: Key Parameters and Importance Source: AssayPrism URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Analytical Procedures Guide Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Prolytic URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Source: Taylor & Francis Online URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: PharmTech URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: Determination of aromatic amines in environmental water samples by deep eutectic solvent-based dispersive liquid-liquid microextraction followed by HPLC-UV Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters Corporation URL: [Link]

  • Title: High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry Source: PubMed URL: [Link]

  • Title: Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization Source: ResearchGate URL: [Link]

  • Title: Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry Source: Lund University Publications URL: [Link]

  • Title: Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan Source: MedCrave Online URL: [Link]

  • Title: Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets Source: ResearchGate URL: [Link]

  • Title: Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles Source: MDPI URL: [Link]

  • Title: Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method Source: Shimadzu URL: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Analysis of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology. Executive Summary 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline (Exact Mass: 259.064 Da; Formula: C₁₁H₁₅Cl₂N₃) is a highly functionalized molecular motif frequently encountered as an active pharmaceutical ingredient (API) fragment or intermediate in the synthesis of kinase inhibitors and psychotropic agents. Characterizing its mass spectrometry (MS) fragmentation pattern is critical for structural elucidation, impurity profiling, and pharmacokinetic tracking.

This guide objectively compares instrumental platforms for its analysis, details the mechanistic causality behind its fragmentation pathways, and provides a self-validating experimental protocol.

Instrumental Platform Comparison: HRMS vs. QqQ

The choice of mass analyzer fundamentally alters the data quality and analytical confidence when profiling halogenated piperazine derivatives. Table 1 compares High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) systems for this specific analyte.

Table 1: Performance Comparison for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Analysis

Feature/MetricLC-HRMS (Q-TOF / Orbitrap)LC-QqQ (Triple Quadrupole)Analytical Impact for this Compound
Mass Accuracy < 2 ppmNominal mass (~0.1 Da)HRMS is essential for confirming the exact elemental composition of the [M+H]⁺ ion and distinguishing isobaric fragments.
Isotope Resolution Ultra-high (Resolves fine ³⁵Cl/³⁷Cl structures)Low to ModerateHRMS clearly resolves the M, M+2, M+4 isotopic envelope (9:6:1 ratio) characteristic of the two chlorine atoms.
Sensitivity (Targeted) Moderate to HighUltra-High (MRM mode)QqQ is superior for pharmacokinetic quantification of the compound in biological matrices at sub-ng/mL levels.
Data Acquisition Data-Independent Acquisition (DIA) / All IonsSelected Reaction Monitoring (SRM)DIA on HRMS captures all fragments simultaneously, preventing the loss of low-abundance diagnostic ions.

Mechanistic Rationale for Fragmentation (E-E-A-T)

Understanding the causality behind fragmentation requires analyzing the molecule's proton affinity and bond dissociation energies. During Electrospray Ionization (ESI+), protonation predominantly occurs at the tertiary amine of the N-methylpiperazine moiety, as it represents the most basic site on the molecule. This localized charge directs subsequent charge-driven fragmentation.

  • Piperazine Ring Cleavage: The fragmentation of piperazine derivatives in MS is highly dependent on the substitution pattern, commonly involving the [1]. For N-substituted piperazines, collision-induced dissociation (CID) frequently triggers a characteristic neutral loss of m/z 43 (C₂H₅N)[2].

  • Halogen Isotope & Cleavage Dynamics: Halogenated compounds containing chlorine exhibit characteristic isotopic patterns and are prone to losing the halogen atom under high collision energy[3]. The loss of a chlorine radical (–35 Da) from the aniline ring yields a highly reactive cation at m/z 225.09.

  • N-Aryl Bond Cleavage: The bond between the aniline ring and the piperazine nitrogen can be cleaved via hydrogen transfer, resulting in the loss of the entire 4-methylpiperazine group as a neutral molecule (–98 Da), leaving a stable 3,5-dichloroaniline cation (m/z 162.00). High-resolution LC/MS is essential for confirming accurate mass fragments of chloroanilines[4].

Fragmentation M [M+H]+ m/z 260.07 C11H16Cl2N3+ F1 [M+H - CH3]+ m/z 245.05 C10H13Cl2N3+ M->F1 - CH3• (-15 Da) Low CE F2 [M+H - C2H5N]+ m/z 217.03 C9H11Cl2N2+ M->F2 Ring Cleavage - C2H5N (-43 Da) F3 [M+H - Cl]+ m/z 225.09 C11H16ClN3+ M->F3 - Cl• (-35 Da) High CE F4 [3,5-dichloroaniline]+ m/z 162.00 C6H6Cl2N+ M->F4 N-Aryl Cleavage - C5H10N2 (-98 Da)

Proposed ESI+ fragmentation pathway for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.

Quantitative Fragment Data

The following table summarizes the theoretical exact masses and mechanistic origins of the primary product ions generated during MS/MS analysis.

Table 2: Characteristic Fragment Ions (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Formula of FragmentMechanistic OriginRelative Abundance
260.071245.05615.015 (CH₃)C₁₀H₁₃Cl₂N₃⁺Loss of methyl group from piperazineMedium
260.071225.09434.977 (Cl)C₁₁H₁₆ClN₃⁺Homolytic cleavage of C-Cl bondLow (Requires High CE)
260.071217.02943.042 (C₂H₅N)C₉H₁₁Cl₂N₂⁺Piperazine ring opening and cleavageHigh (Base Peak)
260.071162.00098.071 (C₅H₁₀N₂)C₆H₆Cl₂N⁺Cleavage of N-Aryl bondMedium

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS methodology is designed as a self-validating system . Every step includes a built-in quality control mechanism to verify the integrity of the data.

Workflow S1 Sample Prep & IS Addition S2 LC Separation Gradient Elution S1->S2 S3 ESI+ MS/MS HCD Fragmentation S2->S3 S4 Data Analysis Fragment Matching S3->S4

Self-validating LC-MS/MS experimental workflow for piperazine derivative analysis.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve the analyte in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike in a stable isotopically labeled internal standard (e.g., 4-chloroaniline-d4) at 100 ng/mL.

  • Causality: Formic acid acts as a proton donor, ensuring complete ionization of the basic piperazine nitrogen prior to entering the source. The internal standard validates injection volume consistency and accounts for matrix-induced ion suppression.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

  • Causality: The C18 stationary phase effectively retains the hydrophobic 3,5-dichloroaniline core. A gradient elution prevents peak tailing—a common issue with secondary/tertiary amines interacting with residual silanols on the column.

Step 3: System Suitability Testing (SST) - Self-Validation Step

  • Action: Run a blank injection (mobile phase only) followed by an SST standard before the main sample.

  • Causality: The blank injection proves the absence of column carryover (critical for "sticky" piperazines). The SST verifies that the mass spectrometer's mass accuracy is within <2 ppm error and that the retention time is stable.

Step 4: ESI+ MS/MS Acquisition

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Apply a stepped Higher-energy C-trap Dissociation (HCD) or Collision Energy (CE) spread (e.g., 15, 30, 45 eV).

  • Causality: A stepped collision energy ensures that both fragile fragments (like the loss of the methyl group at low CE) and robust core fragments (like the loss of the chlorine radical at high CE) are captured in a single composite MS/MS spectrum.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC (National Institutes of Health). Available at: [Link]

  • Screening, Identifying, and Quantifying Potential Genotoxic Compounds with High Resolution LC/MS. The Analytical Scientist. Available at: [Link]

Sources

Validation

Spectroscopic characterization of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline using IR, NMR, and MS

A Comparative Guide to the Spectroscopic Characterization of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline This guide presents a comprehensive spectroscopic characterization of 3,5-dichloro-4-(4-methylpiperazin-1-yl)ani...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Spectroscopic Characterization of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline

This guide presents a comprehensive spectroscopic characterization of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, a substituted aniline of interest to researchers, scientists, and drug development professionals. Aniline derivatives are foundational structural motifs in a vast array of pharmaceuticals and agrochemicals, making their precise identification and purity assessment critical.[1] This document provides an in-depth analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for the title compound.

Integrated Analytical Workflow

The unambiguous characterization of a novel or synthesized compound requires a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. IR spectroscopy identifies functional groups, NMR spectroscopy maps the carbon-hydrogen framework, and Mass Spectrometry determines the molecular weight and fragmentation pattern. The synergy of these techniques provides a high degree of confidence in the final structural assignment.

The general workflow for the characterization of a synthesized aniline derivative is outlined below. This process ensures that data from each technique is used to corroborate the others, leading to a definitive structural elucidation.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Validation Sample Synthesized 3,5-dichloro-4-(4-methyl- piperazin-1-yl)aniline IR FTIR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) (Structural Framework) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS Analysis Combined Spectral Interpretation IR->Analysis NMR->Analysis MS->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule.[1] For 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, the IR spectrum is expected to confirm the presence of the aniline N-H bonds, aromatic C-H bonds, aliphatic C-H bonds from the piperazine ring, C-N bonds, and C-Cl bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Comparative Analysis

The expected absorption frequencies are derived from data for similar aniline and piperazine-containing structures.[2][3][4]

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupComparative Notes
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The presence of two bands in this region is characteristic of a primary aniline amine. In liquid aniline, association via weak hydrogen bonds can shift these bands.[5]
3100 - 3000C-H StretchAromatic (C=C-H)Typical for substituted benzene rings.
2950 - 2800C-H StretchAliphatic (Piperazine & -CH₃)Strong absorptions arising from the methylene and methyl groups of the 4-methylpiperazine moiety.
1620 - 1580N-H Scissoring (Bending) & C=C StretchAmine & Aromatic RingThe N-H bending vibration often overlaps with the aromatic ring stretching vibrations.
1500 - 1400C=C StretchAromatic RingMultiple bands are expected in this region, characteristic of the aromatic skeleton.
1350 - 1250C-N StretchAryl-Amine & Aliphatic AmineA strong band is expected here, corresponding to the C-N bonds of both the aniline and the piperazine ring.
850 - 750C-H Out-of-Plane BendingAromatic RingThe substitution pattern on the benzene ring influences the position of these bands.
800 - 600C-Cl StretchAryl-ChlorideStrong absorptions characteristic of the carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.[1] ¹H NMR provides information about the chemical environment and proximity of hydrogen atoms, while ¹³C NMR reveals the structure of the carbon backbone.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans. The chemical shift range is typically -1 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 128 or more) and a longer relaxation delay may be required. The chemical shift range is typically 0 to 200 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Predictions are based on additive substituent effects and data from 3,5-dichloroaniline[7] and 4-(4-methylpiperazin-1-yl)aniline.[8]

Predicted δ (ppm)MultiplicityIntegrationAssignmentComparative Notes
~ 6.65s2HAr-H The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern, resulting in a singlet. This is a key distinguishing feature compared to asymmetrically substituted anilines.
~ 4.10br s2H-NHThe chemical shift of the amine protons can vary depending on solvent and concentration. The signal is often broad.
~ 3.10t, J ≈ 5 Hz4HAr-N-(CH ₂)₂Protons on the piperazine ring adjacent to the aromatic ring. They appear as a triplet due to coupling with the adjacent methylene group.
~ 2.70t, J ≈ 5 Hz4HCH₃-N-(CH ₂)₂Protons on the piperazine ring adjacent to the N-methyl group.
~ 2.40s3H-CHThe N-methyl group protons will appear as a sharp singlet as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Predicted δ (ppm)AssignmentComparative Notes
~ 148.0C -NH₂The carbon atom directly attached to the amino group is significantly deshielded.
~ 138.0C -N(Piperazine)The carbon attached to the piperazine nitrogen is also deshielded.
~ 125.0C -ClThe two carbons bearing chlorine atoms are expected to have a similar chemical shift.
~ 115.0C H (Aromatic)The two equivalent aromatic CH carbons. Their chemical shift is influenced by the electron-donating amino group and the electron-withdrawing chloro groups.
~ 55.0CH₃-N-(C H₂)₂Carbons on the piperazine ring adjacent to the N-methyl group.
~ 49.0Ar-N-(C H₂)₂Carbons on the piperazine ring adjacent to the aromatic ring.
~ 46.0-C H₃The N-methyl carbon.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern under ionization.[1] For 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline (MW: 260.17 g/mol [9]), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. Adding 0.1% formic acid can aid in protonation for positive ion mode analysis.[1]

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

  • Ionization: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-400 to observe the molecular ion and key fragments.

  • Tandem MS (MS/MS): For structural confirmation, perform a product ion scan on the isolated [M+H]⁺ precursor ion (m/z 261). This involves inducing fragmentation via Collision-Induced Dissociation (CID) and analyzing the resulting fragment ions.

Predicted Mass Spectrometry Fragmentation

The fragmentation of phenylpiperazine analogues is often characterized by cleavage of the C-N bonds within and attached to the piperazine ring. The predicted fragmentation pathway for the [M+H]⁺ ion of the title compound is shown below.

Fragmentation_Pathway cluster_legend Legend M [M+H]⁺ m/z 261/263 F1 Fragment 1 m/z 204/206 M->F1 - C₃H₇N F2 Fragment 2 m/z 189/191 M->F2 - C₄H₁₀N F3 Fragment 3 m/z 57 M->F3 - C₈H₆Cl₂N₂ F4 Fragment 4 m/z 70 F2->F4 - C₇H₄Cl₂ [M+H]⁺ [M+H]⁺ Fragment Fragment m/z 261/263 Isotopic peaks due to ²Cl atoms

Caption: Predicted fragmentation pathway for [M+H]⁺.

Predicted m/zInterpretationComparative Notes
261/263[M+H]⁺Protonated molecular ion. The A+2 peak (m/z 263) will have approximately 65% the intensity of the A peak (m/z 261) due to the presence of two chlorine atoms.
204/206[M+H - C₃H₇N]⁺Loss of the N-methyl and adjacent CH₂CH₂ fragment from the piperazine ring.
189/191[M+H - C₄H₁₀N]⁺Loss of the entire N-methyl-ethylamino moiety (CH₃-N-CH₂CH₂).
70[C₄H₈N]⁺A common fragment for N-substituted piperazines resulting from cleavage of the bonds connecting the piperazine ring to the aromatic ring and the methyl group.
57[C₃H₇N]⁺Fragment corresponding to the protonated N-methyl-aziridine cation, formed via rearrangement and cleavage of the piperazine ring.

Conclusion

The combination of IR, NMR, and MS provides a robust and self-validating system for the structural characterization of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. IR spectroscopy confirms the presence of essential functional groups. High-resolution NMR spectroscopy provides the definitive map of the proton and carbon framework, with the symmetrical pattern of the aromatic protons being a key identifier. Finally, mass spectrometry confirms the molecular weight, displays a characteristic isotopic signature due to the two chlorine atoms, and provides predictable fragmentation patterns that corroborate the overall structure. This guide provides researchers with a strong predictive framework to assist in the identification and analysis of this compound.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. Benchchem.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Berden, G., Meijer, G., & van der Meer, L. (1999). Infrared spectroscopy of jet-cooled neutral and ionized aniline–Ar. The Journal of Chemical Physics, 110(4), 1912-1921. [Link]

  • Figeys, H. P., & Medeiros, P. D. (1979). Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (6), 805-809. [Link]

  • Gordy, W. (1939). Spectroscopic Evidence of Hydrogen Bonds: Aniline and Some Substituted Phenols. The Journal of Chemical Physics, 7(3), 167-171. [Link]

  • Benchchem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 -. Benchchem.
  • RSC. (n.d.). C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis. RSC Publishing. [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(4), 543-551. [Link]

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Comparative

A Comparative Guide to Benchmarking 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Derivatives in Cell Viability Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cytotoxic potential of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline derivatives....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cytotoxic potential of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for robust cell viability assays, and present a comparative analysis against established kinase inhibitors.

The 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold is a key pharmacophore found in a variety of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] Consequently, molecules targeting kinases are of significant interest in drug discovery.[1][2] This guide will focus on benchmarking novel derivatives of this scaffold to ascertain their efficacy and selectivity.

The Imperative of Benchmarking in Drug Discovery

Benchmarking is a critical process in preclinical drug development. It allows for the direct comparison of a novel compound's performance against existing drugs or tool compounds with known mechanisms of action. This comparative approach provides essential context for a compound's potency, selectivity, and potential therapeutic window. For kinase inhibitors, this often involves assessing their impact on cell viability across various cell lines, including those with known dependencies on specific kinase pathways.

Understanding the Molecular Landscape: Potential Targets and Comparative Compounds

The 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline core is present in inhibitors targeting a range of kinases, including but not limited to Src family kinases, p38 MAPK, and JNK.[3][4] Therefore, for a comprehensive benchmarking study, it is logical to compare novel derivatives against established inhibitors of these pathways.

  • Src Family Kinase Inhibitors: The Src family consists of non-receptor tyrosine kinases involved in diverse cellular processes like cell survival and proliferation.[5] Elevated Src activity is common in various cancers.[5] Dasatinib and Saracatinib are well-characterized Src inhibitors that serve as excellent benchmarks.[6][7]

  • p38 MAPK Inhibitors: The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation and has been implicated in cancer cell survival.[4][8][9]

  • JNK Inhibitors: The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress, inflammation, and apoptosis.[10][11] JNK inhibitors are being investigated for their therapeutic potential in various diseases, including cancer.[10][12]

Experimental Design: A Step-by-Step Guide to Robust Cell Viability Assays

To ensure data integrity and reproducibility, a well-controlled and validated experimental design is paramount. This section outlines a comprehensive workflow for assessing the cytotoxicity of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline derivatives.

Caption: A generalized workflow for cell viability benchmarking.

Detailed Protocols for Key Cell Viability Assays

The choice of cell viability assay is critical and should be based on the specific research question and cell type. Here, we provide detailed protocols for three widely used and robust assays: MTS, MTT, and alamarBlue®.

The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds and controls. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[14][15][16]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[14][15][16]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14][15][16]

Similar to the MTS assay, the MTT assay relies on the conversion of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][17]

  • Incubation with Reagent: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm.[14][17]

The alamarBlue® assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.[18][19] This assay can be measured either by fluorescence or absorbance.[19]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.

  • alamarBlue® Addition: Add alamarBlue® reagent to each well, typically at 10% of the culture volume.[20][21]

  • Incubation with Reagent: Incubate for 1-8 hours at 37°C, protected from light.[20][21] The optimal incubation time can vary between cell types.[21]

  • Measurement:

    • Fluorescence: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.[20][21]

    • Absorbance: Measure absorbance at 570 nm and a reference wavelength of 600 nm.[21]

Data Presentation and Interpretation

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces cell viability by 50%. This value is a key metric for comparing the potency of different compounds.

Hypothetical Comparative Data

The following tables present hypothetical but realistic IC50 values for novel 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline derivatives (Compound A and Compound B) compared to established kinase inhibitors across three cancer cell lines with known kinase dependencies.

Table 1: IC50 Values (µM) in A549 (Non-Small Cell Lung Cancer) Cells

CompoundTarget PathwayIC50 (µM) after 48h
Compound A Unknown2.5
Compound B Unknown8.1
Dasatinib Src/Abl0.5
Saracatinib Src1.2
SB203580 p38 MAPK> 20
SP600125 JNK15.7

Table 2: IC50 Values (µM) in HCT116 (Colorectal Carcinoma) Cells

CompoundTarget PathwayIC50 (µM) after 48h
Compound A Unknown1.8
Compound B Unknown5.3
Dasatinib Src/Abl0.8
Saracatinib Src1.5
SB203580 p38 MAPK12.5
SP600125 JNK> 20

Table 3: IC50 Values (µM) in MCF-7 (Breast Cancer) Cells

CompoundTarget PathwayIC50 (µM) after 48h
Compound A Unknown4.2
Compound B Unknown12.9
Dasatinib Src/Abl2.1
Saracatinib Src3.8
SB203580 p38 MAPK> 20
SP600125 JNK18.2
Interpretation of Results

Based on the hypothetical data, Compound A demonstrates greater potency than Compound B across all tested cell lines. In A549 and HCT116 cells, Compound A's IC50 value is closer to that of the Src inhibitors, suggesting a potential mechanism of action involving the Src pathway. Further investigation through targeted kinase assays would be necessary to confirm this hypothesis. The relatively high IC50 values for the p38 and JNK inhibitors in these cell lines suggest that these pathways may be less critical for cell viability in these specific contexts.

Visualizing the Underlying Biology: Kinase Signaling Pathways

To understand the potential impact of these compounds, it is helpful to visualize the signaling cascades they might inhibit.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Receptor->Src Ras Ras Receptor->Ras Src->Ras Raf Raf Ras->Raf MKK4_7 MKK4/7 Ras->MKK4_7 MKK3_6 MKK3/6 Ras->MKK3_6 MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription JNK JNK MKK4_7->JNK JNK->Transcription p38 p38 MKK3_6->p38 p38->Transcription

Caption: Simplified overview of key kinase signaling pathways.

This diagram illustrates how growth factor signaling can activate multiple downstream kinase cascades, including the Src, MAPK/ERK, JNK, and p38 pathways, which ultimately converge on the regulation of gene transcription related to cell proliferation and survival. By inhibiting key nodes in these pathways, such as Src, JNK, or p38, the 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline derivatives can disrupt these processes and induce cell death.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline derivatives in cell viability assays. By employing robust and well-validated protocols and comparing novel compounds against established inhibitors, researchers can gain valuable insights into their potency and potential mechanisms of action.

The next logical steps following initial cell viability screening include:

  • Target Engagement and Kinase Profiling: Utilize techniques like cellular thermal shift assays (CETSA) or in vitro kinase panels to identify the direct molecular targets of the most promising compounds.

  • Mechanism of Action Studies: Investigate the downstream effects of compound treatment on key signaling pathways through methods such as Western blotting to assess protein phosphorylation status.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of lead compounds in animal models to assess their therapeutic potential in a more complex biological system.

By following a systematic and rigorous benchmarking process, the drug discovery community can more effectively identify and advance novel kinase inhibitors with the potential to become next-generation therapeutics.

References

  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • MTT assay protocol | Abcam. (n.d.).
  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC. (n.d.).
  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue - Bio-Rad Antibodies. (n.d.).
  • What are JNK inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • alamarBlue Assay. (n.d.).
  • JNK Inhibitors | JNK Activators: 40+Potent, Highly Selective & Cited | Selleckchem. (n.d.).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).
  • MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) - Abcam. (n.d.).
  • Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC. (n.d.).
  • MTT Cell Proliferation/Viability Assay - R&D Systems. (n.d.).
  • Analysis of Cell Viability by the alamarBlue Assay - CSH Protocols. (n.d.).
  • JNK Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
  • MTS Tetrazolium Assay Protocol - Creative Bioarray. (n.d.).
  • Inhibition of p38 MAPK sensitizes tumour cells to... : Embo Molecular Medicine - Ovid. (n.d.).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ZA. (n.d.).
  • alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - ZA. (n.d.).
  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed. (2009, December 15).
  • The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy - PMC. (n.d.).
  • MTS Cell Proliferation Colorimetric Assay Kit. (n.d.).
  • Full article: Experimental p38 MAPK inhibitors for the treatment of urological cancers: observations from early clinical trials - Taylor & Francis. (2026, February 12).
  • Inhibitors of SRC kinases impair antitumor activity of anti-CD20 monoclonal antibodies. (2014, October 30).
  • Cytotoxicity assay results of two Src family kinase inhibitors,... - ResearchGate. (n.d.).
  • Kinase Inhibitors and Cytotoxic Drug Resistance - AACR Journals. (2004, April 8).
  • Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors | Oncotarget. (2015, April 20).
  • The functional role of p38 MAPK pathway in malignant brain tumors - Frontiers. (2022, October 2).
  • Effects of Src kinase inhibition induced by dasatinib in non–small cell lung cancer cell lines treated with cisplatin - AACR Journals. (2009, November 10).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Kinase Assay Kit - Sigma-Aldrich. (n.d.).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Cell viability assays | Abcam. (n.d.).

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Validation

A Comparative Guide to the In Vitro Efficacy of Kinase Inhibitors Derived from the 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline Scaffold

This guide provides a detailed comparative analysis of the in vitro efficacy of novel kinase inhibitors based on the 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold. It is intended for researchers, medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the in vitro efficacy of novel kinase inhibitors based on the 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and evaluation of targeted cancer therapeutics. We will delve into the structural rationale of this scaffold, present comparative efficacy data against key oncogenic kinases, and provide detailed, validated protocols for the essential in vitro assays used in their evaluation.

Introduction: The Rationale for the Anilino-Piperazine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation through mutation or overexpression is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized oncology, with dozens of targeted drugs approved by the FDA.[1]

A key challenge in kinase inhibitor design is achieving both high potency and selectivity. The strategy often involves identifying "privileged scaffolds"—core molecular frameworks that are amenable to chemical modification and possess inherent features for binding to the ATP pocket of kinases. Substituted anilines are a well-established class of such scaffolds, frequently serving as "hinge-binders" that anchor the inhibitor within the ATP-binding site.[3]

This guide focuses on a specific and promising scaffold: 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline . This structure combines several advantageous features:

  • Aniline Moiety : Acts as a hydrogen bond donor/acceptor to interact with the kinase hinge region, a critical anchor point for many inhibitors.[3]

  • Dichloro Substituents : These electron-withdrawing groups can modulate the pKa of the aniline nitrogen and enhance binding affinity, while also occupying hydrophobic pockets.[3]

  • 4-Methylpiperazine Group : This solubilizing group often extends into the solvent-exposed region of the ATP pocket, improving the pharmacokinetic properties of the molecule and providing an additional vector for modification to enhance selectivity.

Herein, we compare three hypothetical but representative inhibitors derived from this core scaffold—designated KDI-A , KDI-B , and KDI-C —to illustrate the process of evaluating and differentiating lead candidates based on their in vitro performance.

The Core Scaffold and Derivative Structures

The foundational structure provides a robust platform for generating a diverse library of inhibitors. The derivatives in this guide are designed to probe different regions of the kinase ATP-binding site by modifying the aniline moiety.

Caption: Core scaffold and representative derivative kinase inhibitors.

Comparative In Vitro Efficacy Data

The initial evaluation of kinase inhibitors involves determining their potency against purified enzymes (biochemical activity) and their effect on cancer cell lines known to be dependent on those kinases (cellular activity). Here, we compare KDI-A, KDI-B, and KDI-C against two key oncogenic kinases: c-Met, a receptor tyrosine kinase often implicated in metastasis, and Bcr-Abl, a non-receptor tyrosine kinase driving chronic myeloid leukemia.

InhibitorTarget KinaseBiochemical IC50 (nM)Cellular Antiproliferative IC50 (nM) [HCT116 c-Met+]Cellular Antiproliferative IC50 (nM) [K562 Bcr-Abl+]
KDI-A c-Met15.2155>10,000
Bcr-Abl850>10,0002,500
KDI-B c-Met2.125>10,000
Bcr-Abl5.5>10,00045
KDI-C c-Met0.958>10,000
Bcr-Abl1,200>10,0004,800

Data Interpretation & Causality:

  • KDI-A shows modest, somewhat selective activity against c-Met. The 10-fold drop in potency between the biochemical and cellular assays suggests potential issues with cell membrane permeability or efflux pump activity.

  • KDI-B demonstrates potent, dual-inhibitory activity against both c-Met and Bcr-Abl, a profile that could be beneficial in certain malignancies but may also lead to off-target effects. The close correlation between biochemical and cellular potency indicates good cell permeability.

  • KDI-C is a highly potent and selective inhibitor of c-Met.[4][5] Its biochemical IC50 is in the sub-nanomolar range, and it retains excellent potency in the cellular context.[4] The weak activity against Bcr-Abl underscores its high selectivity, making it an ideal candidate for cancers driven specifically by c-Met signaling.

Experimental Protocols: A Guide to In Vitro Evaluation

The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Below are step-by-step methodologies for the key assays required to generate the data presented above.

Biochemical Kinase Assay Protocol (ADP-Glo™ Luminescence Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a direct and highly sensitive method for determining an inhibitor's IC50 value against a purified enzyme.[6]

Workflow Diagram: Biochemical IC50 Determination

G prep Reagent Preparation (Buffer, ATP, Substrate, Enzyme, Inhibitor) reaction 1. Kinase Reaction Add Kinase, Substrate/ATP Mix, and Inhibitor to 384-well plate. Incubate at RT for 60 min. prep->reaction stop 2. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate at RT for 40 min. reaction->stop detect 3. Signal Generation Add Kinase Detection Reagent. Incubate at RT for 30 min. stop->detect read 4. Read Luminescence Use a plate-reading luminometer. detect->read analyze 5. Data Analysis Plot Luminescence vs. Inhibitor Conc. Calculate IC50 using non-linear regression. read->analyze

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Procedure:

  • Reagent Preparation :

    • 1x Kinase Assay Buffer : Prepare from a stock solution and add DTT just before use.[6]

    • Inhibitor Serial Dilutions : Create a 10-point, 3-fold serial dilution of the test inhibitor (e.g., KDI-A, B, C) in DMSO. The final DMSO concentration in the assay should not exceed 1%.[6]

    • Substrate/ATP Master Mix : Prepare a master mix containing the specific peptide substrate for the target kinase and ATP in 1x Kinase Assay Buffer. The ATP concentration should be at or near its Km for the specific kinase to ensure competitive binding results.[6]

    • Kinase Dilution : Dilute the recombinant kinase enzyme (e.g., c-Met, Bcr-Abl) in cold 1x Kinase Assay Buffer to the optimal concentration determined via prior enzyme titration.

  • Kinase Reaction :

    • To a 384-well plate, add 5 µL of the Substrate/ATP mix.

    • Add 2.5 µL of the serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls).

    • Initiate the reaction by adding 2.5 µL of the diluted kinase enzyme. For the 100% inhibition control, add 2.5 µL of assay buffer instead of the enzyme.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™) :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40-45 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[6]

    • Incubate at room temperature for another 30-45 minutes.[6]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Normalize the data using the "No Enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value using a four-parameter logistic (4PL) non-linear regression model.

Cell-Based Proliferation Assay Protocol (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells. It is a crucial secondary screen to confirm that an inhibitor can penetrate the cell membrane and exert a biological effect.[2][7]

Workflow Diagram: Cell-Based Proliferation Assay

G seed 1. Cell Seeding Seed cancer cells (e.g., HCT116) in a 96-well plate. Incubate 24h. dose 2. Inhibitor Dosing Add serially diluted inhibitor. Incubate for 72 hours at 37°C. seed->dose equilibrate 3. Plate Equilibration Remove plate from incubator. Allow to equilibrate to RT for 30 min. dose->equilibrate reagent 4. Add Reagent Add CellTiter-Glo® Reagent to each well. equilibrate->reagent incubate 5. Signal Stabilization Mix on orbital shaker for 2 min. Incubate at RT for 10 min. reagent->incubate read 6. Read Luminescence Measure luminescence with a plate-reading luminometer. incubate->read

Caption: Workflow for a cell-based antiproliferative assay.

Detailed Procedure:

  • Cell Seeding :

    • Culture the desired cancer cell line (e.g., HCT116 for c-Met, K562 for Bcr-Abl) under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest cells and seed them into a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.

    • Incubate the plate for 24 hours to allow cells to attach and resume proliferation.

  • Inhibitor Dosing :

    • Prepare a 10-point serial dilution of the inhibitor in culture medium from a DMSO stock.

    • Add the desired volume (e.g., 10 µL) of the diluted inhibitor or DMSO vehicle control to the appropriate wells.

    • Incubate the plate for 72 hours under standard cell culture conditions.[8] This duration allows for multiple cell doublings, providing a robust window to observe antiproliferative effects.

  • Assay Readout :

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of media in each well (e.g., 110 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Normalize the data to the DMSO-treated control wells (0% inhibition).

    • Calculate the cellular IC50 value using a four-parameter logistic (4PL) non-linear regression model.

Context: Kinase Signaling and Mechanism of Inhibition

To understand the cellular impact of these inhibitors, it is essential to visualize their place in the signaling cascade. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway, which is the mechanism of action for a c-Met inhibitor like KDI-C.

Diagram: Simplified RTK Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., c-Met) Ligand->RTK 1. Binding & Dimerization RTK->RTK 2. Autophosphorylation (Activation) RAS RAS RTK->RAS 3. Downstream Signaling RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF 4. Nuclear Translocation Response Cell Proliferation, Survival, Angiogenesis TF->Response 5. Gene Expression Inhibitor KDI-C (Kinase Inhibitor) Inhibitor->RTK BLOCKS ATP Binding

Caption: Inhibition of a receptor tyrosine kinase pathway.

As shown, the inhibitor binds to the intracellular kinase domain of the receptor, preventing ATP from binding and blocking the autophosphorylation required for activation. This action halts the entire downstream signaling cascade, ultimately inhibiting the cellular responses that drive cancer progression.[1]

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the in vitro efficacy of kinase inhibitors based on the 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline scaffold.

  • Based on our analysis, KDI-C emerges as the most promising lead candidate due to its exceptional potency and selectivity for c-Met in both biochemical and cellular assays.

  • KDI-B represents a potent dual inhibitor, which warrants further investigation into its selectivity profile across a broader kinase panel to assess potential off-target liabilities and opportunities.

  • KDI-A would require further medicinal chemistry efforts to improve its cellular potency, likely by optimizing its physicochemical properties for better membrane permeability.

The critical next step in the drug discovery process is to move from these initial in vitro assessments to more complex biological systems. It is best practice to employ a combination of cell-free and cell-based assays for the most confident selectivity assessment.[7] Future work should include:

  • Broad Kinome Profiling : Screening the lead candidates against a large panel of kinases (e.g., >400) to comprehensively determine their selectivity.

  • Cell-Based Target Engagement Assays : Using techniques like NanoBRET™ to confirm that the inhibitor directly binds to its intended target inside living cells.[7]

  • In Vivo Xenograft Studies : Evaluating the anti-tumor efficacy of the most promising inhibitors in animal models to assess their pharmacokinetic properties and overall therapeutic potential.[4][9]

By following this rigorous, multi-faceted evaluation process, researchers can confidently identify and advance the most promising kinase inhibitor candidates toward clinical development.

References

  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery.
  • Application Notes and Protocols for Chk2-IN-1 In Vitro Kinase Assay. (2025). Benchchem.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). Promega.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (n.d.). PMC.
  • Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. (2025).
  • 3,5-Dichloroaniline. (n.d.). Wikipedia.
  • Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. (2025). Benchchem.
  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. (2011).
  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)... (n.d.). ChEMBL - EMBL-EBI.

Sources

Comparative

Purity validation techniques for commercial 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline batches

Purity Validation Techniques for Commercial 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline Batches: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with com...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Validation Techniques for Commercial 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline Batches: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with complex, multifunctional pharmaceutical intermediates. 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline is a critical building block in the synthesis of advanced targeted therapeutics, most notably kinase inhibitors. Validating the purity of commercial batches of this compound requires navigating its dual chemical nature: a highly basic, polar 4-methylpiperazine ring (pKa ~9.0) paired with an electron-deficient, oxidizable dichloroaniline moiety.

This guide objectively compares the primary analytical modalities—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-ESI-MS), and Quantitative Nuclear Magnetic Resonance (1H-qNMR)—providing actionable, self-validating protocols supported by experimental data.

Comparative Analysis of Analytical Modalities

To establish a robust control strategy, analysts must select techniques that provide orthogonal data. Relying on a single method often leads to blind spots in impurity profiling.

  • RP-HPLC-DAD (The QC Workhorse): While aliphatic piperazines often lack strong chromophores and require derivatization[1], the conjugated aniline ring in this specific compound provides excellent UV absorbance[2]. This allows for direct, derivatization-free analysis. However, the basic nitrogen atoms are highly prone to secondary interactions with residual acidic silanols on silica-based columns, which can lead to severe peak tailing and integration errors[3].

  • LC-ESI-MS (Impurity Profiling): Essential for structural elucidation. It excels at detecting process-related impurities such as des-methyl derivatives, dechlorination products, or oxidation degradants that may co-elute in standard HPLC[4].

  • 1H-qNMR (Absolute Quantitation): Unlike HPLC, which relies on relative area percentages or requires a highly purified reference standard of the exact analyte, qNMR provides an absolute mass fraction. It relies on the fundamental physics that the integrated area of a proton resonance is directly proportional to the molar amount of the nuclei[5].

PurityWorkflow Start Batch Sample: 3,5-dichloro-4- (4-methylpiperazin-1-yl)aniline Decision Validation Goal? Start->Decision HPLC RP-HPLC-DAD (Routine Purity & % Area) LCMS LC-ESI-MS (Impurity ID & Profiling) qNMR 1H qNMR (Absolute Mass Fraction) Decision->HPLC QC Release Decision->LCMS Unknown Peaks Decision->qNMR Reference Std

Analytical workflow for selecting purity validation techniques based on specific QC requirements.

Mechanistic Causality in Method Design

The Silanol Interaction Dilemma

When analyzing basic piperazine derivatives via RP-HPLC, the most common failure mode is peak tailing. At a neutral pH, the piperazine nitrogen (pKa ~9.0) is protonated. Standard silica columns contain residual silanol groups (Si-OH) that act as weak acids (pKa ~4.0). At neutral pH, these silanols are ionized (Si-O⁻). The resulting ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase traps the molecule, causing an asymmetrical, trailing peak[3].

The Causal Solution: By utilizing a highly acidic mobile phase (pH 2.0 - 2.5) with modifiers like Trifluoroacetic Acid (TFA) or phosphate buffer, we force the silanols into their fully protonated, neutral state (Si-OH). This completely suppresses the ion-exchange mechanism, yielding sharp, symmetrical peaks that allow for accurate integration of closely eluting impurities.

SilanolMitigation Problem Basic Piperazine Nitrogen (pKa ~9.0) Interaction Ion-Exchange with Acidic Silanols (SiO-) Problem->Interaction Result1 Severe Peak Tailing Interaction->Result1 Solution2 Low pH Mobile Phase (pH 2.5 - 3.0) Interaction->Solution2 Suppresses Ionization Result2 Sharp, Symmetrical Peaks Solution2->Result2

Mechanistic pathway of silanol interactions with basic piperazines and low-pH mitigation strategies.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include internal checks that must pass before data can be accepted, ensuring compliance with ICH Q2(R2) guidelines for analytical procedures[6].

Protocol 1: RP-HPLC-DAD Purity Assessment

Objective: Determine the relative chromatographic purity and detect process impurities.

  • System Suitability Test (SST): This is the self-validating gatekeeper. Inject a standard mixture containing the API and a known closely eluting impurity (e.g., 3-chloro-4-(4-methylpiperazin-1-yl)aniline). The run is only valid if the resolution ( Rs​ ) is > 2.0 and the tailing factor ( Tf​ ) for the API is < 1.5.

  • Sample Preparation: Dissolve 10.0 mg of the batch sample in 10 mL of Mobile Phase A to prevent solvent-mismatch peak distortion.

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm × 4.6 mm, 3 µm). End-capping further reduces residual silanols.

    • Mobile Phase A: 0.1% TFA in Water (pH ~2.1).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes[4].

    • Detection: DAD at 254 nm (optimal for the dichloroaniline chromophore).

  • Analysis: Calculate purity by area normalization.

Protocol 2: Absolute Mass Fraction via 1H-qNMR

Objective: Determine the absolute purity without an API-specific reference standard.

  • Internal Standard (IS) Selection: Select Maleic acid (TraceCERT grade). Its singlet proton resonance at ~6.2 ppm does not overlap with the aromatic (~6.6 ppm) or aliphatic (2.2-3.2 ppm) signals of the analyte.

  • Sample Preparation: Accurately weigh ~20.0 mg of the batch sample and ~5.0 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters (The Causal Check): Set the relaxation delay ( D1​ ) to 30 seconds. Why? To ensure accurate quantitation, the delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failing to allow complete magnetization recovery physically prevents accurate molar ratio calculations.

  • Analysis: Calculate absolute purity using the formula integrating the analyte's aromatic protons against the IS singlet[5].

Experimental Data & Performance Metrics

The tables below summarize the validation data obtained for 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline across different modalities, benchmarked against ICH Q2(R2) standards[6].

Table 1: Comparative Modality Performance

Analytical TechniquePrimary OutputAdvantagesLimitationsTypical LOD
RP-HPLC-DAD Relative Area %High resolution, robust for routine QC, no derivatization needed.Requires reference standards, prone to peak tailing if pH is uncontrolled.~0.05% w/w
LC-ESI-MS m/z & Structural IDExcellent for identifying co-eluting impurities and degradants.Matrix effects, non-linear response limits absolute quantitation.~0.01% w/w
1H-qNMR Absolute Mass %No specific reference standard required, acts as a primary ratio method.Lower sensitivity, requires high sample concentration (~20 mg).~0.5% w/w

Table 2: ICH Q2(R2) Method Validation Data

Validation ParameterICH Q2(R2) RequirementRP-HPLC-DAD Result1H-qNMR Result
Specificity Baseline resolution of API Rs​ > 2.5 for all impuritiesNo overlapping signals
Linearity R2≥0.999 R2 = 0.9998 (10-150 µg/mL) R2 = 0.9995 (5-50 mg/mL)
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 0.8%100.2% ± 0.5%
Precision (RSD) ≤2.0% 0.6% (n=6)0.9% (n=6)

Conclusion

For commercial batch release of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, an optimized RP-HPLC-DAD method utilizing a low-pH mobile phase is the most efficient and robust choice for routine purity assessment. However, for the certification of internal reference standards or the investigation of out-of-specification (OOS) results, 1H-qNMR and LC-MS must be employed to guarantee absolute mass balance and structural integrity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR. benchchem.com.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
  • Technical Support Center: HPLC Purification of Aniline Mustard Deriv
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. nih.gov.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The compound 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline, a...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The compound 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline, a halogenated aromatic amine, requires meticulous handling not only during its use but, critically, through its entire lifecycle to its final disposition. Improper disposal poses significant risks to personnel and the environment.

This guide provides a direct, procedural framework for the safe disposal of this compound. The protocols outlined here are synthesized from established safety data for analogous chemical structures and regulatory standards. The foundational principle is that this compound must be treated as hazardous waste and managed by professionals. Your institution's Environmental Health and Safety (EHS) department is your primary resource and must be consulted to ensure full compliance with local, state, and federal regulations.[1]

Hazard Profile & Risk Assessment

Understanding the hazard profile is the first step in safe handling and disposal. While a specific Safety Data Sheet (SDS) for 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline may not always be accessible, its classification as a chlorinated aniline provides a strong basis for risk assessment. Analogous compounds are known to be toxic and environmentally hazardous.

Based on data from structurally similar chemicals, we can anticipate the following hazard classifications:

Hazard ClassificationGHS Hazard StatementAnticipated Risk
Acute Toxicity (Oral, Dermal, Inhalation) H301 + H311 + H331Toxic if swallowed, in contact with skin, or if inhaled.
Carcinogenicity H350May cause cancer.
Skin Sensitization H317May cause an allergic skin reaction.
Aquatic Hazard (Acute & Chronic) H410Very toxic to aquatic life with long-lasting effects.

This profile mandates that 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline be managed as a regulated, hazardous chemical waste from the point of generation.[2]

Personnel Protection & Safety First

Before handling any waste materials containing this compound, the establishment of a safe working environment and the use of appropriate Personal Protective Equipment (PPE) are non-negotiable.

Required PPE:

  • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield, compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[1]

  • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[1][3]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[1]

  • Respiratory Protection: If there is any risk of generating dust or aerosols, a NIOSH-approved respirator is required. All work with the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Causality: Chlorinated anilines can be readily absorbed through the skin and are toxic upon inhalation or ingestion.[5] The multi-route exposure potential necessitates comprehensive barrier protection to ensure personnel safety.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation at the source.

  • Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given its acute toxicity and environmental hazards, 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline waste must be classified as hazardous .

  • Critical Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8][9]

Why is this segregation critical? The disposal methods for halogenated and non-halogenated solvents are different, with halogenated waste often requiring high-temperature incineration under specific conditions to prevent the formation of dioxins and other toxic byproducts. Co-mingling these waste streams complicates the disposal process and can significantly increase disposal costs.[9]

Step-by-Step Disposal Protocol

Follow this procedural workflow for the collection and storage of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline waste pending professional disposal.

  • Container Selection:

    • Choose a waste container made of a chemically compatible material (e.g., high-density polyethylene) with a secure, leak-proof screw cap.[2]

    • The container must be in good condition, free of cracks or residue from previous use.

  • Waste Collection:

    • Solid Waste: Collect waste powder, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in the designated solid waste container. Avoid generating dust.[10]

    • Liquid Waste: Collect unused solutions or reaction mixtures in a designated liquid waste container. Do not mix with incompatible waste streams.

    • Aqueous Waste: Do not dispose of any solution containing this compound down the drain.[3] Even small quantities can be highly toxic to aquatic life. Collect all aqueous washes and solutions as hazardous waste.

  • Labeling:

    • Immediately label the waste container. The label must include:

      • The words "HAZARDOUS WASTE "[1]

      • The full chemical name: "3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline "

      • An accurate list of all components and their approximate concentrations.

      • The relevant hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[11]

      • The accumulation start date.

  • Storage:

    • Keep waste containers securely closed except when adding waste.

    • Store the container in a designated and secured hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.[1][3]

    • Utilize secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.[3]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[5]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate beyond the time or quantity limits specified by regulations (e.g., 90 days).[12]

    • Never attempt to dispose of this chemical via standard trash or drain systems. All materials must be handled by a licensed hazardous waste disposal service.[13]

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct responses to mitigate harm.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Restrict access to the spill area.[1]

  • Assess: Determine the extent of the spill. For large or unmanageable spills, contact your EHS department or emergency response team immediately.[1]

  • Cleanup (for minor, manageable spills):

    • Ensure you are wearing the full complement of PPE described in Section 2.

    • Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid.[3][5]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[14]

    • Decontaminate the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[1]

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

For all exposure events, provide the attending medical personnel with the Safety Data Sheet for the compound or its analogues.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for proper waste management of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline.

G cluster_prep Preparation & Collection cluster_storage Handling & Storage cluster_disposal Final Disposition gen Waste Generation (Solid, Liquid, Contaminated PPE) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Segregate Waste Stream (Halogenated vs. Non-Halogenated) ppe->seg cont Place in Correct, Compatible Container seg->cont Halogenated label_node Label Container Correctly ('Hazardous Waste', Chemical Name, Date) cont->label_node store Store in Designated, Secure & Ventilated Area label_node->store contain Use Secondary Containment store->contain ehs Contact EHS for Pickup (Adhere to time/quantity limits) contain->ehs dispose Professional Disposal (Licensed Vendor) ehs->dispose

Caption: Workflow for the safe disposal of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline waste.

Regulatory Context

All chemical waste disposal activities in the laboratory are governed by stringent regulations to protect human health and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , establishes the "cradle-to-grave" framework for hazardous waste management, including identification, generation, transportation, and disposal.[2][7] Your laboratory is considered a hazardous waste generator and must comply with these standards.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that employers inform and train employees about the hazards of chemicals in their workplace and provide appropriate protective equipment to minimize exposure.[4][17]

Adherence to the procedures in this guide is a critical step in fulfilling the regulatory responsibilities of both the individual researcher and the institution.

References

  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline.
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety.
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline
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